Product packaging for Leu-thiorphan(Cat. No.:CAS No. 80970-04-3)

Leu-thiorphan

Cat. No.: B1674792
CAS No.: 80970-04-3
M. Wt: 309.4 g/mol
InChI Key: PISCFNDSARITBO-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leucine thiorphan (CAS 80970-04-3) is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase . By inhibiting this metalloprotease, leucine thiorphan protects endogenous neuropeptides, such as enkephalins and tachykinins, from degradation, thereby potentiating their physiological effects . This mechanism has established its significant value in basic research for regulating the action of peptides like calcitonin gene-related peptide (CGRP) and for potentiating tachykinin-induced contractions in airway smooth muscle studies . Its role in inhibiting neprilysin also links it to research on amyloid-beta catabolism and neuronal signaling pathways . As the active metabolite of the prodrug racecadotril, leucine thiorphan is a key compound for investigating peptidase function in various physiological systems . It is supplied for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO3S B1674792 Leu-thiorphan CAS No. 80970-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80970-04-3

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

(2S)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C16H23NO3S/c1-11(2)8-14(16(19)20)17-15(18)13(10-21)9-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1

InChI Key

PISCFNDSARITBO-KZUDCZAMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leucine thiorphan;  Leu-thiorphan; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Leu-thiorphan, a potent inhibitor of enkephalinase. The document details the chemical synthesis pathway, offers step-by-step experimental protocols, and presents methods for purification and characterization. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the relevant biological pathway and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound, chemically known as (DL)-3-mercapto-2-benzylpropanoyl-glycine, is the racemic form of thiorphan (B555922). It is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1][2] Enkephalinase is a key enzyme in the metabolic degradation of endogenous opioid peptides called enkephalins.[2] By inhibiting this enzyme, this compound prevents the breakdown of enkephalins, leading to their increased availability in the synaptic cleft and potentiation of their analgesic and other physiological effects.[2][3] This guide provides detailed technical information on the synthesis and purification of this important pharmacological tool.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, 3-(acetylthio)-2-benzylpropanoic acid, followed by its coupling with glycine (B1666218).

Synthesis Pathway

The overall synthetic route can be visualized as a two-stage process:

G cluster_0 Stage 1: Synthesis of 3-(acetylthio)-2-benzylpropanoic acid cluster_1 Stage 2: Coupling and Deprotection A Benzylmalonic acid I1 A->I1 B Formaldehyde (B43269) B->I1 C Diethylamine (B46881) C->I1 D Thioacetic acid E 3-(acetylthio)-2-benzylpropanoic acid D->E H Protected this compound E->H I1->E Mannich-type reaction & Thiol-Michael addition F Glycine F->H G Coupling Agent (e.g., DCC/HOBt) G->H Amide bond formation I Deprotection (Hydrolysis) H->I J This compound I->J

Caption: Synthesis pathway of this compound.

Experimental Protocols

2.2.1. Synthesis of 3-(acetylthio)-2-benzylpropanoic acid

This procedure is adapted from a general method for the synthesis of thiorphan derivatives.

  • Materials:

    • Benzylmalonic acid

    • Formaldehyde (37% aqueous solution)

    • Diethylamine

    • Thioacetic acid

    • Hydrochloric acid (1 N)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (B86663)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylmalonic acid in ethyl acetate.

    • Cool the solution in an ice bath.

    • Add formaldehyde and diethylamine dropwise to the cooled solution while stirring.

    • Allow the reaction mixture to stir at room temperature for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the benzylmalonic acid is consumed, acidify the mixture to pH 1 with 1 N HCl.

    • Add thioacetic acid to the reaction mixture and stir at room temperature overnight.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 3-(acetylthio)-2-benzylpropanoic acid.

2.2.2. Synthesis of this compound (DL-3-mercapto-2-benzylpropanoyl-glycine)

  • Materials:

    • 3-(acetylthio)-2-benzylpropanoic acid

    • Glycine ethyl ester hydrochloride

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Hydrochloric acid (1 N)

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-(acetylthio)-2-benzylpropanoic acid, glycine ethyl ester hydrochloride, and HOBt in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the reaction mixture.

    • Add TEA dropwise and allow the reaction to stir at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the protected dipeptide.

    • Dissolve the protected dipeptide in a mixture of ethanol (B145695) and water.

    • Add a solution of NaOH and stir at room temperature for 2 hours to hydrolyze the ester and the thioacetate.

    • Acidify the reaction mixture to pH 2-3 with 1 N HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and reagents. The primary methods employed are preparative High-Performance Liquid Chromatography (HPLC) and crystallization.

Purification Workflow

G A Crude this compound B Preparative RP-HPLC A->B C Fraction Collection B->C D Purity Analysis (Analytical HPLC) C->D E Pooling of Pure Fractions D->E Fractions >98% purity F Lyophilization/Solvent Evaporation E->F G Crystallization F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound.

Experimental Protocols

3.2.1. Preparative Reversed-Phase HPLC (RP-HPLC)

While specific conditions may vary, a general protocol for the purification of thiorphan can be adapted from analytical methods.[4][5][6][7]

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compound. For example, 5-60% B over 40 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: 210 nm.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Collect fractions based on the UV chromatogram, corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity (e.g., >98%).

    • Remove the solvent by lyophilization or rotary evaporation.

3.2.2. Crystallization

Crystallization can be employed as a final purification step to obtain highly pure this compound. The choice of solvent is critical.[8][9][10]

  • Solvent System: A common approach is to use a binary solvent system, such as ethanol/water or tetrahydrofuran (B95107) (THF)/diethyl ether.

  • Procedure (Slow Evaporation/Anti-solvent Addition):

    • Dissolve the purified this compound in a minimal amount of a good solvent (e.g., ethanol or THF) at a slightly elevated temperature.

    • Slowly add a poor solvent (anti-solvent, e.g., water or diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then to 4°C.

    • Alternatively, leave the solution in a loosely capped vial to allow for slow evaporation of the more volatile solvent.

    • Collect the resulting crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

ParameterValueReference
Synthesis
Theoretical YieldDependent on starting material scale-
Typical Crude Yield~70-80%Estimated
Purification
HPLC Purity (Post-purification)>98%[11]
Overall Yield (after purification)~40-50%Estimated

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Physicochemical Properties
Molecular FormulaC₁₂H₁₅NO₃S[1]
Molecular Weight253.32 g/mol [1]
AppearanceWhite to off-white solidGeneral
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
7.15-7.30 (m, 5H, Ar-H)Aromatic protonsEstimated
8.25 (t, 1H, NH)Amide protonEstimated
3.80 (d, 2H, Gly-CH₂)Glycine methylene (B1212753) protonsEstimated
2.60-2.90 (m, 3H, Ph-CH₂ and CH-S)Benzyl and alpha-to-sulfur protonsEstimated
2.45 (m, 2H, SH-CH₂)Methylene protons adjacent to thiolEstimated
1.85 (t, 1H, SH)Thiol protonEstimated
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
174.5 (C=O)Amide carbonylEstimated
171.0 (C=O)Carboxylic acid carbonylEstimated
139.5 (Ar-C)Quaternary aromatic carbonEstimated
129.0, 128.5, 126.0 (Ar-CH)Aromatic carbonsEstimated
47.0 (CH)Chiral center carbonEstimated
41.0 (Gly-CH₂)Glycine methylene carbonEstimated
37.5 (Ph-CH₂)Benzyl methylene carbonEstimated
28.0 (S-CH₂)Methylene carbon adjacent to sulfurEstimated
Mass Spectrometry (ESI+)
[M+H]⁺m/z 254.08Calculated
[M+Na]⁺m/z 276.06Calculated

Note: The NMR data provided are estimated based on the structure and may vary depending on the solvent and experimental conditions.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting enkephalinase, thereby preventing the degradation of enkephalins. This leads to an accumulation of enkephalins in the synapse, enhancing their binding to opioid receptors and modulating downstream signaling pathways.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Proenkephalin B Enkephalins (e.g., Leu-enkephalin) A->B Cleavage C Enkephalins B->C Release D Enkephalinase (NEP) C->D G Opioid Receptor (e.g., δ, μ) C->G Binding E Inactive Fragments D->E Degradation F This compound F->D Inhibition H Downstream Signaling (e.g., ↓cAMP, ↑K⁺ efflux) G->H I Analgesia & other effects H->I

Caption: Mechanism of action of this compound.

References

An In-depth Technical Guide on the Core of Leu-thiorphan Enkephalinase Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of enkephalinase inhibition by Leu-thiorphan. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate further investigation and drug discovery efforts in this domain.

Introduction to Enkephalinase and this compound

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes.[1][2] Their analgesic effects, however, are short-lived due to rapid degradation by enzymes, primarily enkephalinase (also known as neprilysin or NEP).[3] Enkephalinase is a zinc-dependent metalloprotease that cleaves the Gly3-Phe4 bond of enkephalins.[4][5]

This compound, the levorotatory enantiomer of thiorphan (B555922), is a potent and selective inhibitor of enkephalinase.[6][7] By blocking the action of this enzyme, this compound prevents the breakdown of enkephalins, thereby prolonging their analgesic and other physiological effects.[4] This mechanism of action has made enkephalinase inhibitors a subject of significant interest for the development of novel therapeutics.[4]

Quantitative Inhibition Kinetics Data

The inhibitory potency of this compound and its racemic form, DL-thiorphan, against enkephalinase has been characterized by various kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the key quantitative data from published studies.

Inhibitor Enzyme Ki (nM) IC50 (nM) Notes Reference
(S)-ThiorphanEnkephalinase2.2~10 (EC50)In vitro, potent inhibitor.[7]
(R)-ThiorphanEnkephalinase1.7~10 (EC50)In vitro, potent inhibitor.[7]
DL-ThiorphanEnkephalinase4.7-Reversible inhibition.[6]
retro-thiorphanEnkephalinase2.3-Highly selective against ACE.[6]
Inhibitor Enzyme Ki (nM) IC50 (nM) Notes Reference
(S)-ThiorphanAngiotensin-Converting Enzyme (ACE)110-Significantly less potent against ACE compared to the (R)-isomer.[7]
(R)-ThiorphanAngiotensin-Converting Enzyme (ACE)4800-44-fold less potent than the (S)-isomer against ACE.[7]
DL-ThiorphanAngiotensin-Converting Enzyme (ACE)150-Weaker inhibition compared to enkephalinase.[6]
retro-thiorphanAngiotensin-Converting Enzyme (ACE)>10,000-Demonstrates high selectivity for enkephalinase over ACE.[6]

Experimental Protocols

Fluorometric Assay for Enkephalinase Inhibition Kinetics

This protocol describes a common method for determining the inhibitory activity of compounds like this compound on enkephalinase using a fluorogenic substrate.

3.1.1. Materials

  • Enzyme Source: Recombinant human neprilysin (enkephalinase) or prepared brain tissue homogenates.

  • Fluorogenic Substrate: A synthetic peptide substrate that is cleaved by enkephalinase to release a fluorescent group (e.g., Mca-RPPGFSAFK(Dnp) or an Abz-based peptide).[8][9]

  • Inhibitor: this compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl or similar buffer at a physiological pH (e.g., pH 7.4).[10]

  • Microplate Reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate (e.g., Ex/Em = 330/430 nm for Abz-based substrates).[8]

  • 96-well black microplates.

3.1.2. Enzyme Preparation (from Brain Tissue)

  • Euthanize the animal (e.g., rat or mouse) according to approved ethical guidelines.

  • Dissect the brain and place it in ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) solution).[11]

  • Weigh the tissue and homogenize it in a volume of buffer to create a 10% (w/v) homogenate.[11]

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Collect the supernatant containing the membrane-bound enkephalinase for the assay.

3.1.3. Assay Procedure

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enkephalinase preparation, and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in the microplate reader and measure the increase in fluorescence over time in kinetic mode at 37°C.[8]

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

3.1.4. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

HPLC-Based Assay for Enkephalin Degradation

This method provides a direct measure of the breakdown of the natural substrate, enkephalin, and its inhibition.

3.2.1. Materials

  • Enzyme Source: As described in section 3.1.2.

  • Substrate: Met-enkephalin or Leu-enkephalin.

  • Inhibitor: this compound.

  • Reaction Buffer: Physiological buffer (e.g., Tris-HCl, pH 7.4).

  • Quenching Solution: e.g., trifluoroacetic acid (TFA) to stop the reaction.

  • HPLC System: With a C18 reverse-phase column and a UV detector.

3.2.2. Assay Procedure

  • Set up reaction tubes containing the enzyme preparation, reaction buffer, and various concentrations of this compound.

  • Pre-incubate at 37°C.

  • Initiate the reaction by adding the enkephalin substrate.

  • At specific time points, stop the reaction in individual tubes by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Separate the undegraded enkephalin from its metabolites using a suitable gradient of solvents (e.g., water/acetonitrile with TFA).

  • Quantify the amount of remaining enkephalin by measuring the peak area at a specific wavelength (e.g., 214 nm).

3.2.3. Data Analysis

  • Determine the initial velocity of the reaction at each inhibitor concentration by plotting the concentration of remaining enkephalin against time.

  • Plot the initial velocities against the inhibitor concentration to determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten kinetics).

Visualizations

Signaling Pathway of Enkephalin Action and Inhibition

Caption: Enkephalin signaling pathway and its modulation by this compound.

Experimental Workflow for Enkephalinase Inhibition Assay

Experimental_Workflow Workflow for Fluorometric Enkephalinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme (Recombinant or Tissue Homogenate) D Dispense Enzyme, Buffer, and Inhibitor into 96-well Plate A->D B Prepare Inhibitor Dilutions (this compound) B->D C Prepare Fluorogenic Substrate F Initiate Reaction with Substrate C->F E Pre-incubate at 37°C D->E E->F G Measure Fluorescence Kinetics F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: A typical experimental workflow for determining enkephalinase inhibition.

Logical Relationship of Kinetic Parameters

Kinetic_Relationships Relationship between Ki, IC50, and Experimental Conditions IC50 IC50 (Half-maximal inhibitory concentration) Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff note IC50 is dependent on experimental conditions, while Ki is an intrinsic property of the inhibitor. Ki Ki (Inhibition constant) Substrate_Conc [Substrate] Substrate_Conc->Cheng_Prusoff Km Km (Michaelis constant) Km->Cheng_Prusoff Experimental_Conditions Experimental Conditions Experimental_Conditions->Substrate_Conc Experimental_Conditions->Km Cheng_Prusoff->Ki

Caption: The relationship between IC50, Ki, and experimental parameters.

References

The In Vivo Metabolism of Thiorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the in vivo metabolism of thiorphan (B555922), the active metabolite of the anti-diarrheal prodrug racecadotril (B1680418). Racecadotril is rapidly converted to thiorphan, a potent inhibitor of neprilysin (neutral endopeptidase or NEP), the enzyme responsible for the degradation of endogenous enkephalins. By protecting enkephalins from breakdown, thiorphan exerts its physiological effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies used to study this compound. The term "Leu-thiorphan" is not standard in the scientific literature; it is presumed to refer to thiorphan in the context of its role in preventing the degradation of Leucine-enkephalin, one of the primary substrates of neprilysin.

Metabolic Pathway of Racecadotril to Thiorphan and its Inactivation

Following oral administration, racecadotril, a prodrug, undergoes rapid and extensive first-pass metabolism to its active form, thiorphan. This conversion is a critical step for its pharmacological activity. Thiorphan itself is subsequently metabolized into inactive compounds, ensuring its clearance from the body.

The primary metabolic transformations include:

  • De-acetylation: Racecadotril is hydrolyzed to thiorphan. Another metabolite, S-acetylthiorphan, is also formed, which is considered less potent than thiorphan.[1][2][3]

  • Inactivation of Thiorphan: The active metabolite, thiorphan, is further metabolized to inactive products, primarily through S-methylation to S-methylthiorphan, which can then be oxidized to its sulfoxide (B87167) and sulfone derivatives.[4] These inactive metabolites are then primarily excreted via the kidneys.[2]

Below is a diagram illustrating the metabolic cascade from the prodrug racecadotril to its active metabolite and subsequent inactive forms.

Metabolism Racecadotril Racecadotril (Prodrug) Thiorphan Thiorphan (Active Metabolite) Racecadotril->Thiorphan Hydrolysis S_acetylthiorphan S-acetylthiorphan (Less Active) Racecadotril->S_acetylthiorphan Hydrolysis Inactive_Metabolites Inactive Metabolites (e.g., S-methylthiorphan, S-methylthiorphan sulfoxide) Thiorphan->Inactive_Metabolites S-methylation, Oxidation

Metabolic pathway of racecadotril.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of thiorphan has been characterized in several human and animal studies. Following oral administration of racecadotril, thiorphan appears rapidly in the plasma. The tables below summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Thiorphan in Humans after Oral Administration of Racecadotril

Dose of RacecadotrilCmax (ng/mL)Tmax (h)t1/2 (h)Study PopulationReference
100 mg-~1.0~3.0Healthy Adults[1][5]
200 mg5201.356.14Healthy Volunteers[1][6]
200 mg---Healthy Chinese Subjects[7][8]
300 mg805-1055 nM1.0-Healthy Adults[1][6]

Table 2: Linearity and Sensitivity of Analytical Methods for Thiorphan Quantification

Analytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Biological MatrixReference
LC-MS/MS1-200-Human Plasma[9]
LC-MS/MS9.38-600-Human Plasma[10][11]
LC-MS/MS2.324-952.0002.324Human Plasma[7][8]
HPLC with UV50-400050Human Plasma[11]

Experimental Protocols

The study of thiorphan's in vivo metabolism involves both animal models and human clinical trials. Below are detailed methodologies for key experiments cited in the literature.

Animal Studies
  • Model: Male Wistar rats are commonly used.[5] Mice have also been utilized in studies.[1][12]

  • Drug Administration: Racecadotril is typically administered orally (p.o.) or intravenously (i.v.). For oral administration in rats, a common dose is 40 mg/kg.[1] In some studies, thiorphan itself is administered subcutaneously (s.c.) at doses of 30 and 100 mg/kg to assess its direct effects.[13]

  • Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile of thiorphan and its metabolites. In some protocols, brain microdialysis is employed to measure neurotransmitter levels in specific brain regions.[14][15][16][17]

  • Analytical Method: Plasma concentrations of thiorphan and its metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][10]

The following diagram outlines a typical workflow for an in vivo animal study on racecadotril metabolism.

AnimalStudyWorkflow cluster_preclinical Preclinical Animal Study AnimalSelection Animal Selection (e.g., Wistar Rats) Dosing Drug Administration (Racecadotril, p.o. or i.v.) AnimalSelection->Dosing SampleCollection Sample Collection (Blood, Brain Microdialysate) Dosing->SampleCollection SampleProcessing Sample Processing (Protein Precipitation) SampleCollection->SampleProcessing Analysis LC-MS/MS Analysis (Quantification of Thiorphan and Metabolites) SampleProcessing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2, AUC) Analysis->PK_Analysis

Workflow for animal metabolism study.
Human Studies

  • Study Design: Human pharmacokinetic studies are often designed as single-dose, randomized, crossover trials.[7][8][18]

  • Subjects: Healthy adult volunteers are typically recruited.[7][8][9]

  • Drug Administration: Racecadotril is administered orally, with doses ranging from 100 mg to 300 mg.[1][5]

  • Sample Collection: A series of blood samples are collected from each participant over a 24-hour period following drug administration.[18]

  • Analytical Method: Plasma concentrations of thiorphan are determined using a validated LC-MS/MS method.[7][8][9]

    • Sample Preparation: A common method for plasma sample preparation is protein precipitation with methanol.[10][11]

    • Chromatography: Separation is typically achieved on a C18 or a cyano (CN) column.[9][11]

    • Detection: A triple-quadrupole tandem mass spectrometer operating in negative electrospray ionization mode is often used for detection and quantification.[10][11]

Signaling Pathway of Thiorphan's Action

Thiorphan's mechanism of action is centered on the inhibition of neprilysin, which leads to an accumulation of enkephalins. These endogenous opioid peptides then activate opioid receptors, primarily delta (δ) and mu (μ) receptors, in the gastrointestinal tract. This activation leads to a reduction in intracellular cyclic AMP (cAMP) and subsequently decreases the secretion of water and electrolytes into the intestinal lumen, thus producing its anti-diarrheal effect.

The diagram below illustrates this signaling cascade.

SignalingPathway Thiorphan Thiorphan NEP Neprilysin (NEP) (Enkephalinase) Thiorphan->NEP Inhibits Enkephalins Enkephalins (e.g., Leu-enkephalin) NEP->Enkephalins Degrades Degradation Degradation Products Enkephalins->Degradation OpioidReceptors Opioid Receptors (δ and μ) Enkephalins->OpioidReceptors Activates AdenylateCyclase Adenylate Cyclase OpioidReceptors->AdenylateCyclase Inhibits cAMP ↓ cAMP AdenylateCyclase->cAMP Secretion ↓ Intestinal Water and Electrolyte Secretion cAMP->Secretion Effect Anti-diarrheal Effect Secretion->Effect

Mechanism of action of thiorphan.

The in vivo metabolism of this compound, more accurately termed thiorphan, is a rapid and efficient process that is central to its therapeutic action. The prodrug racecadotril is quickly hydrolyzed to the active metabolite thiorphan, which exerts its anti-diarrheal effect by inhibiting neprilysin and thereby potentiating the action of endogenous enkephalins. Thiorphan is subsequently converted to inactive metabolites that are renally excreted. The pharmacokinetic profile of thiorphan is well-characterized, with a rapid onset of action and a relatively short half-life. The experimental protocols for studying its metabolism are well-established, relying on animal models and human trials coupled with sensitive analytical techniques like LC-MS/MS. This guide provides a foundational understanding of these processes for professionals in the field of drug metabolism and development.

References

Navigating the Blood-Brain Barrier: An In-depth Technical Guide on the Permeability of Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of Leu-thiorphan, an enkephalinase inhibitor. The ability of a drug to cross the BBB is a critical determinant of its therapeutic application, dictating its potential for central nervous system (CNS) activity or its confinement to peripheral tissues. This document synthesizes available data to elucidate the CNS penetration profile of this compound and its active metabolite, thiorphan (B555922).

Executive Summary

This compound is an inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. Its therapeutic action stems from the potentiation of endogenous enkephalins. A critical aspect of its pharmacokinetic profile is the BBB permeability of its active form, thiorphan. The available evidence strongly indicates that thiorphan, the active metabolite of the prodrug racecadotril (B1680418) (also known as acetorphan), does not cross the blood-brain barrier to a significant extent .[1][2] This characteristic positions this compound and its related compounds as peripherally acting agents, a feature that can be advantageous in therapeutic strategies aiming to avoid CNS-related side effects.

Data Presentation: Physicochemical and Pharmacokinetic Properties

CompoundClassBCS ClassBioavailabilityKey FeatureCNS Penetration
Racecadotril (Acetorphan) Prodrug, Enkephalinase InhibitorClass II (High Permeability, Low Solubility)[3]Food does not affect bioavailability[3]Rapidly converted to thiorphan[1][2]Low
Thiorphan Active Metabolite, Enkephalinase Inhibitor--Does not cross the blood-brain barrier[1][2]Negligible
This compound Enkephalinase Inhibitor---Presumed Negligible (based on thiorphan data)

Experimental Evidence and Interpretation

Direct experimental evidence from multiple sources corroborates the low BBB permeability of thiorphan. Studies on racecadotril consistently highlight that its active metabolite, thiorphan, is peripherally restricted.[1][2]

For instance, studies investigating the effects of thiorphan and its prodrug acetorphan on gastric secretion in rats demonstrated that intravenously administered thiorphan had no effect, whereas intravenous acetorphan potently inhibited gastric acid output.[4] This suggests that the prodrug may have different permeability characteristics that allow for systemic effects, but the active form, thiorphan, does not readily access central sites of action from the bloodstream.[4]

Methodologies for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB involves a variety of in vitro, in situ, and in vivo experimental models. While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies employed in the field.

In Vitro Models
  • Cell-Based Assays: These models utilize cultured brain capillary endothelial cells to form a monolayer that mimics the BBB. The permeability of a test compound is assessed by measuring its transport across this cell layer.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive, transcellular permeability. A lipid-infused artificial membrane separates a donor and an acceptor compartment, and the rate of diffusion of the compound across the membrane is measured.[8]

In Situ Models
  • In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to the brain of an anesthetized animal and perfusing it with a solution containing the drug of interest. This allows for the precise measurement of the rate of drug uptake into the brain without the influence of peripheral metabolism.

In Vivo Models
  • Brain-to-Plasma Concentration Ratio (Kp): This is a common in vivo measure of BBB penetration. It is calculated by determining the concentration of the drug in the brain tissue and dividing it by its concentration in the plasma at a specific time point after administration.

  • Microdialysis: This technique involves implanting a small probe into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and the dialysate is collected and analyzed for the concentration of the drug that has crossed the BBB into the brain's extracellular fluid.

Visualization of Key Concepts

Signaling Pathway: Enkephalinase Inhibition

Enkephalinase_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalins_released Enkephalins Enkephalins->Enkephalins_released Release NEP Neutral Endopeptidase (NEP) (Enkephalinase) Enkephalins_released->NEP Degradation Opioid_Receptor Opioid Receptor Enkephalins_released->Opioid_Receptor Binding Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Leu_thiorphan This compound Leu_thiorphan->NEP Inhibition Analgesia Analgesia & Other Effects Opioid_Receptor->Analgesia Signal Transduction BBB_Permeability_Workflow cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Dosing Systemic Administration of Test Compound (e.g., this compound) Blood_Sample Blood Sampling Dosing->Blood_Sample Brain_Harvest Brain Tissue Harvest Dosing->Brain_Harvest Plasma_Prep Plasma Preparation Blood_Sample->Plasma_Prep Brain_Homogenization Brain Homogenization Brain_Harvest->Brain_Homogenization LC_MS_MS LC-MS/MS Analysis Plasma_Prep->LC_MS_MS Brain_Homogenization->LC_MS_MS Plasma_Conc Plasma Concentration (Cp) LC_MS_MS->Plasma_Conc Brain_Conc Brain Concentration (Cbr) LC_MS_MS->Brain_Conc Kp Calculate Kp = Cbr / Cp Plasma_Conc->Kp Brain_Conc->Kp

References

Pharmacodynamics of Leu-thiorphan in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacodynamics of Leu-thiorphan, a potent inhibitor of neprilysin (NEP), with a specific focus on its activity in rodent models. It covers the core mechanism of action, summarizes key pharmacodynamic effects with quantitative data, details common experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Introduction and Mechanism of Action

This compound, often referred to simply as thiorphan (B555922), is the active metabolite of the prodrug racecadotril (B1680418).[1] It functions as a highly selective and potent inhibitor of neprilysin (EC 3.4.24.11), a zinc-dependent metallopeptidase also known as neutral endopeptidase (NEP) or enkephalinase.[1][2] Neprilysin is a key enzyme responsible for the inactivation of endogenous opioid peptides, specifically Met-enkephalin and Leu-enkephalin.[3][4]

The primary mechanism of action of this compound involves the reversible inhibition of neprilysin.[2] By binding to the active site of the enzyme, this compound prevents the degradation of enkephalins in the synaptic cleft. This leads to an accumulation of these endogenous peptides, prolonging and enhancing their interaction with delta (δ) and mu (μ) opioid receptors.[3][4] The resulting potentiation of endogenous opioid signaling is the foundation for this compound's primary pharmacodynamic effect: analgesia.[2][4]

Enkephalin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins (Leu/Met) Proenkephalin->Enkephalins Cleavage Enk_Released Enkephalins Enkephalins->Enk_Released Release NEP Neprilysin (NEP) (Enkephalinase) Enk_Released->NEP Degradation Opioid_R Opioid Receptors (μ, δ) Enk_Released->Opioid_R Binds Fragments Inactive Fragments NEP->Fragments Effect Inhibition of Nociceptive Signal Opioid_R->Effect Thiorphan This compound Thiorphan->NEP Inhibits

Caption: Enkephalin signaling pathway and the inhibitory action of this compound on neprilysin (NEP).

Quantitative Pharmacodynamic Data

The inhibitory potency and analgesic efficacy of this compound and its derivatives have been quantified in various in vitro and in vivo rodent studies.

Table 1: In Vitro Inhibitory Potency against Neprilysin (NEP)

CompoundPreparationParameterValue (nM)Reference
(DL)-ThiorphanMouse Striatal MembranesIC₅₀4.7[1]
ThiorphanPurified Mouse Brain NEPKᵢ6.1[1]
RacecadotrilPurified Mouse Brain NEPKᵢ4500[1]
Acetyl-thiorphanN/AIC₅₀316 ± 38[5]
(R)-ThiorphanRat Brain "Enkephalinase A"IC₅₀~1[6]
(S)-ThiorphanRat Brain "Enkephalinase A"IC₅₀~1[6]

IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant.

Table 2: Analgesic Effects in Rodent Models

CompoundSpeciesTestRouteDoseObservationReference
ThiorphanMouseHot-Platei.p.300 mg/kgWeak analgesic effect[7]
ThiorphanMouseStress-Induced Analgesiai.p.100 mg/kgPotentiated analgesia[7]
ThiorphanRatTail-Flicks.c.up to 100 mg/kgNo effect alone[8]
ThiorphanRatTail-Flicks.c.30 mg/kgPotentiated DAEAM-induced analgesia[8]
Acetyl-thiorphanMouseHot-Platei.v.N/AAnalgesia equivalent to acetorphan[5]
Acetyl-thiorphanMouseTail-Flicki.v.N/ADevoid of analgesic activity[5]
RacecadotrilMouseWrithing Testi.v.N/AAnalgesic effect observed[1]

i.p.: Intraperitoneal; s.c.: Subcutaneous; i.v.: Intravenous; DAEAM: [D-Ala2,Met5]enkephalinamide.

Other Pharmacodynamic Effects in Rodents

Beyond analgesia, studies have explored other systemic effects of this compound and its prodrugs.

  • Cardiovascular: Intracerebroventricular (i.c.v.) administration of thiorphan in spontaneously hypertensive rats was found to potentiate the pressor response to an enkephalin analogue.[9] However, the compound itself did not significantly affect baseline blood pressure or heart rate.[9] At high doses administered peripherally, it can inhibit angiotensin-converting enzyme (ACE).[9]

  • Gastrointestinal: In conscious rats, i.c.v. thiorphan and i.v. acetorphan (a prodrug) potently inhibited basal and pentagastrin-stimulated gastric acid secretion.[10] This effect appears to be mediated by a central, non-opioid mechanism, as it was not reversible by naloxone.[10]

  • Central Nervous System: In a mouse behavioral despair test, which is a model for antidepressant effects, racecadotril was shown to reduce immobility time, suggesting potential antidepressant-like activity.[1]

Experimental Protocols

Detailed and consistent methodologies are critical for assessing the pharmacodynamics of analgesic compounds in rodent models.

This test measures the response latency to a thermal stimulus, which is indicative of supraspinally organized pain responses.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus consisting of a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder.

  • Acclimation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Gently place the animal on the hot plate and start a stopwatch. Record the latency (in seconds) to the first sign of nociception, typically hind paw licking, shaking, or jumping. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p., s.c., i.v.).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This test assesses spinally mediated analgesia by measuring the latency to withdraw the tail from a noxious heat source.

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam onto the ventral surface of the animal's tail.

  • Habituation: Place the rat or mouse in a suitable restrainer and allow it to habituate for 10-15 minutes.

  • Baseline Measurement: Apply the heat source to a point approximately 3-4 cm from the tip of the tail. The instrument automatically records the time taken for the animal to "flick" its tail away from the stimulus. Take 2-3 baseline readings, with a minimum of 5 minutes between each, and average them. A cut-off time (e.g., 10-12 seconds) is essential to prevent injury.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate %MPE as described for the hot-plate test.

Experimental_Workflow cluster_setup Phase 1: Pre-Experiment cluster_treatment Phase 2: Intervention cluster_testing Phase 3: Data Collection cluster_analysis Phase 4: Analysis Acclimation Animal Acclimation (30-60 min) Grouping Randomize into Treatment Groups Acclimation->Grouping Baseline Measure Baseline Nociceptive Threshold Grouping->Baseline Admin_Vehicle Administer Vehicle (Control Group) Baseline->Admin_Vehicle Admin_Drug Administer this compound (Test Group) Baseline->Admin_Drug Test_T1 Measure Response (e.g., T=15 min) Admin_Vehicle->Test_T1 Admin_Drug->Test_T1 Test_T2 Measure Response (e.g., T=30 min) Test_T1->Test_T2 Test_T3 Measure Response (e.g., T=60 min) Test_T2->Test_T3 Calculate Calculate %MPE or Change from Baseline Test_T3->Calculate Stats Statistical Analysis (e.g., ANOVA) Calculate->Stats

Caption: A typical experimental workflow for assessing analgesia in rodent models.

Summary of Pharmacodynamic Logic

The pharmacodynamic effects of this compound follow a clear and logical pathway from enzyme inhibition to the modulation of physiological responses. This cascade is initiated by the specific inhibition of neprilysin, which directly increases the bioavailability of endogenous enkephalins, ultimately enhancing opioid-mediated signaling to produce analgesia and other central nervous system effects.

Logical_Flow A Administration of This compound B Inhibition of Neprilysin (NEP) A->B C Decreased Degradation of Endogenous Enkephalins B->C D Increased Bioavailability of Enkephalins at Synapse C->D E Enhanced Activation of μ and δ Opioid Receptors D->E F Modulation of Nociceptive Pathways E->F G Observed Analgesic Effect F->G

Caption: Logical relationship from this compound administration to the resulting analgesic effect.

References

Off-Target Effects of Leu-thiorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-thiorphan, a potent inhibitor of neprilysin (NEP) and aminopeptidase (B13392206) N (APN), has been extensively studied for its role in potentiating endogenous opioid signaling by preventing the degradation of enkephalins. While its on-target effects are well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and for anticipating potential side effects or novel therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound, with a focus on quantitative data, experimental methodologies, and the impact on cellular signaling pathways.

Quantitative Analysis of Off-Target Interactions

The selectivity of a drug is a critical parameter in its development. The following table summarizes the inhibitory potency of this compound and its enantiomers against its primary target (neprilysin) and key off-targets, providing a clear quantitative comparison of its selectivity.

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (nM)Reference(s)
(DL)-Thiorphan (racemic)Neprilysin (NEP)3.5 - 4.71.8[1][2]
Angiotensin-Converting Enzyme (ACE)140 - 150-[1][3]
Thermolysin2000-[3]
Endothelin-Converting Enzyme (ECE)->10,000[4]
(R)-ThiorphanNeprilysin (NEP)1.7-[5]
Angiotensin-Converting Enzyme (ACE)4800-[5]
Thermolysin13,000-[5]
(S)-ThiorphanNeprilysin (NEP)2.2-[5]
Angiotensin-Converting Enzyme (ACE)110-[5]
Thermolysin6,000-[5]

Key Off-Target Effects and Signaling Pathways

Inhibition of Angiotensin-Converting Enzyme (ACE) and Modulation of the Renin-Angiotensin System (RAS)

The most significant off-target effect of this compound is the inhibition of angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin system (RAS).[1] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin (B550075).

Peripheral administration of high doses of thiorphan (B555922) has been shown to attenuate the pressor response to intravenous angiotensin I by 30-40% and enhance the depressor effect of intravenous bradykinin in rats, confirming peripheral ACE inhibition.[6] However, intracerebroventricular administration did not affect responses to angiotensin I, suggesting a lack of central ACE inhibition at the tested doses.[6] The (S)-enantiomer of thiorphan is principally responsible for its ACE inhibitory activity.[7]

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Leu_Thiorphan This compound ACE ACE Leu_Thiorphan->ACE Inhibits

Figure 1: this compound's off-target inhibition of ACE within the Renin-Angiotensin System.
Neuroprotection via Substance P Pathway Modulation

While a direct interaction has not been demonstrated, this compound can indirectly modulate the Substance P (SP) signaling pathway through its primary inhibitory effect on neprilysin. NEP is one of the enzymes responsible for the degradation of SP. By inhibiting NEP, this compound can increase the bioavailability of SP, leading to enhanced activation of its receptor, the neurokinin-1 receptor (NK1R). This has been shown to have neuroprotective effects against excitotoxic cortical damage in newborn mice.[8] The effects of thiorphan were mimicked by SP and inhibited by NK1 and NK2 receptor blockers.[8]

Substance_P_Pathway Leu_Thiorphan This compound NEP Neprilysin (NEP) Leu_Thiorphan->NEP Inhibits Degradation_Products Degradation Products NEP->Degradation_Products Substance_P Substance P (SP) Substance_P->NEP Degraded by NK1R NK1 Receptor Substance_P->NK1R Activates Neuroprotection Neuroprotection NK1R->Neuroprotection Leads to

Figure 2: Indirect modulation of the Substance P pathway by this compound.
Antiproliferative Effects on A549 Human Lung Cancer Cells

An in vitro study has reported that thiorphan exhibits a dose-dependent antiproliferative effect on the human lung adenocarcinoma cell line, A549.[9] However, the precise molecular mechanism underlying this effect remains to be elucidated. Further investigation is required to determine if this is a consequence of interactions with novel off-target proteins or a downstream effect of modulating known signaling pathways.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate (B1201080) buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • Test compound (this compound)

  • Positive control (e.g., Captopril)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • UV-Visible spectrophotometer or HPLC system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in sodium borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.

    • Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the test compound or control solution to 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.

    • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Quantification of Hippuric Acid:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried HA in a suitable buffer or mobile phase.

    • Measure the absorbance of the reconstituted HA at 228 nm using a spectrophotometer or quantify using a validated HPLC method.

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

ACE_Inhibition_Assay Start Start Prepare_Solutions Prepare Solutions (ACE, HHL, Inhibitor) Start->Prepare_Solutions Pre_incubation Pre-incubate ACE and Inhibitor (37°C, 10 min) Prepare_Solutions->Pre_incubation Add_Substrate Add HHL Substrate Pre_incubation->Add_Substrate Incubation Incubate (37°C, 30-60 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction with HCl Incubation->Stop_Reaction Extraction Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extraction Quantification Quantify Hippuric Acid (Spectrophotometry or HPLC) Extraction->Quantification Calculate_IC50 Calculate IC50 Quantification->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the in vitro ACE inhibition assay.
In Vivo Assessment of ACE Inhibition in Rats

This protocol provides a general framework for evaluating the in vivo ACE inhibitory activity of a compound in a rat model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Test compound (this compound)

  • Vehicle control

  • Angiotensin I

  • Anesthetic agent

  • Blood pressure monitoring equipment (e.g., tail-cuff or telemetry)

  • Catheters for intravenous administration

Procedure:

  • Animal Acclimatization and Baseline Measurements:

    • Acclimatize the rats to the housing conditions and blood pressure measurement procedures.

    • Record baseline blood pressure and heart rate for several days prior to the study.

  • Drug Administration:

    • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, subcutaneous injection).

  • Angiotensin I Challenge:

    • At various time points after drug administration, administer a bolus intravenous injection of angiotensin I.

    • Continuously monitor and record the pressor (blood pressure increasing) response to the angiotensin I challenge.

  • Data Analysis:

    • Calculate the percentage attenuation of the angiotensin I-induced pressor response at each time point for the drug-treated group compared to the vehicle-treated group.

    • A significant reduction in the pressor response indicates in vivo ACE inhibition.

Workflow Diagram:

In_Vivo_ACE_Inhibition Start Start Acclimatization Animal Acclimatization and Baseline BP Measurement Start->Acclimatization Drug_Administration Administer this compound or Vehicle Acclimatization->Drug_Administration Angiotensin_I_Challenge Intravenous Angiotensin I Challenge Drug_Administration->Angiotensin_I_Challenge Monitor_BP Monitor Blood Pressure Response Angiotensin_I_Challenge->Monitor_BP Data_Analysis Analyze Attenuation of Pressor Response Monitor_BP->Data_Analysis End End Data_Analysis->End

References

The Enantioselective Journey of Leu-thiorphan: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of Leu-thiorphan, the (S)-enantiomer of the enkephalinase inhibitor thiorphan (B555922). It details the initial discovery of the racemic mixture, the subsequent elucidation of the distinct pharmacological profiles of its stereoisomers, and the pivotal role of this compound in understanding the physiological function of enkephalins. This document includes a comprehensive summary of quantitative data, detailed experimental protocols for its synthesis and enzymatic assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Dawn of Enkephalinase Inhibition

The discovery of endogenous opioid peptides, the enkephalins, in the mid-1970s revolutionized our understanding of pain modulation. However, their therapeutic potential was limited by their rapid degradation in the body. This led to a scientific quest to identify and inhibit the enzymes responsible for their inactivation, collectively termed enkephalinases. The primary enzyme responsible for the breakdown of enkephalins in the brain is a zinc metallopeptidase known as neprilysin (NEP), also referred to as neutral endopeptidase 24.11.

In 1980, a significant breakthrough was achieved by the research group of Bernard P. Roques. They reported the design and synthesis of a potent and specific inhibitor of "enkephalinase," which they named thiorphan.[1] This compound, chemically known as (DL-3-mercapto-2-benzylpropanoyl)-glycine, was a racemic mixture.[1] Thiorphan was shown to protect enkephalins from degradation both in vitro and in vivo, and importantly, it exhibited antinociceptive (analgesic) activity that was reversible by the opioid antagonist naloxone, confirming its mechanism of action through the potentiation of endogenous opioid signaling.[1]

Unraveling Stereochemistry: The Divergent Paths of this compound and Dex-thiorphan

Further research into thiorphan revealed the critical importance of its stereochemistry. The racemic mixture consists of two enantiomers: (S)-thiorphan, designated as this compound, and (R)-thiorphan, known as Dex-thiorphan. A pivotal study elucidated that the two enantiomers possess distinct pharmacological profiles.

While both the (R) and (S) isomers of thiorphan were found to be effective inhibitors of enkephalinase (neprilysin), a surprising discovery was made regarding their other biological activities. The (S)-isomer, this compound, was identified as being principally responsible for the inhibition of another key metallopeptidase, the angiotensin-converting enzyme (ACE).[2] In contrast, the in vivo analgesic effects of the racemic thiorphan were found to reside predominantly in the (R)-isomer, Dex-thiorphan.[2][3] This dissociation of enkephalinase inhibition from analgesic activity between the enantiomers highlighted the complex pharmacology of these compounds and suggested that factors other than just neprilysin inhibition might contribute to the analgesic properties of Dex-thiorphan.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for thiorphan and its enantiomers.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
(DL)-ThiorphanNeprilysin (Enkephalinase)4.7 nM[4]
(DL)-ThiorphanAngiotensin-Converting Enzyme (ACE)150 nM[4]
This compound ((S)-isomer)Neprilysin (Enkephalinase)Similar to (R)-isomer[2]
Dex-thiorphan ((R)-isomer)Neprilysin (Enkephalinase)Similar to (S)-isomer[2]
This compound ((S)-isomer)Angiotensin-Converting Enzyme (ACE)Primarily responsible for ACE inhibition[2]

Note: While qualitative descriptions are available, specific Ki values for the individual enantiomers of thiorphan for neprilysin and ACE are not consistently reported in the reviewed literature. The data indicates similar potency for neprilysin inhibition and primary responsibility of the (S)-isomer for ACE inhibition.

Experimental Protocols

Asymmetric Synthesis of (S)-Thiorphan (this compound)

The following is a summary of the asymmetric synthesis of (S)-thiorphan as described by Evans et al. (1985). This multi-step synthesis utilizes a chiral auxiliary to control the stereochemistry.

Key Steps:

  • Preparation of Chiral N-Acyloxazolidinone: (S)-Valinol is reacted with phosgene (B1210022) and then acylated to form the chiral auxiliary-containing starting material.

  • Asymmetric Alkylation: The lithium enolate of the N-acyloxazolidinone is generated using a strong base like lithium diisopropylamide (LDA) and then alkylated with benzyl (B1604629) bromide. The chiral auxiliary directs the alkylation to stereoselectively form the desired stereocenter.

  • Hydrolysis and Amide Coupling: The resulting product is hydrolyzed to yield the carboxylic acid. This is then coupled with the benzyl ester of glycine (B1666218) using a peptide coupling reagent.

  • Thiol Introduction: The hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate) and then displaced with a thiol-containing nucleophile (e.g., thioacetate).

  • Deprotection: The protecting groups on the thiol (acetyl) and the carboxylic acid (benzyl) are removed to yield the final product, (S)-thiorphan.

A detailed, step-by-step protocol can be found in the original publication: Evans, D. A., et al. (1985). Asymmetric synthesis of the enkephalinase inhibitor thiorphan. The Journal of Organic Chemistry, 50(11), 1830-1835.

Enkephalinase (Neprilysin) Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds against neprilysin.

Materials:

  • Purified neprilysin enzyme

  • Fluorogenic substrate (e.g., N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the neprilysin enzyme solution, and the different concentrations of this compound.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by neprilysin results in an increase in fluorescence.

  • Calculate the initial reaction velocities for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value for the enzyme are known.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of compounds on ACE activity.

Materials:

  • Purified ACE enzyme (from rabbit lung or other sources)

  • Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

  • Assay buffer (e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3)

  • Test compound (this compound)

  • Reagents for detection of the product (e.g., o-phthaldialdehyde for fluorometric detection of His-Leu, or HPLC for detection of hippuric acid).

  • 96-well microplate or reaction tubes

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare various concentrations of this compound in the assay buffer.

  • In reaction tubes or a 96-well plate, combine the assay buffer, ACE enzyme solution, and the different concentrations of this compound.

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Start the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantify the amount of product formed. If using HHL, the hippuric acid produced can be extracted with an organic solvent and measured by UV absorbance, or the released His-Leu can be quantified using a fluorometric method with o-phthaldialdehyde.

  • Calculate the percentage of ACE inhibition for each concentration of this compound.

  • Determine the IC50 value from the dose-response curve.

  • The Ki value can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Enkephalin Signaling Pathway and the Action of this compound

Enkephalin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalin Enkephalin Proenkephalin->Enkephalin Cleavage Enkephalin_cleft Enkephalin Enkephalin->Enkephalin_cleft Release Neprilysin Neprilysin (Enkephalinase) Enkephalin_cleft->Neprilysin Degradation Opioid_Receptor Opioid Receptor Enkephalin_cleft->Opioid_Receptor Binding Inactive_Metabolites Inactive Metabolites Neprilysin->Inactive_Metabolites Analgesia Analgesia Opioid_Receptor->Analgesia Signal Transduction Leu_thiorphan This compound Leu_thiorphan->Neprilysin Inhibition

Caption: this compound inhibits neprilysin, preventing enkephalin degradation.

Experimental Workflow for Asymmetric Synthesis of this compound

Asymmetric_Synthesis_Workflow Start Start: (S)-Valinol Step1 1. Prepare Chiral N-Acyloxazolidinone Start->Step1 Step2 2. Asymmetric Alkylation with Benzyl Bromide Step1->Step2 Step3 3. Hydrolysis & Amide Coupling with Glycine Benzyl Ester Step2->Step3 Step4 4. Thiol Introduction Step3->Step4 Step5 5. Deprotection Step4->Step5 End End: (S)-Thiorphan (this compound) Step5->End

Caption: Key stages in the asymmetric synthesis of this compound.

Workflow for Determining Enzyme Inhibition (Ki)

Inhibition_Assay_Workflow Start Start: Purified Enzyme & Substrate Step1 1. Prepare Serial Dilutions of this compound Start->Step1 Step2 2. Incubate Enzyme with Inhibitor Concentrations Step1->Step2 Step3 3. Initiate Reaction with Substrate Step2->Step3 Step4 4. Monitor Reaction Progress Step3->Step4 Step5 5. Calculate Initial Velocities Step4->Step5 Step6 6. Determine IC50 Value from Dose-Response Curve Step5->Step6 Step7 7. Calculate Ki Value (Cheng-Prusoff Equation) Step6->Step7 End End: Ki of this compound Step7->End

References

Leu-Thiorphan and the Endogenous Opioid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous opioid system, a cornerstone of pain modulation and emotional regulation, is primarily mediated by opioid peptides such as enkephalins. The biological activity of these neuropeptides is tightly controlled by their rapid degradation by enzymes, notably enkephalinases. Leu-thiorphan, an active metabolite of the prodrug racecadotril (B1680418), is a potent inhibitor of neprilysin (enkephalinase), a key enzyme responsible for the breakdown of enkephalins. By preventing the degradation of endogenous enkephalins, this compound enhances their local concentrations, leading to the activation of opioid receptors and subsequent downstream signaling cascades. This guide provides a comprehensive technical overview of this compound's mechanism of action, its interaction with the endogenous opioid system, and the experimental methodologies used to characterize its effects.

Introduction to the Endogenous Opioid System

The endogenous opioid system is a complex network responsible for mediating analgesia, reward, and stress responses. This system comprises three main families of opioid peptides: enkephalins, endorphins, and dynorphins.[1][2] These peptides are derived from larger precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively.[2][3]

The biological effects of these opioid peptides are transduced by three major classes of G-protein coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Enkephalins, which include Met-enkephalin and Leu-enkephalin, exhibit a high affinity for δ-opioid receptors and also bind to µ-opioid receptors.[2] The activation of these receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby modulating pain perception and other physiological processes.[4]

The signaling of endogenous opioids is terminated by their enzymatic degradation.[5] Enkephalins are primarily metabolized by two metalloproteases: neprilysin (NEP, also known as neutral endopeptidase or enkephalinase) and aminopeptidase (B13392206) N (APN).[6] this compound is a potent inhibitor of neprilysin, thereby prolonging the action of endogenous enkephalins.[7][8]

This compound: Mechanism of Action

This compound is the active metabolite of racecadotril and functions as a specific and potent inhibitor of neprilysin (enkephalinase).[9] Neprilysin is a zinc-dependent metalloprotease that cleaves the Gly3-Phe4 bond of enkephalins, rendering them inactive.[8] By binding to the active site of neprilysin, this compound prevents the enzymatic degradation of enkephalins, leading to an accumulation of these peptides in the synaptic cleft.[5][7] This increased local concentration of enkephalins enhances their ability to bind to and activate opioid receptors, primarily δ and µ receptors, thereby potentiating their natural physiological effects, including analgesia.[4][6]

cluster_0 Synaptic Cleft cluster_1 This compound Action Enkephalins Enkephalins Opioid Receptor Opioid Receptor Enkephalins->Opioid Receptor Binds to Neprilysin Neprilysin Enkephalins->Neprilysin Degraded by Downstream Signaling Downstream Signaling Opioid Receptor->Downstream Signaling Activates Inactive Fragments Inactive Fragments Neprilysin->Inactive Fragments Produces This compound This compound This compound->Neprilysin Inhibits

Mechanism of this compound Action.

Quantitative Data

The inhibitory potency of this compound and its related compounds against enkephalinase (neprilysin) has been determined in various in vitro studies. The following tables summarize key quantitative data.

CompoundPreparationIC50 (nM)Reference
(R,S)-ThiorphanStriatal membranes4.7[10]
ThiorphanPurified mouse brain NEP6.1[10]
RacecadotrilPurified mouse brain NEP4500[10]
Racecadotril (pre-incubated)Rat brain membranes8.6[10]
ThiorphanRat kidney NEP5.4[10]
Acetyl-thiorphan-316[9]

Table 1: Inhibitory Concentration (IC50) of Thiorphan and Related Compounds against Neprilysin (NEP).

CompoundStereoisomerKi (nM)Reference
ThiorphanR-isomer1.7[10]
ThiorphanS-isomer2.2[10]

Table 2: Inhibition Constants (Ki) of Thiorphan Stereoisomers against Neprilysin (NEP).

TreatmentConditionFold Increase in [Met5]enkephalinReference
Thiorphan (10-30 mg/kg p.o.)RestingDose-dependent increase[11]
Thiorphan (10-30 mg/kg p.o.)K+-evokedUp to 10-fold[11]
SCH-34826 (30-100 mg/kg p.o.)RestingDose-dependent increase[11]
SCH-34826 (30-100 mg/kg p.o.)K+-evokedUp to 10-fold[11]

Table 3: In Vivo Effects of Enkephalinase Inhibitors on [Met5]enkephalin Levels in Rat Spinal Perfusates.

Experimental Protocols

In Vitro Enkephalinase (Neprilysin) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on neprilysin.

Materials:

  • Purified or recombinant neprilysin

  • Fluorogenic substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound) and vehicle (e.g., DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the neprilysin enzyme solution.

  • Include control wells:

    • Total activity: Enzyme, buffer, and vehicle (no inhibitor).

    • Blank: Buffer and substrate (no enzyme).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm, taking readings every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the total activity control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor plate_setup Add buffer, inhibitor, and enzyme to 96-well plate prep_inhibitor->plate_setup controls Include total activity and blank controls plate_setup->controls pre_incubation Pre-incubate at 37°C for 15 min controls->pre_incubation add_substrate Add fluorogenic substrate to initiate reaction pre_incubation->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate percent_inhibition Determine percent inhibition calculate_rate->percent_inhibition plot_data Plot dose-response curve percent_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Workflow for an in vitro enkephalinase inhibition assay.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a compound for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ)

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone (B1662785) at a high concentration)

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In reaction tubes, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and either the test compound dilution, buffer (for total binding), or non-specific binding control.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the percent displacement of the radioligand by the test compound at each concentration.

  • Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal competition curve to determine the IC50.

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon activation by enkephalins, opioid receptors, which are G-protein coupled receptors, initiate a cascade of intracellular signaling events.[12][13] The receptors are primarily coupled to inhibitory G-proteins (Gi/Go).[4]

Key signaling events include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Modulation of ion channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.[14]

  • Activation of mitogen-activated protein kinase (MAPK) pathways: Opioid receptor activation can also lead to the phosphorylation and activation of kinases such as ERK1/2, which can influence gene expression and cell survival.[12][15]

cluster_0 Cell Membrane cluster_1 Intracellular Opioid_Receptor Opioid Receptor (Gi/Go coupled) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx K_Channel K+ Channel K_efflux K+ Efflux K_Channel->K_efflux Enkephalin Enkephalin Enkephalin->Opioid_Receptor Binds G_alpha->Adenylyl_Cyclase Inhibits G_alpha->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_beta_gamma->MAPK_Pathway Activates ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Altered_Gene_Expression Altered Gene Expression MAPK_Pathway->Altered_Gene_Expression Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmitter_Release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Opioid receptor signaling pathway.

Conclusion

This compound plays a significant role in the endogenous opioid system by selectively inhibiting neprilysin, the enzyme responsible for enkephalin degradation. This mechanism of action leads to an increase in the local concentrations of endogenous enkephalins, thereby enhancing their analgesic and other physiological effects through the activation of opioid receptors. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working to understand and harness the therapeutic potential of modulating the endogenous opioid system. Further research into the specific roles of different enkephalin-degrading enzymes and the development of more selective inhibitors will continue to be a promising area for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

The Structural Dance of Potency: An In-Depth Guide to the Structure-Activity Relationship of Leu-thiorphan Analogs as Enkephalinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of the structure-activity relationship (SAR) of Leu-thiorphan analogs, potent inhibitors of enkephalinases. By understanding how subtle molecular modifications influence inhibitory activity, researchers can rationally design more effective and selective therapeutic agents for pain management and other neurological applications. This document provides a comprehensive overview of quantitative inhibitory data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of this important class of molecules.

Introduction: The Rationale for Enkephalinase Inhibition

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. However, their therapeutic potential is limited by their rapid degradation in the body by enzymes known as enkephalinases, with neprilysin (NEP, also known as neutral endopeptidase or EC 3.4.24.11) being a primary culprit.[1][2] this compound, an analog of the endogenous opioid leucine-enkephalin, is a potent inhibitor of neprilysin. By blocking the action of this enzyme, this compound and its analogs prevent the breakdown of enkephalins, leading to an increase in their local concentrations and a subsequent enhancement of their natural analgesic effects.[2][3]

The development of potent and selective neprilysin inhibitors is a key strategy in modern drug discovery.[1] A thorough understanding of the structural features that govern the interaction of this compound analogs with the active site of neprilysin is paramount for the design of new chemical entities with improved pharmacological profiles. This guide will explore the critical structural modifications of the this compound scaffold and their impact on inhibitory potency.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of this compound analogs against neprilysin is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available quantitative data for key analogs, providing a basis for understanding the structure-activity relationships.

Compound/AnalogModificationNEP Inhibition IC50 (nM)NEP Inhibition Ki (nM)Selectivity Notes
Thiorphan (B555922) (racemic) Parent compound~104.7Also inhibits ACE (Ki = 150 nM)
(R)-Thiorphan R-enantiomer~101.7Weaker ACE inhibition than (S)-isomer
(S)-Thiorphan S-enantiomer~102.2More potent ACE inhibitor than (R)-isomer
Retro-thiorphan Retro-inverso amide bond-2.3Highly selective against ACE (Ki > 10,000 nM)
Aminobutyramide 21a Dicarboxylic acid dipeptide5.0-Potent in vitro and in vivo

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4][5]

Core Structural-Activity Relationships

The inhibitory activity of this compound analogs is critically dependent on the specific arrangement of functional groups that interact with the active site of neprilysin, a zinc-dependent metalloprotease.[1][3] The key SAR points can be summarized as follows:

  • The Thiol Group: The thiol (-SH) group is essential for potent inhibitory activity. It acts as a zinc-binding group, coordinating with the Zn²⁺ ion in the catalytic site of neprilysin, thereby blocking its enzymatic function.[3]

  • The Mercaptomethyl-Propionyl Moiety: The stereochemistry of the carbon bearing the benzyl (B1604629) group is important. While both (R) and (S) enantiomers of thiorphan show similar high affinity for neprilysin, they exhibit different selectivity profiles against other enzymes like Angiotensin-Converting Enzyme (ACE).[4]

  • The Dipeptide Backbone: The nature of the amino acid residues corresponding to the leucine (B10760876) and glycine (B1666218) in the parent structure significantly influences potency and selectivity.

    • P1' Position (Leucine analog): The side chain at this position interacts with the S1' subsite of neprilysin. Bulky and hydrophobic residues are generally favored.[6]

    • P2' Position (Glycine analog): Modifications at this position can modulate binding affinity and pharmacokinetic properties.

  • The C-Terminal Carboxylate: The terminal carboxyl group interacts with a positively charged residue in the active site of neprilysin, contributing to the binding affinity.

The logical relationship between these structural features and the resulting inhibitory activity is depicted in the following diagram:

SAR_Leu_Thiorphan Thiol Thiol Group (-SH) Zinc Zinc Ion (Zn²⁺) Thiol->Zinc Mercapto Mercaptomethyl- Propionyl Moiety S1_prime S1' Subsite (Hydrophobic Pocket) Mercapto->S1_prime Hydrophobic Interaction Dipeptide Dipeptide Backbone (P1' and P2' residues) Dipeptide->S1_prime S2_prime S2' Subsite Dipeptide->S2_prime Carboxylate C-Terminal Carboxylate Positive_Residue Positively Charged Residue Carboxylate->Positive_Residue

Caption: Key interactions between a this compound analog and the neprilysin active site.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through standard peptide coupling techniques, often utilizing solid-phase peptide synthesis (SPPS) for efficiency and purification ease. A representative synthetic workflow is outlined below:

Synthesis_Workflow Start Start with a resin-bound amino acid (e.g., Leucine analog) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection1 Coupling1 Couple the next amino acid (e.g., Glycine analog) using coupling reagents (HBTU/HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple the mercaptomethyl- propionyl moiety Deprotection2->Coupling2 Cleavage Cleavage from resin and deprotection of side chains (e.g., TFA cocktail) Coupling2->Cleavage Purification Purification by Reverse-Phase HPLC Cleavage->Purification

Caption: A general workflow for the solid-phase synthesis of this compound analogs.

Detailed Steps:

  • Resin Loading: The C-terminal amino acid (e.g., a leucine analog) is attached to a solid support resin (e.g., Wang or Rink amide resin).

  • Iterative Deprotection and Coupling: The N-terminal protecting group (commonly Fmoc) is removed, followed by the coupling of the next N-Fmoc protected amino acid in the sequence using standard coupling reagents. This cycle is repeated for each amino acid in the analog.

  • Coupling of the Mercaptomethyl-Propionyl Moiety: The final coupling step involves the addition of the N-protected mercaptomethyl-propionyl group.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Neprilysin (Enkephalinase) Inhibition Assay

The inhibitory activity of the synthesized this compound analogs against neprilysin is determined using an in vitro enzymatic assay. A common method involves a fluorogenic substrate.

Principle:

The assay measures the ability of a test compound to inhibit the cleavage of a specific fluorogenic substrate by recombinant human neprilysin. When the substrate is cleaved, a fluorescent signal is produced, and the reduction in this signal in the presence of an inhibitor is proportional to its potency.

Materials:

  • Recombinant human neprilysin (rhNEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 25 mM NaCl, 5 µM ZnCl₂)

  • Test compounds (this compound analogs)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the rhNEP and the fluorogenic substrate to their working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the rhNEP solution to each well of the microplate.

    • Add the serially diluted test compounds to the respective wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs as neprilysin inhibitors is a well-defined yet continuously evolving field of study. The core structural requirements for potent inhibition are centered around a zinc-chelating thiol group, a hydrophobic moiety to interact with the S1' subsite, and a C-terminal carboxylate for ionic interactions within the enzyme's active site.

Future research in this area will likely focus on fine-tuning the dipeptide backbone and exploring novel zinc-binding groups to enhance both potency and selectivity. The development of dual-target inhibitors, for instance, those that also modulate other peptidases or receptors, represents a promising avenue for creating therapeutics with novel mechanisms of action and improved clinical efficacy. The detailed understanding of SAR, coupled with the robust experimental protocols outlined in this guide, will be instrumental in advancing the design and development of the next generation of enkephalinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Leu-thiorphan in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-thiorphan, an active metabolite of prodrugs such as racecadotril (B1680418) and acetorphan, is a potent inhibitor of neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase. By preventing the degradation of endogenous enkephalins, this compound enhances the natural pain-relieving and anti-secretory mechanisms of the body. This document provides detailed application notes and protocols for the use of this compound and its prodrugs in in vivo mouse studies, with a focus on dosage, administration, and relevant experimental models.

Mechanism of Action

This compound exerts its effects by inhibiting neprilysin, an enzyme responsible for breaking down enkephalins (e.g., Met-enkephalin and Leu-enkephalin).[1] Increased levels of enkephalins lead to the activation of opioid receptors (primarily mu and delta), which modulates pain perception and reduces intestinal fluid secretion.[2][3] This targeted action makes this compound a subject of interest for developing non-addictive analgesics and anti-diarrheal agents.

Data Presentation: Dosage and Administration

The following tables summarize reported dosages of this compound and its prodrugs used in rodent studies. It is important to note that the optimal dosage can vary depending on the mouse strain, age, sex, and the specific experimental model.

CompoundDosageRoute of AdministrationMouse ModelObserved EffectReference
Acetorphan1-10 mg/kgParenteral (e.g., Intraperitoneal)Not specifiedInhibition of cerebral enkephalinase[4]
Thiorphan (B555922)100 mg/kgIntraperitoneal (i.p.)Stress-induced analgesiaPotentiation of analgesia[5]
Thiorphan300 mg/kgIntraperitoneal (i.p.)Hot-plate testWeak analgesic properties[5]
Racecadotril10 mg/kgOral (p.o.)Castor oil-induced diarrhea (in rats)Antidiarrheal activity[6]
Racecadotril20 mg/kgIntravenous (i.v.)Gastrointestinal transitNo significant effect on transit time[7]

Note: Racecadotril is rapidly metabolized to thiorphan (the active form) after administration.[6][7]

Experimental Protocols

Hot-Plate Test for Analgesia

The hot-plate test is a widely used method to assess the analgesic effects of compounds against thermal stimuli.[8][9][10]

Materials:

  • Hot-plate apparatus (e.g., Ugo Basile)

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • This compound or its prodrug (e.g., Acetorphan)

  • Vehicle control (e.g., saline, DMSO solution)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 52-55°C).[5][8] Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (or its prodrug) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as in step 2.

  • Data Analysis: The analgesic effect is determined by the increase in paw withdrawal latency compared to the baseline and the vehicle-treated group.

Visceral Pain Model: Colorectal Distension (CRD)

This model is used to evaluate visceral pain and the efficacy of analgesics in alleviating it.[11][12]

Materials:

  • Colorectal distension apparatus (barostat)

  • Small balloon catheters

  • Male or female mice

  • This compound or its prodrug

  • Vehicle control

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse and insert a small, lubricated balloon catheter into the colon. The balloon is typically advanced to a specific distance from the anus.

  • Acclimatization: Allow the mouse to recover from anesthesia in a restraint container for a period of time before starting the distension protocol.

  • Drug Administration: Administer this compound (or its prodrug) or vehicle control.

  • Colorectal Distension: The balloon is phasically inflated to various pressures (e.g., 10-80 mmHg) for a set duration (e.g., 20 seconds) with rest intervals in between.[11]

  • Visceromotor Response (VMR): The pain response is quantified by measuring the abdominal muscle contractions (visceromotor response) during distension, often recorded via electromyography (EMG) of the abdominal muscles or as pressure changes within the distending balloon.[11]

  • Data Analysis: A reduction in the VMR in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Neprilysin Neprilysin (Enkephalinase) Enkephalins->Neprilysin Degraded by Opioid_Receptor Opioid Receptor (mu, delta) Enkephalins->Opioid_Receptor Binds to This compound This compound This compound->Neprilysin Inhibits Inactive_Fragments Inactive_Fragments Neprilysin->Inactive_Fragments Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) Opioid_Receptor->Cellular_Response Activates Analgesia Analgesia Cellular_Response->Analgesia

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurement (e.g., Hot-plate latency) Animal_Acclimatization->Baseline_Measurement Drug_Admin Administer this compound or Vehicle (Control) Baseline_Measurement->Drug_Admin Post_Treatment_Measurement Post-Treatment Measurement (at various time points) Drug_Admin->Post_Treatment_Measurement Data_Collection Data Collection & Analysis Post_Treatment_Measurement->Data_Collection Outcome Determine Analgesic Effect Data_Collection->Outcome

References

Application Notes and Protocols for Leu-thiorphan in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-thiorphan, also known as DL-Thiorphan, is a potent inhibitor of neprilysin (NEP), a neutral endopeptidase also known as CD10.[1][2][3] Neprilysin is a zinc-dependent metalloprotease that degrades a variety of signaling peptides. By inhibiting NEP, this compound effectively increases the local concentrations of these peptides, leading to various biological effects. This makes it a valuable tool for studying the roles of NEP and its substrates in cellular processes. Recent studies have highlighted its potential in promoting neurite outgrowth and functional recovery after spinal cord injury.[4][5][6] This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments.

Chemical Properties and Solubility

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the key chemical properties and solubility information for this compound.

PropertyValueSource
Synonyms DL-Thiorphan, (±)-N-(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)glycine[3]
Molecular Formula C12H15NO3S[3]
Molecular Weight 253.3 g/mol [3]
Appearance Crystalline solid[3]
Purity ≥95%[3]
Solubility
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL
Soluble to 100 mM
Ethanol 30 mg/mL
49.00-51.00 mg/mL (clear, colorless solution)
Soluble to 100 mM
Phosphate-Buffered Saline (PBS, pH 7.2) 0.5 mg/mL
Methanol:water (7:3) Soluble

Stability and Storage

The stability of this compound in solution is crucial for its efficacy in cell culture experiments. Due to its susceptibility to oxidation, which primarily forms disulfides, proper handling and storage are essential.

ConditionRecommendationSource
Stock Solution Storage Aliquot and store at -20°C for up to 12 months.[7]
Aqueous Solution Stability A solution of thiorphan (B555922) can be kept in a refrigerator for 4 days.[7]
Storage at room temperature should be limited to 1 day.[7]
Handling Precaution To minimize oxidative degradation, it is recommended to purge the solvent with nitrogen before dissolving thiorphan.[7]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and their application in cell culture.

Workflow for Preparing this compound for Cell Culture

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application to Cell Culture weigh Weigh this compound (powder form) dissolve Dissolve in appropriate solvent (e.g., DMSO or Ethanol) weigh->dissolve sterilize Sterile filter (0.22 µm filter) dissolve->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw a stock solution aliquot store->thaw dilute Dilute in cell culture medium to the final desired concentration thaw->dilute treat Treat cells with the working solution dilute->treat incubate Incubate for the desired experimental duration treat->incubate analyze Analyze cellular response incubate->analyze

Caption: Workflow for this compound solution preparation and cell treatment.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound:

    • The molecular weight of this compound is 253.3 g/mol .

    • To prepare a 10 mM stock solution, you will need 2.533 mg of this compound per 1 mL of DMSO.

  • Weigh the this compound:

    • In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder.

    • Vortex gently until the powder is completely dissolved. The solution should be clear.

  • Sterile Filtration:

    • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol for Preparing a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilute to the Final Concentration:

    • Determine the final concentration of this compound required for your experiment.

    • Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Application to Cells:

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the duration of your experiment.

Mechanism of Action: Neprilysin Inhibition

This compound functions by inhibiting the enzymatic activity of neprilysin (NEP/CD10). NEP is a cell-surface peptidase that plays a crucial role in inactivating a number of signaling peptides. By blocking NEP, this compound prevents the degradation of these peptides, thereby potentiating their local signaling effects.

G cluster_pathway This compound Signaling Pathway Leu This compound NEP Neprilysin (NEP/CD10) Leu->NEP Inhibits Degradation Peptide Degradation NEP->Degradation Causes Peptides Signaling Peptides (e.g., enkephalins, substance P, bradykinin) Receptors Peptide Receptors Peptides->Receptors Activates Peptides->Degradation Downstream Downstream Signaling (e.g., increased neurite outgrowth) Receptors->Downstream

Caption: this compound inhibits neprilysin, preventing peptide degradation.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Leu-Thiorphan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Leu-thiorphan in human plasma. This compound, an enkephalinase inhibitor, is an important analyte in pharmacokinetic and drug metabolism studies. This method utilizes a simple and efficient solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for routine analysis of this compound in a research setting.

Introduction

This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins. By preventing the breakdown of these opioid peptides, this compound can potentiate their analgesic and other physiological effects. Accurate quantification of this compound in biological matrices such as plasma is crucial for preclinical and clinical research, including pharmacokinetic profiling and dose-response studies.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely accessible and cost-effective analytical technique for the quantification of small molecules in complex biological samples. This application note provides a detailed protocol for a validated HPLC-UV method to measure this compound concentrations in human plasma, adapting established methods for the related compound, thiorphan (B555922).[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the overall experimental workflow for its quantification in plasma.

cluster_0 Mechanism of Action Enkephalins Enkephalins NEP Neutral Endopeptidase (NEP) (Enkephalinase) Enkephalins->NEP Degradation Opioid Opioid Receptors Enkephalins->Opioid Binding Inactive Inactive Fragments NEP->Inactive LeuThiorphan This compound LeuThiorphan->NEP Inhibition Analgesia Analgesia & Other Physiological Effects Opioid->Analgesia cluster_1 Experimental Workflow Start Start: Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Start->SPE Sample Preparation Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Injection Data Data Analysis & Quantification HPLC->Data End End: Report this compound Concentration Data->End

References

Application Notes and Protocols for Intracerebroventricular Injection of Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-thiorphan, the levorotatory enantiomer of thiorphan (B555922), is a potent inhibitor of neprilysin (NEP), also known as enkephalinase. Neprilysin is a key enzyme responsible for the degradation of endogenous opioid peptides, most notably the enkephalins. By inhibiting neprilysin, this compound effectively increases the synaptic lifespan and concentration of enkephalins, thereby potentiating their natural analgesic and other neuromodulatory effects. Intracerebroventricular (ICV) injection is a critical methodology for administering this compound directly into the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the direct investigation of its central effects. These application notes provide detailed protocols for the ICV injection of this compound in rodents and summarize relevant quantitative data to guide experimental design.

Mechanism of Action

This compound is a competitive inhibitor of neprilysin, a zinc-dependent metalloprotease. It specifically targets the active site of the enzyme, preventing the cleavage of the Gly3-Phe4 bond in enkephalins.[1] This inhibition leads to an accumulation of endogenous enkephalins in the extracellular space, enhancing their activation of opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR).[2][3] The potentiation of enkephalinergic signaling underlies the analgesic, anxiolytic, and other behavioral effects observed following the central administration of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Thiorphan Enantiomers
CompoundTarget EnzymeInhibitory Potency (Kᵢ, nM)
(S)-Thiorphan (this compound)Enkephalinase (Neprilysin)2.2
(R)-Thiorphan (Dex-thiorphan)Enkephalinase (Neprilysin)1.7
(S)-Thiorphan (this compound)Angiotensin-Converting Enzyme (ACE)110
(R)-Thiorphan (Dex-thiorphan)Angiotensin-Converting Enzyme (ACE)4800
Data from a study comparing the in vitro inhibitory potency of thiorphan enantiomers.[4]
Table 2: Effects of Central Neprilysin Inhibition on Neurotransmitter Levels
TreatmentBrain RegionNeurotransmitter ChangeMagnitude of ChangeSpecies
Thiorphan (oral)Spinal Perfusate[Met5]enkephalinUp to 10-fold increaseRat
Data from a study investigating the effect of neprilysin inhibition on enkephalin levels.[5]
Table 3: Behavioral Effects Following Intracerebroventricular Administration of Enkephalinase Inhibitors
CompoundDose (ICV)Behavioral TestObserved EffectSpecies
Thiorphan30 µgCardiovascular ResponsePotentiation of pressor response to DAMERat
Kelatorphan50 µgHot-Plate TestPotent analgesic effectMouse
Data compiled from studies on the central effects of enkephalinase inhibitors.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular Injection

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Selection: Sterile 0.9% saline is a commonly used vehicle for ICV injections.[8] For experiments requiring a more physiologically representative medium, artificial cerebrospinal fluid (aCSF) is recommended.[9][10] A typical aCSF recipe can be found in various publications.[9][10]

  • Calculating the Amount of this compound: Based on the desired final concentration and injection volume, calculate the mass of this compound required. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile saline or aCSF.

    • Gently vortex the solution until the this compound is completely dissolved. Sonication can be used cautiously to aid dissolution if necessary.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube.

  • Storage: The prepared this compound solution should be stored at -20°C for long-term use or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracerebroventricular (ICV) Injection in Rodents

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Surgical drill

  • Prepared this compound solution

  • 70% ethanol (B145695) and betadine for sterilization

  • Cotton swabs

  • Surgical sutures or clips

Procedure:

  • Anesthesia and Stereotaxic Fixation:

    • Anesthetize the animal (mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane).

    • Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic apparatus. Ensure the head is securely fixed with the incisor bar and ear bars to achieve a flat skull surface.

    • Maintain the animal's body temperature using a heating pad.

  • Surgical Preparation:

    • Shave the fur from the surgical area on the scalp.

    • Disinfect the scalp with alternating scrubs of betadine and 70% ethanol.

    • Make a midline incision in the scalp to expose the skull.

    • Use sterile cotton swabs to clean the skull surface and visualize the bregma and lambda landmarks.

  • Identification of Injection Site:

    • Position the drill over the bregma.

    • Determine the stereotaxic coordinates for the lateral ventricle.

      • For Mice (C57BL/6): Anteroposterior (AP): -0.2 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.

      • For Rats (Sprague-Dawley): Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.

    • Note: These coordinates may need to be adjusted based on the specific strain, age, and weight of the animal. It is recommended to perform a pilot study with a dye injection (e.g., Trypan blue) to confirm the accuracy of the coordinates.

  • Craniotomy:

    • Carefully drill a small burr hole through the skull at the determined coordinates, being cautious not to damage the underlying dura mater.

  • Injection:

    • Lower the Hamilton syringe needle to the calculated DV coordinate.

    • Inject the this compound solution slowly over a period of 1-2 minutes (e.g., 1 µL/min). Typical injection volumes are 1-5 µL for mice and 5-10 µL for rats.

    • After the injection is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture or clip the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Monitor the animal during recovery until it is fully ambulatory.

Visualizations

Signaling Pathway of this compound Action

Leu_thiorphan_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibits Enkephalins Enkephalins Neprilysin->Enkephalins Degrades Opioid_Receptor Delta-Opioid Receptor (DOR) Enkephalins->Opioid_Receptor Activates G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_Pathway ERK Pathway G_protein->ERK_Pathway Activates PKC_Pathway PKC Pathway G_protein->PKC_Pathway Activates cAMP ↓ cAMP AC->cAMP Neuronal_Modulation Neuronal Modulation (e.g., Analgesia) cAMP->Neuronal_Modulation ERK_Pathway->Neuronal_Modulation PKC_Pathway->Neuronal_Modulation

Caption: Signaling pathway of this compound.

Experimental Workflow for ICV Injection of this compound

ICV_Workflow Start Start Preparation This compound Solution Preparation & Sterilization Start->Preparation Anesthesia Animal Anesthesia Preparation->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery & Craniotomy Anesthesia->Stereotaxic_Surgery ICV_Injection Intracerebroventricular Injection Stereotaxic_Surgery->ICV_Injection Post_Op Post-operative Care & Recovery ICV_Injection->Post_Op Behavioral_Testing Behavioral or Physiological Testing Post_Op->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ICV injection.

References

Application Notes and Protocols for Measuring Enkephalinase Activity Following Leu-thiorphan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and neurotransmission.[1][2] Their physiological effects are terminated by enzymatic degradation, primarily by two metalloproteases: neprilysin (NEP, also known as enkephalinase) and aminopeptidase (B13392206) N (APN).[3] Inhibiting these enkephalinases prevents the breakdown of enkephalins, thereby prolonging their analgesic and other neurological effects.[4] Leu-thiorphan is the active metabolite of the prodrug racecadotril (B1680418) (acetorphan), a potent inhibitor of neprilysin.[5][6] This document provides detailed application notes and protocols for measuring enkephalinase (neprilysin) activity in response to this compound treatment, a critical step in the development of novel analgesic and neurological drugs.

Mechanism of Action

This compound, an enkephalinase inhibitor, functions by blocking the active site of neprilysin.[3][6] This inhibition prevents the degradation of endogenous enkephalins, leading to their accumulation in the synaptic cleft.[4] The increased concentration of enkephalins results in enhanced activation of opioid receptors, primarily the mu (μ) and delta (δ) receptors, leading to a potentiation of their natural analgesic and other neuromodulatory effects.[2][3]

Data Presentation

Table 1: Inhibitory Potency of Thiorphan (B555922) (Active form of this compound)
InhibitorTarget EnzymeKi (nM)Notes
D,L-ThiorphanNeprilysin (Enkephalinase)4.7Thiorphan is a potent and selective inhibitor of neprilysin.[6]
(R)-ThiorphanNeprilysin (Enkephalinase)1.7The R and S isomers of thiorphan are nearly equipotent in inhibiting neprilysin.[7]
(S)-ThiorphanNeprilysin (Enkephalinase)2.2The R and S isomers of thiorphan are nearly equipotent in inhibiting neprilysin.[7]
(S)-ThiorphanAngiotensin-Converting Enzyme (ACE)110The (S)-isomer is significantly more potent at inhibiting ACE compared to the (R)-isomer.[7]
(R)-ThiorphanAngiotensin-Converting Enzyme (ACE)4800The (R)-isomer is a much weaker inhibitor of ACE.[7]
Table 2: In Vivo Effects of Thiorphan Administration in Mice
CompoundAdministration RouteDose (mg/kg)Effect on Striatal Enkephalinase Activity (ED50)Effect on Striatal ACE Activity (ED50)
(R)-Acetorphani.v.1.0Inhibition of enkephalinaseNot significant
(S)-Acetorphani.v.0.3Inhibition of enkephalinase11 mg/kg

Acetorphan is a prodrug that is rapidly converted to thiorphan in vivo.[7]

Experimental Protocols

Two primary methods for measuring enkephalinase activity are detailed below: a fluorometric assay and a radiometric assay.

Protocol 1: Fluorometric Assay for Enkephalinase Activity

This protocol is adapted from commercially available neprilysin activity assay kits and published literature.[8][9] It utilizes a synthetic fluorogenic substrate that is cleaved by neprilysin to release a fluorescent signal.

Materials:

  • Biological Sample: Tissue homogenates (e.g., brain, kidney), cell lysates, or purified enzyme preparations.

  • NEP Assay Buffer: Typically a Tris or HEPES-based buffer at pH 7.4-7.5.[10]

  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer).

  • NEP Substrate: A fluorogenic substrate such as Mca-YVADAPK(Dnp)-OH or a similar o-aminobenzoic acid (Abz)-based peptide.[9][10]

  • Neprilysin (Positive Control): Reconstituted purified neprilysin.[9]

  • Protease Inhibitor Cocktail: To prevent degradation of the enzyme by other proteases (optional, depending on sample purity).

  • 96-well black microtiter plate.

  • Fluorescence microplate reader with excitation at ~330-340 nm and emission at ~420-430 nm.[9]

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold NEP Assay Buffer.

    • Centrifuge the homogenate/lysate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.[9]

    • Collect the supernatant containing the enkephalinase activity.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare a standard curve using a known concentration of the free fluorophore (e.g., Abz-Standard) to quantify the enzyme activity.[9]

    • In a 96-well black plate, add the following to the appropriate wells:

      • Blank: NEP Assay Buffer.

      • Positive Control: NEP Assay Buffer and purified Neprilysin.

      • Sample Wells: Your prepared sample (supernatant).

      • Inhibitor Wells: Your prepared sample pre-incubated with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Prepare a working solution of the NEP substrate in NEP Assay Buffer.

    • Initiate the reaction by adding the NEP substrate working solution to all wells.

    • The final volume in each well should be consistent (e.g., 100 µL).[9]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode for 1-2 hours, taking readings every 1-5 minutes.[9]

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time) for each well from the linear portion of the curve.

    • Subtract the rate of the blank from all other readings.

    • Determine the specific activity of enkephalinase in your samples (e.g., in pmol/min/mg of protein) using the standard curve.

    • For inhibitor wells, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Radiometric Assay for Enkephalinase Activity

This protocol is based on the use of a radiolabeled enkephalin analog as a substrate.[1][11] The rate of enzymatic cleavage is determined by measuring the radioactivity of the resulting product.

Materials:

  • Biological Sample: As described in Protocol 1.

  • Assay Buffer: As described in Protocol 1.

  • This compound.

  • Radiolabeled Substrate: e.g., [3H]Tyr1,D-Ala2,Leu-OH5]enkephalin.[1]

  • Separation Medium: Polystyrene bead columns or other suitable chromatography material to separate the substrate from the product.[1]

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Sample and Assay Setup:

    • Prepare samples and set up the assay tubes (blank, control, sample, inhibitor) as described in Protocol 1, but in microcentrifuge tubes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the radiolabeled substrate to each tube.

    • Incubate the tubes at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a stopping solution (e.g., acid) or by heat inactivation.

  • Separation of Substrate and Product:

    • Apply the reaction mixture to a pre-equilibrated polystyrene bead column.[1]

    • Elute the product ([3H]Tyr-D-Ala-Gly in the case of the specified substrate) according to a validated protocol. The substrate will be retained by the column.

    • Collect the eluate containing the radioactive product in a scintillation vial.

  • Measurement:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the CPM of the blank from all other readings.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

    • Determine the specific activity of enkephalinase in your samples.

    • Calculate the percentage of inhibition and the IC50 value for this compound.

Mandatory Visualizations

Signaling Pathway of Enkephalinase Inhibition by this compound

Enkephalinase_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalins_Released Enkephalins Enkephalins->Enkephalins_Released Release Neprilysin Neprilysin (Enkephalinase) Enkephalins_Released->Neprilysin Degradation Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins_Released->Opioid_Receptor Binding Inactive_Metabolites Inactive Metabolites Neprilysin->Inactive_Metabolites Leu_Thiorphan This compound Leu_Thiorphan->Neprilysin Inhibition Cellular_Response Cellular Response (e.g., Analgesia) Opioid_Receptor->Cellular_Response Signal Transduction

Caption: Enkephalinase inhibition by this compound.

Experimental Workflow for Measuring Enkephalinase Activity

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Tissue Homogenization/Cell Lysis) Start->Sample_Prep Protein_Quant Protein Quantification Sample_Prep->Protein_Quant Assay_Setup Assay Setup in 96-well Plate (Blank, Control, Sample, Inhibitor) Protein_Quant->Assay_Setup Pre_Incubation Pre-incubation with this compound Assay_Setup->Pre_Incubation Add_Substrate Add Fluorogenic/Radiolabeled Substrate Assay_Setup->Add_Substrate for samples without inhibitor Pre_Incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measurement Measure Fluorescence/Radioactivity Incubation->Measurement Data_Analysis Data Analysis (Calculate Specific Activity, % Inhibition, IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for enkephalinase activity assay.

References

Application Notes and Protocols for Studying Pain Pathways in Rats Using Thiorphan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiorphan (B555922) is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous opioid peptides, the enkephalins. By inhibiting NEP, thiorphan increases the synaptic availability of enkephalins, thereby potentiating their natural analgesic effects. This mechanism makes thiorphan and its derivatives valuable tools for investigating the role of the endogenous opioid system in pain modulation.

Thiorphan exists as a racemic mixture of two enantiomers: (S)-thiorphan (also known as Leu-thiorphan) and (R)-thiorphan. While both enantiomers are potent inhibitors of NEP, preclinical studies have revealed a surprising dissociation between their enkephalinase inhibitory activity and their analgesic efficacy. Research indicates that the in vivo analgesic activity of thiorphan resides principally in the (R)-isomer, despite both enantiomers exhibiting similar potency in inhibiting enkephalinase.[1] This suggests that the analgesic effects of the racemate are primarily driven by (R)-thiorphan and that mechanisms other than or in addition to NEP inhibition may contribute to its analgesic properties.

These application notes provide an overview of the use of thiorphan enantiomers, with a necessary focus on the racemate and the more active (R)-isomer, for studying pain pathways in rat models. Detailed protocols for common pain assays are also provided.

Mechanism of Action: Enkephalinase Inhibition

The primary mechanism of action of thiorphan is the inhibition of neutral endopeptidase (NEP). NEP is a key enzyme in the termination of signaling by enkephalins (Met-enkephalin and Leu-enkephalin), which are endogenous opioid peptides that play a crucial role in pain control. By binding to and inhibiting NEP, thiorphan prevents the breakdown of enkephalins, leading to their accumulation in the synaptic cleft. These elevated levels of enkephalins result in increased activation of opioid receptors (primarily delta and mu), which in turn modulates nociceptive signaling, leading to an analgesic effect. The potentiation of endogenous opioid signaling by thiorphan is naloxone-reversible, confirming the involvement of opioid receptors.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Enkephalin_Vesicle Enkephalin Vesicles Enkephalin Enkephalins Enkephalin_Vesicle->Enkephalin Release NEP NEP (Enkephalinase) Enkephalin->NEP Degraded by Opioid_Receptor Opioid Receptor Enkephalin->Opioid_Receptor Binds to Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Thiorphan Thiorphan Thiorphan->NEP Inhibits Analgesia Analgesia (Pain Relief) Opioid_Receptor->Analgesia Leads to

Signaling pathway of Thiorphan's analgesic effect.

Data Presentation

The following table summarizes the available quantitative data for the use of thiorphan and its prodrugs in analgesic studies in rats. Note the important distinction between the racemate and its individual enantiomers.

CompoundAnimal ModelPain AssayRoute of AdministrationEffective DoseObserved Effect
(R,S)-ThiorphanRatTail-Flick TestSubcutaneous (s.c.)30 mg/kgPotentiation of [D-Ala2,Met5]enkephalinamide-induced analgesia.[2]
(R,S)-ThiorphanRatTail-Flick TestSubcutaneous (s.c.)Up to 100 mg/kgNo analgesic effect when administered alone.[2]
(R,S)-ThiorphanRatStress-Induced AnalgesiaSubcutaneous (s.c.)10-100 mg/kgDose-related potentiation of stress-induced analgesia.[3]
Acetorphan (prodrug)RatHot Plate Test (55°C)Intravenous (i.v.)5 mg/kgDesensitization to morphine-induced analgesia was not observed.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess thermal nociception and is particularly sensitive to centrally acting analgesics.

Objective: To evaluate the analgesic effect of thiorphan by measuring the latency of a rat's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglass cylinder to confine the rat to the hot plate surface.

  • Stopwatch.

  • Thiorphan solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).

  • Habituate the rats to the testing room for at least 30 minutes before the experiment.

  • Gently place a rat on the hot plate within the plexiglass cylinder and immediately start the stopwatch.

  • Observe the rat for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

  • Stop the stopwatch as soon as a nocifensive behavior is observed and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the rat does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.

  • Administer thiorphan or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).

  • At predetermined time points after administration, repeat the hot plate test and record the response latencies.

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing thermal pain sensitivity, primarily mediated at the spinal level.

Objective: To determine the analgesic properties of thiorphan by measuring the time it takes for a rat to withdraw its tail from a noxious heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source or a hot water bath.

  • Rat restrainer.

  • Stopwatch.

  • Thiorphan solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Gently place the rat in the restrainer.

  • Position the rat's tail over the radiant heat source or immerse the distal portion of the tail in a constant temperature water bath (typically 50-55°C).

  • Start the stopwatch and the heat stimulus simultaneously.

  • Observe for a characteristic "flick" or withdrawal of the tail from the heat source.

  • Stop the stopwatch at the moment of the tail flick and record the latency.

  • A cut-off time (e.g., 10-15 seconds) should be implemented to avoid tissue damage.

  • Administer thiorphan or vehicle control.

  • Measure the tail-flick latency at various time points post-administration.

Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as the %MPE.

Formalin Test

The formalin test is a model of tonic, persistent pain and is useful for evaluating analgesics that may not be effective in acute thermal pain models.

Objective: To assess the effect of thiorphan on both acute and inflammatory phases of formalin-induced nociceptive behavior.

Materials:

  • Observation chambers with a clear floor for viewing the rat's paw.

  • Formalin solution (typically 1-5% in saline).

  • Microsyringe for intraplantar injection.

  • Stopwatch.

  • Thiorphan solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Administer thiorphan or vehicle control at a predetermined time before the formalin injection.

  • Place the rat in the observation chamber and allow it to acclimate.

  • Inject a small volume (e.g., 50 µl) of formalin solution into the plantar surface of one hind paw.

  • Immediately start the stopwatch and observe the rat's behavior.

  • Record the amount of time the rat spends licking, biting, or flinching the injected paw.

  • The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).

Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the treated and control groups.

cluster_setup Experimental Setup cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Pain Measurement (Hot Plate, Tail Flick, etc.) Animal_Acclimation->Baseline_Measurement Drug_Administration Drug/Vehicle Administration ((R,S)-Thiorphan or Enantiomers) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Pain Measurement (at various time points) Drug_Administration->Post_Drug_Measurement Data_Collection Data Collection (Latency, Licking Time, etc.) Post_Drug_Measurement->Data_Collection Calculate_MPE Calculate %MPE or Compare Behavioral Scores Data_Collection->Calculate_MPE Statistical_Analysis Statistical Analysis Calculate_MPE->Statistical_Analysis Conclusion Conclusion on Analgesic Effect Statistical_Analysis->Conclusion

References

Application Notes and Protocols: In Vitro Neurite Outgrowth Assay with Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a fundamental process in the development and regeneration of the nervous system. The study of compounds that can modulate neurite extension is of paramount importance for the discovery of novel therapeutics for neurodegenerative diseases and nerve injury. Leu-thiorphan, a potent inhibitor of the enzyme neprilysin (NEP), has emerged as a promising candidate for promoting neurite outgrowth.[1][2]

Neprilysin is a neutral endopeptidase that degrades a variety of signaling peptides, including endogenous neuropeptides.[3][4][5] By inhibiting neprilysin, this compound increases the local concentration and prolongs the activity of these neuropeptides, which can then bind to their receptors on neuronal surfaces and trigger intracellular signaling cascades that promote cytoskeletal rearrangements and gene expression necessary for neurite extension.[6][7][8]

These application notes provide a detailed protocol for an in vitro neurite outgrowth assay using this compound, along with supporting data and a description of the underlying signaling pathways.

Data Presentation

The following table summarizes the quantitative effects of thiorphan (B555922) (the racemate of which this compound is the active enantiomer) on neurite outgrowth in primary cortical neurons from different species. The data is extracted from a study by van Niekerk et al. (2025).[9][10]

Species / Cell TypeCompound Concentration% Increase in Total Neurite Outgrowth (Mean ± SEM)% Increase in Maximum Neurite Length (Mean ± SEM)
Rat Adult Motor Cortex Neurons100 µM180%Not Reported
Monkey (Cynomolgus Macaque) Adult Motor Cortex Neurons100 µM36%61%
Human (56-year-old) Cortex Neurons100 µM30.3% ± 7.3%23.0% ± 9.4%

Note: The study mentions a dose-dependent effect for rat neurons, with peak effects observed between 100 µM and 250 µM.[2]

Signaling Pathway

The mechanism by which this compound promotes neurite outgrowth is initiated by the inhibition of neprilysin, leading to an accumulation of endogenous neuropeptides. These neuropeptides then activate their cognate G protein-coupled receptors (GPCRs) on the neuronal cell surface, initiating downstream signaling cascades that converge to regulate cytoskeletal dynamics and gene expression essential for neurite formation and elongation.

Leu_thiorphan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Leu_thiorphan This compound Neprilysin Neprilysin (NEP) Leu_thiorphan->Neprilysin Inhibits Neuropeptides Neuropeptides Neprilysin->Neuropeptides Degrades GPCR Neuropeptide Receptor (GPCR) Neuropeptides->GPCR Activates G_protein G Protein GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Activates PLC PLC G_protein->PLC Activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Pro-growth genes) CREB->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Small_GTPases Small GTPases (Rac1, Cdc42) Ca2->Small_GTPases PKC->Small_GTPases Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Small_GTPases->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Neurite_Outgrowth

Caption: this compound signaling pathway for neurite outgrowth.

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay Using Primary Neurons

This protocol describes a method for assessing the effect of this compound on neurite outgrowth in primary neuronal cultures.

Materials:

  • Primary cortical neurons (e.g., from embryonic rat, mouse, or human iPSC-derived)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine/laminin-coated culture plates (96-well or 24-well)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Vehicle control (DMSO or solvent used for this compound)

  • Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-β-III-tubulin (Tuj1) or anti-MAP2

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope with automated stage

  • Image analysis software (e.g., ImageJ with NeuriteJ plugin, CellProfiler, or commercial software)

Experimental Workflow:

experimental_workflow cluster_workflow Experimental Workflow A Plate Preparation: Coat plates with Poly-D-lysine/ laminin (B1169045) B Cell Seeding: Seed primary neurons at optimal density A->B C Cell Adherence: Allow neurons to adhere for 4-24 hours B->C D Compound Treatment: Add this compound at various concentrations. Include vehicle and positive controls. C->D E Incubation: Incubate for 24-72 hours D->E F Fixation & Staining: Fix cells, permeabilize, and stain for neuronal markers (e.g., β-III-tubulin) and nuclei (DAPI) E->F G Image Acquisition: Acquire images using a high-content imaging system F->G H Image Analysis: Quantify neurite length, number, and branching per neuron G->H I Data Analysis: Normalize data to controls and perform statistical analysis H->I

Caption: Workflow for the in vitro neurite outgrowth assay.

Procedure:

  • Plate Coating: Coat the wells of a microplate with Poly-D-lysine or a combination of Poly-L-ornithine and laminin according to the manufacturer's instructions to promote neuronal attachment.

  • Cell Seeding: Dissociate primary neurons and seed them onto the coated plates at a density that allows for individual neurites to be resolved (e.g., 5,000-20,000 cells/well for a 96-well plate).

  • Adherence: Allow the neurons to adhere to the plate for at least 4 hours, or overnight, in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a dilution series of this compound in culture medium. A typical concentration range to test would be from 1 µM to 500 µM.

    • Also prepare vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., 50 ng/mL BDNF).

    • Carefully remove the seeding medium from the wells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.

  • Incubation: Incubate the treated cells for a period of 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell type and experimental goals.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III-tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and a nuclear counterstain (DAPI) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS. Leave the final wash in the wells for imaging.

  • Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well to ensure a representative sample of the cell population.

  • Image and Data Analysis:

    • Use automated image analysis software to identify the cell bodies (from the nuclear stain) and trace the neurites (from the β-III-tubulin stain).

    • Quantify parameters such as the total neurite length per neuron, the number of primary neurites per neuron, and the number of branch points per neuron.[11][12]

    • Normalize the data from the this compound-treated wells to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Troubleshooting

  • Low Cell Viability: Ensure proper handling of primary neurons, use high-quality reagents, and optimize seeding density. A cytotoxicity assay can be run in parallel to distinguish between neurite-specific effects and general toxicity.[13]

  • High Background Staining: Optimize antibody concentrations, increase the duration and number of wash steps, and ensure the blocking step is sufficient.

  • Difficulty in Neurite Tracing: Adjust image acquisition settings (exposure, gain) to obtain high-contrast images. Optimize the parameters in the image analysis software for accurate neurite detection.

  • Inconsistent Results: Ensure consistent cell seeding, compound dilutions, and incubation times. Use of automated liquid handling can reduce variability.

Conclusion

The in vitro neurite outgrowth assay is a robust method for evaluating the neuro-regenerative potential of compounds like this compound. By inhibiting neprilysin and subsequently enhancing endogenous neuropeptide signaling, this compound has been shown to significantly promote neurite extension in various neuronal models. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of this compound and other neprilysin inhibitors on neuronal morphology, contributing to the development of novel therapies for neurological disorders.

References

Assessing Neuroprotective Effects of Leu-thiorphan in Primary Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the neuroprotective and neuritogenic effects of Leu-thiorphan, the active metabolite of the neutral endopeptidase (NEP) inhibitor racecadotril, in primary neuron cultures. This compound has demonstrated potential in promoting neuronal recovery and growth, making it a compound of interest for neurodegenerative disease and nerve injury research.[1][2] These protocols offer a framework for evaluating its efficacy in vitro, focusing on neuronal viability, neurite outgrowth, and the underlying signaling pathways. While direct dose-response data on neuroprotection against excitotoxicity in primary neurons is not extensively available in current literature, this guide provides methodologies to generate such data and presents available quantitative information on its neuritogenic effects.

Introduction

Primary neuron cultures are a fundamental tool for studying neuronal function and screening potential neuroprotective compounds. This compound, by inhibiting the degradation of enkephalins and other neuropeptides like Substance P, is hypothesized to exert neuroprotective effects.[3] This is thought to be mediated through the activation of downstream signaling cascades, such as the Akt and MAPK/Erk pathways, which are crucial for neuronal survival and growth.[4] This document outlines the necessary experimental procedures to investigate these effects, from primary neuron isolation to quantitative analysis of neuroprotection and neurite outgrowth.

Data Presentation

While comprehensive dose-response data for this compound's direct neuroprotective effects on primary neurons under excitotoxic stress is limited in the available literature, significant quantitative data exists for its effects on neurite outgrowth.

Table 1: Effect of Thiorphan (B555922) on Neurite Outgrowth in Primary Cortical Neurons

Cell TypeTreatmentConcentrationDurationObserved Effect
Adult Mouse Primary Cortical NeuronsThiorphanNot Specified5 days1.8-fold increase in neurite outgrowth.[2][5]
Adult Cynomolgus Macaque Motor Cortex NeuronsThiorphan100 µM5 days36% increase in total neurite outgrowth; 61% increase in maximum neurite length.[1]
Adult Human Cortical Neurons (56-year-old donor)Thiorphan100 µM5 days30.3% increase in total neurite outgrowth.[1][5]

In vivo studies in newborn mice have shown that intraperitoneal administration of thiorphan can reduce ibotenate-induced cortical lesions by up to 57% and cortical caspase-3 cleavage by up to 59%, suggesting a potent neuroprotective effect against excitotoxicity.[3][6]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to institutional guidelines and harvest the embryos.

  • Dissect the cerebral cortices from the embryonic brains in ice-cold dissection medium.

  • Mince the cortical tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto the coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Allow neurons to mature for at least 7 days before treatment.

Protocol 2: Induction of Excitotoxicity and this compound Treatment

This protocol outlines the induction of neuronal damage using glutamate (B1630785) and subsequent treatment with this compound.

Materials:

  • Mature primary neuron cultures (DIV 7-10)

  • L-glutamic acid stock solution

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Culture medium

Procedure:

  • Prepare a range of this compound working solutions by diluting the stock solution in culture medium. A final solvent concentration of <0.1% is recommended.

  • Pre-treat the primary neuron cultures with various concentrations of this compound or vehicle for 1-2 hours.

  • Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 20-100 µM.

  • Incubate the cultures for 24 hours at 37°C.

  • Proceed with cell viability or apoptosis assays.

Protocol 3: Assessment of Neuroprotection (Cell Viability and Apoptosis)

A. MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Following the 24-hour incubation with glutamate and this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the control (untreated, non-lesioned) cells.

B. TUNEL Assay (Apoptosis): This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Commercially available TUNEL assay kit

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • DAPI for nuclear counterstaining

Procedure:

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Permeabilize the cells according to the kit manufacturer's instructions.

  • Perform the TUNEL staining as per the kit protocol.

  • Counterstain with DAPI.

  • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

Protocol 4: Neurite Outgrowth Assay

This protocol is for quantifying the effect of this compound on neurite extension.

Materials:

  • Mature primary neuron cultures

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI

Procedure:

  • Treat mature primary neurons with various concentrations of this compound for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize and block the cells.

  • Incubate with the primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Analyze neurite length, number of primary neurites, and branching points using appropriate software (e.g., ImageJ with NeuronJ plugin).

Mandatory Visualizations

Leu-thiorphan_Signaling_Pathway Leu_thiorphan This compound NEP Neutral Endopeptidase (NEP) Leu_thiorphan->NEP inhibits Substance_P Substance P (and other neuropeptides) NEP->Substance_P degrades NK1R Neurokinin 1 Receptor (NK1R) Substance_P->NK1R activates G_protein G-protein activation NK1R->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_Erk MAPK/Erk Pathway G_protein->MAPK_Erk Neuroprotection Neuroprotection (Cell Survival) PI3K_Akt->Neuroprotection MAPK_Erk->Neuroprotection Neurite_Outgrowth Neurite Outgrowth MAPK_Erk->Neurite_Outgrowth

Caption: Signaling pathway of this compound's neuroprotective effects.

Experimental_Workflow cluster_prep 1. Culture Preparation cluster_treatment 2. Treatment cluster_assessment 3. Assessment cluster_analysis 4. Analysis Culture Primary Neuron Culture (e.g., Cortical Neurons) Maturation Maturation (7-10 DIV) Culture->Maturation Pre_treatment Pre-treatment with This compound (dose-response) Maturation->Pre_treatment Outgrowth Assess Neurite Outgrowth (Immunocytochemistry) Insult Induce Neurotoxicity (e.g., Glutamate) Pre_treatment->Insult Viability Assess Neuroprotection (e.g., MTT, TUNEL) Insult->Viability Insult->Outgrowth For neuritogenesis (no insult needed) Data_Analysis Quantitative Data Analysis and Interpretation Viability->Data_Analysis Outgrowth->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Leu-thiorphan Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Leu-thiorphan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound, also known as thiorphan, is the active metabolite of the prodrug racecadotril (B1680418) and functions as a potent inhibitor of neprilysin (enkephalinase).[1][2] Its therapeutic effects are linked to the potentiation of endogenous opioid peptides.[1] However, this compound is a poorly water-soluble drug, which can present significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies.

Q2: What are the key chemical properties of this compound that influence its solubility?

A2: this compound's solubility is primarily influenced by two key functional groups: a carboxylic acid and a thiol group.

  • Carboxylic Acid: This group is weakly acidic, with a predicted pKa between 3.5 and 4.5. At pH values above its pKa, the carboxylic acid will be deprotonated to form a more soluble carboxylate anion.

  • Thiol Group: The thiol group is weakly basic, with a predicted pKa between 9.5 and 10.5. This group is also susceptible to oxidation, which can lead to the formation of disulfide dimers that may have different solubility characteristics and reduced biological activity.

Q3: What is the reported aqueous solubility of this compound?

A3: The solubility of this compound in aqueous buffers is low. One report indicates a solubility of 0.5 mg/mL in PBS (pH 7.2) . Its solubility is significantly higher in organic solvents.

Data Presentation: this compound Solubility in Various Solvents

SolventSolubility
PBS (pH 7.2)0.5 mg/mL
DMSO≥ 51 mg/mL
Ethanol≥ 51 mg/mL
DMF30 mg/mL

Data compiled from publicly available information.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in my aqueous buffer.

Possible Causes:

  • Insufficient pH: The pH of your buffer may not be optimal for dissolving this compound.

  • Low Intrinsic Solubility: this compound has inherently low aqueous solubility.

  • Precipitation: The compound may be "crashing out" of solution if a concentrated organic stock is added too quickly to the aqueous buffer.

Solutions:

  • pH Adjustment: Increase the pH of your aqueous buffer to deprotonate the carboxylic acid group, thereby increasing solubility. A pH of 7.0 or higher is recommended. See the detailed protocol below.

  • Use of Co-solvents: Incorporate a water-miscible organic solvent into your aqueous buffer to increase the overall solvent polarity and enhance solubility.

  • Cyclodextrin (B1172386) Complexation: Utilize cyclodextrins to form inclusion complexes with this compound, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.

Issue 2: My this compound solution is cloudy or hazy.

Possible Causes:

  • Precipitation: The concentration of this compound may be above its solubility limit in the chosen solvent system.

  • Oxidation: The thiol group may have oxidized, leading to the formation of less soluble disulfide dimers.

  • Incomplete Dissolution: The compound may not be fully dissolved.

Solutions:

  • Check Concentration: Ensure the target concentration is below the known solubility limit in your solvent system.

  • Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize oxidation.

  • Degas Buffers: Remove dissolved oxygen from your aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) before adding this compound.

  • Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid in dissolution. Avoid excessive heat.

Issue 3: I observe a loss of activity in my this compound stock solution over time.

Possible Cause:

  • Oxidation: The thiol group of this compound is susceptible to oxidation, which can lead to a loss of biological activity.

Solutions:

  • Store Under Inert Gas: For long-term storage of solid this compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Use Antioxidants: For some applications, the inclusion of a small amount of an antioxidant may be considered, but compatibility with the experimental system must be verified.

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound immediately before use.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M NaOH solution

  • 0.1 M HCl solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volume of deionized water or buffer that is less than the final desired volume.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the pH is in the desired range (typically pH 7.0-8.0).

  • If the pH overshoots, carefully back-titrate with 0.1 M HCl.

  • Once the solid is completely dissolved and the pH is stable, transfer the solution to a volumetric flask.

  • Rinse the initial container with a small amount of the buffer and add it to the volumetric flask.

  • Bring the solution to the final desired volume with the buffer.

  • Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol details the use of a water-miscible organic solvent to improve the solubility of this compound.

Materials:

  • This compound powder

  • Co-solvent (e.g., DMSO, ethanol, PEG 400)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • In a separate tube, prepare the final aqueous buffer.

  • Slowly add the concentrated this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.

  • It is crucial to add the organic stock to the aqueous buffer and not the other way around to minimize precipitation.

  • The final concentration of the co-solvent should be kept as low as possible (typically ≤5% v/v) to avoid potential effects on the experimental system.

  • If cloudiness or precipitation occurs, try using a lower final concentration of this compound or a slightly higher percentage of the co-solvent.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol describes the preparation of a this compound solution using cyclodextrins to form an inclusion complex.

Materials:

  • This compound powder

  • β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water or aqueous buffer

  • Stir plate and stir bar

  • Sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of the cyclodextrin in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized, but a starting point is often a 1:1 or 1:2 molar ratio of this compound to cyclodextrin.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Stir the mixture for several hours (e.g., 4-24 hours) at a constant temperature to allow for complex formation. Sonication can be used to expedite the process.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_start Start: this compound Powder cluster_methods Solubility Enhancement Methods cluster_end End: Solubilized Solution start This compound Powder ph_adjust pH Adjustment (Protocol 1) start->ph_adjust cosolvent Co-solvency (Protocol 2) start->cosolvent cyclodextrin Cyclodextrin Complexation (Protocol 3) start->cyclodextrin end Aqueous this compound Solution ph_adjust->end cosolvent->end cyclodextrin->end troubleshooting_workflow cluster_dissolution Dissolution Failure cluster_troubleshooting Troubleshooting Steps start Issue: this compound Solubility Problem diss_check Is the solution clear? start->diss_check diss_yes Proceed with experiment diss_check->diss_yes Yes diss_no Cloudy or Precipitate diss_check->diss_no No check_conc Check Concentration diss_no->check_conc optimize_ph Optimize pH check_conc->optimize_ph use_cosolvent Use Co-solvent optimize_ph->use_cosolvent use_cyclo Use Cyclodextrin use_cosolvent->use_cyclo check_oxidation Check for Oxidation (Use fresh solution) use_cyclo->check_oxidation ph_effect_pathway cluster_leu This compound (R-COOH, R'-SH) cluster_deprotonated Deprotonated this compound (R-COO⁻, R'-SH) leu_insoluble Insoluble Form (Low pH) ph_increase Increase pH (> pKa of COOH) leu_insoluble->ph_increase leu_soluble Soluble Form (High pH) ph_increase->leu_soluble

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with Leu-thiorphan, more commonly known as Thiorphan (B555922) or DL-thiorphan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

SEO-Driven Long-Tail Keywords & FAQs

This section addresses specific questions researchers may have, framed as long-tail keywords for improved searchability.

Solubility & Preparation

  • Question: How do I dissolve this compound (Thiorphan) for in vitro experiments?

    • Answer: Thiorphan is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.[1]

  • Question: What is the recommended storage condition for this compound (Thiorphan) powder and stock solutions?

    • Answer: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

  • Question: Is this compound (Thiorphan) stable in aqueous solutions?

    • Answer: Thiol-containing compounds like thiorphan can be susceptible to oxidation in aqueous solutions, which may lead to the formation of disulfides. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment. If storage of aqueous solutions is necessary, consider de-gassing the buffer and storing it at 4°C for short periods.

Experimental Design & Interpretation

  • Question: What is the primary mechanism of action of this compound (Thiorphan)?

    • Answer: Thiorphan is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1][2][3] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides, including enkephalins, substance P, and atrial natriuretic peptide (ANP).[2][4][5] By inhibiting NEP, thiorphan prevents the degradation of these peptides, thereby potentiating their biological effects.[5]

  • Question: Are there off-target effects of this compound (Thiorphan) I should be aware of?

    • Answer: While thiorphan is highly selective for neprilysin, it can inhibit other metalloproteases at higher concentrations. For instance, it has been shown to weakly inhibit angiotensin-converting enzyme (ACE).[3] The S-isomer of thiorphan is primarily responsible for its ACE inhibitory activity.[6] Researchers should consider this possibility when designing experiments and interpreting data, especially at high concentrations of thiorphan.

  • Question: What is the difference between the R and S enantiomers of Thiorphan?

    • Answer: Both the (R)- and (S)-enantiomers of thiorphan are effective inhibitors of neprilysin.[3][6] However, the in vivo analgesic activity of (R,S)-thiorphan resides principally in the (R)-isomer.[6] Conversely, the (S)-isomer is more potent in inhibiting angiotensin-converting enzyme.[6] For most research purposes where NEP inhibition is the primary goal, the racemic mixture (DL-thiorphan) is commonly used.

  • Question: How does this compound (Thiorphan) affect enkephalin levels in vivo?

    • Answer: Thiorphan does not alter the tissue levels of enkephalins but rather increases their concentration in the extracellular space by preventing their degradation.[7] This leads to an enhancement of their physiological effects.[7]

  • Question: Why am I not observing the expected analgesic effect of this compound (Thiorphan) in my animal model?

    • Answer: The antinociceptive activity of thiorphan is dependent on the release of endogenous enkephalins, which is often triggered by a nociceptive stimulus.[5][7] Therefore, the experimental design must include an appropriate pain stimulus to observe the analgesic effects of thiorphan. Additionally, the route of administration and dosage are critical factors.

Troubleshooting Unexpected Results

  • Question: My experimental results with this compound (Thiorphan) are inconsistent. What could be the cause?

    • Answer: Inconsistent results can arise from several factors:

      • Compound Instability: As a thiol-containing compound, thiorphan can oxidize. Ensure you are using freshly prepared solutions.

      • Pipetting Errors: Given its potency (in the nanomolar range for NEP inhibition), accurate pipetting of stock solutions is crucial.

      • Cell Line/Tissue Variability: The expression levels of neprilysin can vary between different cell lines and tissues, affecting the observed potency of thiorphan.

      • Substrate Concentration: The inhibitory effect of thiorphan can be influenced by the concentration of the NEP substrate in your assay.

  • Question: this compound (Thiorphan) is showing neuroprotective effects in my neuronal culture. What is the underlying pathway?

    • Answer: Thiorphan can protect neurons from excitotoxic cell death.[2][8] This neuroprotective effect is thought to be mediated by the increased levels of substance P and neurokinin A, which in turn activate NK1 and NK2 receptors and their downstream signaling pathways, ultimately inhibiting excessive activation of NMDA receptors.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Thiorphan).

Table 1: Inhibitory Potency of Thiorphan against Various Peptidases

EnzymeIC50 / KiReference
Neprilysin (NEP) / EnkephalinaseIC50: 6.9 nM[1][2]
Neprilysin (NEP) / EnkephalinaseKi: 4.7 nM[3]
Angiotensin-Converting Enzyme (ACE)Ki: 150 nM[3]
ThermolysinKi: 2 µM[3]

Experimental Protocols

Protocol 1: In Vitro Neprilysin (NEP) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of thiorphan on NEP in vitro.

  • Materials:

    • Recombinant human NEP

    • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • This compound (Thiorphan)

    • DMSO

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the thiorphan stock solution in assay buffer to obtain a range of concentrations for the dose-response curve.

    • In a 96-well plate, add the NEP enzyme to each well.

    • Add the different concentrations of thiorphan to the wells. Include a control group with assay buffer and a vehicle control group with the same final concentration of DMSO.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate the rate of substrate cleavage for each concentration of thiorphan.

    • Plot the enzyme activity against the logarithm of the thiorphan concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of this compound (Thiorphan)

Thiorphan_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signaling Peptides Signaling Peptides NEP Neprilysin (NEP) Signaling Peptides->NEP Degradation Receptor Peptide Receptors Signaling Peptides->Receptor Binding Degraded Peptides Degraded Peptides NEP->Degraded Peptides Biological Effects Biological Effects Thiorphan This compound (Thiorphan) Thiorphan->NEP Inhibition Receptor->Biological Effects Activation

Caption: Mechanism of this compound (Thiorphan) action.

Diagram 2: Experimental Workflow for In Vitro NEP Inhibition Assay

NEP_Inhibition_Workflow A Prepare Thiorphan Stock (10 mM in DMSO) B Serial Dilution of Thiorphan in Assay Buffer A->B D Add Thiorphan Dilutions to Wells B->D C Add NEP Enzyme to 96-well Plate C->D E Pre-incubate at 37°C for 15 min D->E F Add Fluorogenic NEP Substrate E->F G Measure Fluorescence over Time F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: Workflow for in vitro NEP inhibition assay.

Diagram 3: Neuroprotective Signaling Pathway of Thiorphan

Thiorphan_Neuroprotection Thiorphan This compound (Thiorphan) NEP Neprilysin (NEP) Thiorphan->NEP Inhibition SubstanceP Substance P & Neurokinin A NEP->SubstanceP Degradation NK_Receptors NK1/NK2 Receptors SubstanceP->NK_Receptors Activation NMDA_Receptor NMDA Receptor NK_Receptors->NMDA_Receptor Inhibition of excessive activation Neuroprotection Neuroprotection NK_Receptors->Neuroprotection Promotes Excitotoxicity Excitotoxic Cell Death NMDA_Receptor->Excitotoxicity Leads to

Caption: Neuroprotective pathway of Thiorphan.

References

Leu-thiorphan stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of Leu-thiorphan when stored in Dimethyl Sulfoxide (DMSO) at -20°C. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound dissolved in DMSO when stored at -20°C?

Q2: What are the potential degradation pathways for this compound in DMSO?

While specific degradation pathways for this compound in DMSO have not been detailed, peptides and compounds with certain functional groups can be susceptible to degradation in this solvent. This compound contains a thiol (mercapto) group, which is prone to oxidation in the presence of DMSO, especially if the DMSO is not anhydrous or has been exposed to air.[2][4][5] Hydrolysis can also occur if moisture is present in the DMSO.[6]

Q3: Are there any best practices for preparing and storing this compound in DMSO to maximize stability?

Yes, to maximize the stability of your this compound stock solution in DMSO, follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Minimize the presence of water and other impurities that can accelerate degradation.[6]

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles that can introduce moisture and promote degradation, it is highly recommended to prepare single-use aliquots of your stock solution.[1][4]

  • Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[3][6]

  • Consider Inert Atmosphere: For sensitive compounds, storing under an inert atmosphere, such as argon or nitrogen, can minimize oxidation.[6]

  • Equilibrate to Room Temperature Before Use: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture into the cold solution.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or potency over time. Degradation of this compound in the DMSO stock solution.- Confirm the age and storage conditions of the stock solution. - Prepare a fresh stock solution from lyophilized powder. - Perform a stability study to determine the degradation rate under your storage conditions (see Experimental Protocols). - Re-test the purity of the stock solution using a suitable analytical method like HPLC-MS before use.[6]
Precipitation observed in the stock solution upon thawing. The compound may have low solubility at -20°C, or the concentration may be too high. Repeated freeze-thaw cycles can also contribute to precipitation.- Gently warm the solution to 37-40°C and sonicate to attempt redissolving the compound.[3] - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure the solution is fully dissolved before aliquoting and freezing.
Inconsistent experimental results using the same stock solution. Non-homogeneity of the stock solution due to incomplete dissolution or precipitation after freezing. Degradation of the compound.- Before each use, ensure the thawed aliquot is completely dissolved and vortexed gently. - Avoid taking samples from a partially thawed solution. - If degradation is suspected, verify the purity of the stock solution.

Stability of Thiorphan Derivatives in Solution

While specific quantitative data for this compound is limited, the table below summarizes general storage recommendations for the related compound DL-Thiorphan.

CompoundSolventStorage TemperatureRecommended DurationSource
DL-ThiorphanSolvent-80°C1 year[1]
DL-ThiorphanSolvent-20°C1 month[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in DMSO under specific storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of lyophilized this compound.

    • Dissolve it in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple single-use, light-protected vials.

    • Store the aliquots at the desired temperature (-20°C).

  • Time-Point Analysis:

    • Establish a series of time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

    • At each time point, remove one aliquot from storage.

    • Allow the aliquot to equilibrate to room temperature before opening.

  • Sample Analysis by HPLC-MS:

    • Dilute a sample of the stock solution to a suitable concentration for analysis with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

    • Analyze the sample using a validated HPLC-MS method to determine the purity of this compound and identify any potential degradation products.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to resolve this compound from its impurities (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a relevant wavelength and MS in both positive and negative ion modes.

  • Data Analysis:

    • Calculate the percentage of the initial this compound remaining at each time point.

    • Plot the percentage of this compound remaining against time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store Aliquots at -20°C aliquot->storage sampling Sample at Defined Time Points storage->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms data_analysis Calculate Purity & Degradation Rate hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability in DMSO.

Troubleshooting_Logic cluster_check Initial Checks cluster_action Corrective Actions cluster_verify Verification issue Inconsistent Experimental Results check_thaw Was the aliquot fully thawed and mixed? issue->check_thaw check_age How old is the stock solution? issue->check_age action_remix Ensure complete thawing and gentle mixing check_thaw->action_remix action_fresh Prepare fresh stock solution check_age->action_fresh verify_purity Verify purity with HPLC-MS action_fresh->verify_purity

Caption: Troubleshooting logic for inconsistent experimental results.

References

Navigating In Vitro Studies with Leu-thiorphan: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Leu-thiorphan in in vitro experiments, this technical support center provides essential guidance on optimizing experimental conditions, troubleshooting common issues, and understanding the nuances of this potent enkephalinase inhibitor.

This compound, a potent inhibitor of neprilysin (also known as enkephalinase), is a valuable tool for studying the roles of endogenous opioid peptides in various physiological and pathological processes. To ensure the accuracy and reproducibility of in vitro studies, it is critical to carefully determine the optimal concentration of this compound and to be aware of potential experimental challenges. This guide offers a comprehensive resource for effectively employing this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease. By binding to the active site of NEP, this compound prevents the degradation of its natural substrates, primarily enkephalins. This leads to an accumulation of enkephalins in the extracellular space, thereby potentiating their effects on opioid receptors. This mechanism is central to its use in studying pain modulation, neuroprotection, and other enkephalin-mediated signaling pathways.

Q2: What is a good starting concentration for this compound in an in vitro experiment?

A2: The optimal concentration of this compound is highly dependent on the specific experimental setup, including the cell type, assay conditions, and the expression level of neprilysin. Based on its high potency, a good starting point for most in vitro applications is in the low nanomolar to low micromolar range. For enzymatic assays, concentrations around the Ki value (4.7 nM) are recommended.[1] For cell-based assays, a wider range may need to be tested. For instance, a concentration of 5 µM has been used to protect primary neuronal cultures from excitotoxicity. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.

Q3: Is this compound cytotoxic?

A3: While this compound is primarily known for its specific enzyme inhibition, high concentrations may exert cytotoxic effects. One study has shown that thiorphan (B555922) has a dose-dependent antiproliferative effect on the human lung carcinoma cell line A549.[2] However, comprehensive data on the cytotoxic concentrations (e.g., CC50 or IC50 for cytotoxicity) across a wide range of cell lines is limited. It is crucial to perform cytotoxicity assays (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional experiments.

Q4: What are the known off-target effects of this compound?

A4: this compound exhibits a high degree of selectivity for neprilysin. However, at higher concentrations, some off-target activity has been reported. It is a much weaker inhibitor of angiotensin-converting enzyme (ACE), with a Ki value of 150 nM, and an even weaker inhibitor of thermolysin, with a Ki of 2 µM.[1] Researchers should be mindful of these potential off-target effects, especially when using concentrations in the higher micromolar range, and consider appropriate controls to rule out confounding results.

Quantitative Data Summary

For easy comparison, the following table summarizes the key quantitative data for this compound in in vitro settings.

ParameterValueEnzyme/SystemReference
Ki (Inhibition Constant) 4.7 nMNeprilysin (Enkephalinase)[1]
IC50 (Half-maximal Inhibitory Concentration) ~1 nMEnkephalinase A[3]
Effective Concentration (Neuroprotection) 5 µMPrimary Neuronal Cultures
Ki (Off-target) 150 nMAngiotensin-Converting Enzyme (ACE)[1]
Ki (Off-target) 2 µMThermolysin[1]

Experimental Protocols

Protocol 1: In Vitro Neprilysin (Enkephalinase) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound on neprilysin using a fluorogenic substrate.

Materials:

  • Recombinant human neprilysin

  • Fluorogenic neprilysin substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (or other inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant neprilysin in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value for the enzyme to accurately determine competitive inhibition.[4]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (or vehicle control)

      • Neprilysin enzyme solution

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or low inhibition of neprilysin activity 1. Incorrect this compound concentration: The concentration may be too low to effectively inhibit the enzyme. 2. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. 3. High substrate concentration: If the substrate concentration is significantly above the Km, it can outcompete the inhibitor.1. Perform a dose-response curve with a wider range of concentrations. 2. Prepare fresh this compound solutions and store them properly (protected from light and moisture). 3. Optimize the substrate concentration to be at or below the Km value for your specific enzyme and assay conditions.[4]
High variability between replicates 1. Pipetting errors: Inaccurate pipetting can lead to inconsistent results. 2. Inconsistent incubation times: Variations in incubation times can affect the extent of the reaction. 3. Cell plating inconsistency: Uneven cell distribution in the wells can cause variability in cell-based assays.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a multichannel pipette for simultaneous addition of reagents. 3. Ensure a homogenous cell suspension before plating and be consistent with the plating volume.
Unexpected cytotoxicity observed 1. High this compound concentration: The concentration used may be toxic to the specific cell line. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used. 3. Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line. 3. Consider using lower, more specific concentrations of this compound. Include appropriate controls to investigate potential off-target mechanisms.
Precipitation of this compound in media 1. Poor solubility: this compound may have limited solubility in aqueous solutions at high concentrations.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer or culture medium. Ensure the final solvent concentration is low and non-toxic.

Visualizing Experimental Workflows and Pathways

To aid in the design and understanding of your experiments, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubation with This compound prep_reagents->incubation cell_culture Cell Culture & Seeding cell_culture->incubation reaction Initiate & Monitor Reaction incubation->reaction data_collection Data Collection (Fluorescence/Absorbance) reaction->data_collection data_analysis Calculate IC50/CC50 data_collection->data_analysis

Caption: General experimental workflow for in vitro assays with this compound.

signaling_pathway Enkephalins Enkephalins Neprilysin Neprilysin (Enkephalinase) Enkephalins->Neprilysin Degradation Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Inactive_Metabolites Inactive Metabolites Neprilysin->Inactive_Metabolites Leu_thiorphan This compound Leu_thiorphan->Neprilysin Inhibition Cellular_Response Cellular Response (e.g., Analgesia, Neuroprotection) Opioid_Receptors->Cellular_Response

Caption: this compound's mechanism of action in the enkephalin signaling pathway.

troubleshooting_logic start Unexpected Result check_conc Is the this compound concentration appropriate? start->check_conc check_reagents Are the reagents (enzyme, substrate, cells) viable? check_conc->check_reagents Yes optimize_conc Optimize concentration (Dose-response curve) check_conc->optimize_conc No check_protocol Was the experimental protocol followed correctly? check_reagents->check_protocol Yes prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No review_protocol Review and standardize protocol steps check_protocol->review_protocol No end Problem Resolved check_protocol->end Yes optimize_conc->start prepare_fresh->start review_protocol->start

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Troubleshooting inconsistent results with Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Leu-thiorphan in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the prodrug racecadotril. It functions as a potent inhibitor of the enzyme neprilysin (NEP), also known as neutral endopeptidase or enkephalinase.[1] Neprilysin is a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, most notably the enkephalins (e.g., Met-enkephalin and Leu-enkephalin), which are endogenous opioid peptides involved in pain modulation. By inhibiting neprilysin, this compound prevents the breakdown of enkephalins, leading to their accumulation and enhanced activation of opioid receptors, which in turn can produce analgesic and other physiological effects.

Q2: I am observing weaker than expected analgesic effects with this compound in my in vivo studies. What could be the reason?

Several factors can contribute to lower-than-expected analgesic effects. One key consideration is that the analgesic properties of thiorphan (B555922) and its analogs may not directly correlate with their in vitro potency as neprilysin inhibitors.[2] Studies have shown that while the R and S isomers of thiorphan are equipotent in inhibiting neprilysin, they exhibit significantly different analgesic profiles when administered intracerebroventricularly (i.c.v.).[2] This suggests that mechanisms other than just enkephalin degradation may be at play in producing analgesia.[2] Additionally, ensure your experimental model is appropriate, as neprilysin inhibitors often require a nociceptive stimulus sufficient to release endogenous enkephalins for their effects to be observed.[1]

Q3: Are there any known off-target effects of this compound that could confound my results?

Yes, this compound, particularly the (S)-enantiomer of its parent compound thiorphan, can inhibit Angiotensin-Converting Enzyme (ACE).[3][4] This can lead to the accumulation of bradykinin (B550075) and substance P, which are substrates of ACE.[5] These peptides have their own physiological effects, including vasodilation and inflammation, which could influence experimental outcomes, especially in cardiovascular or inflammation studies. When interpreting results, it is crucial to consider the potential contribution of these off-target effects.

Q4: My this compound solution appears to be losing activity over time. What are the proper storage and handling procedures?

The stability of thiorphan solutions is critical for reproducible results. Thiorphan is susceptible to degradation, primarily through oxidation to form disulfides. To ensure stability, it is recommended to purge the solvent with nitrogen before dissolving the compound. For short-term use, solutions can be kept in a refrigerator for up to 4 days, accounting for some initial oxidative degradation upon thawing. For long-term storage, aliquoting and storing solutions at -20°C is recommended, where they can be stable for at least 2 months. Storage at room temperature should be limited to a single day.

Q5: I am seeing inconsistent results between my in vitro and in vivo experiments. What could be the cause?

Discrepancies between in vitro and in vivo results are a common challenge in drug development and can arise from several factors. For this compound, this can be due to:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism can significantly differ from the controlled environment of an in vitro assay.

  • Off-target effects: As mentioned, this compound can have off-target effects on enzymes like ACE, which can lead to complex physiological responses not observed in a purified enzyme assay.[3][4]

  • Biological complexity: The in vivo environment involves complex interactions between different cell types, tissues, and signaling pathways that cannot be fully replicated in vitro.

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Effect in Hot-Plate Test

Potential Causes & Solutions

Potential CauseRecommended Action
Inappropriate Animal Model or Stimulus Ensure the thermal stimulus is sufficient to elicit a clear nociceptive response. Neprilysin inhibitors are more effective when endogenous enkephalins are released in response to pain.[1]
Incorrect Drug Administration For central effects, intracerebroventricular (i.c.v.) administration may be necessary as peripheral administration may not achieve sufficient brain concentrations.
Timing of Measurement The peak analgesic effect may have a specific time course. Conduct a time-response study to determine the optimal time point for measurement after drug administration.
Animal Stress High levels of stress can induce analgesia on their own, potentially masking the effect of this compound. Handle animals gently and allow for adequate acclimatization to the testing environment.
Inconsistent Baseline Response Establish a stable baseline paw-lick latency for each animal before drug administration. Animals with highly variable baselines may need to be excluded.
Issue 2: Variability in Enkephalin Level Measurements

Potential Causes & Solutions

Potential CauseRecommended Action
Inefficient Tissue Extraction Use an appropriate extraction method, such as homogenization in an acidic solution, to effectively extract peptides from the tissue.[6]
Peptide Degradation During Sample Preparation Keep samples on ice throughout the preparation process to minimize enzymatic degradation. The addition of protease inhibitors to the homogenization buffer can also be beneficial.
Inadequate Chromatographic Separation Optimize the HPLC gradient and column to ensure clear separation of Met-enkephalin from other endogenous peptides.
Low Detection Sensitivity For low abundance samples, consider using a more sensitive detection method, such as mass spectrometry or electrochemical detection.[6]
Inconsistent Sample Collection (In Vivo Microdialysis) Ensure the microdialysis probe is correctly implanted in the target brain region and allow for a sufficient equilibration period before collecting baseline samples.[7]

Data Presentation

Table 1: Inhibitory Potency of Thiorphan and its Enantiomers

CompoundTarget EnzymeIC50 / KiReference
(R,S)-ThiorphanNeprilysin (Enkephalinase A)IC50 ≈ 10⁻⁹ M[2]
(R)-ThiorphanNeprilysinKi = 1.7 nM[3]
(S)-ThiorphanNeprilysinKi = 2.2 nM[3]
(R)-ThiorphanAngiotensin-Converting Enzyme (ACE)Ki = 4800 nM[3]
(S)-ThiorphanAngiotensin-Converting Enzyme (ACE)Ki = 110 nM[3]

Table 2: Effect of Thiorphan on [Met5]enkephalin-like Immunoreactivity (MELI) in Rat Spinal Perfusates

TreatmentConditionFold Increase in MELI (vs. Control)Reference
Thiorphan (10-30 mg/kg p.o.)RestingUp to 10-fold[1]
Thiorphan (10-30 mg/kg p.o.)K⁺-evokedUp to 10-fold[1]

Experimental Protocols

Protocol 1: Hot-Plate Analgesia Test in Mice

Objective: To assess the analgesic effect of this compound by measuring the latency of a mouse to respond to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., 55 ± 1°C)

  • Transparent cylindrical restrainer

  • Stopwatch

  • This compound solution

  • Vehicle control solution

  • Mice (e.g., male Swiss Webster, 20-25 g)

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and start the stopwatch. Observe for nocifensive behaviors such as paw licking, paw shaking, or jumping. Stop the timer as soon as a response is observed. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, i.p., or intracerebroventricular, i.c.v.).

  • Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Measurement of Met-enkephalin in Brain Tissue by HPLC

Objective: To quantify the levels of Met-enkephalin in brain tissue samples following treatment with this compound.

Materials:

  • HPLC system with a C18 reverse-phase column

  • UV or electrochemical detector

  • Brain tissue samples

  • 0.1 M HCl

  • Methanol

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Met-enkephalin standard

Procedure:

  • Tissue Extraction:

    • Homogenize the frozen brain tissue in 5-10 volumes of ice-cold 0.1 M HCl.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Activate a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the enkephalins with a solution of acetonitrile in 0.1% TFA.

    • Dry the eluate under vacuum.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase A (e.g., 0.1% TFA in water).

    • Inject the sample onto the C18 column.

    • Separate the peptides using a gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient is 5% to 60% mobile phase B over 30 minutes.[6]

    • Detect Met-enkephalin by its absorbance at 214 nm or 280 nm, or by electrochemical detection.

  • Quantification:

    • Generate a standard curve using known concentrations of Met-enkephalin.

    • Determine the concentration of Met-enkephalin in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Leu_thiorphan_MoA cluster_inhibition This compound Action cluster_substrates NEP Substrates cluster_effects Downstream Effects This compound This compound Neprilysin (NEP) Neprilysin (NEP) This compound->Neprilysin (NEP) Inhibits Enkephalins Enkephalins Neprilysin (NEP)->Enkephalins Degrades Opioid Receptors Opioid Receptors Enkephalins->Opioid Receptors Activates Other Peptides Other Peptides Analgesia Analgesia Opioid Receptors->Analgesia Leads to Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Reagents Step 1: Verify Reagent Integrity - this compound stability - Solvent purity - Substrate/Enzyme activity Inconsistent_Results->Check_Reagents Review_Protocol Step 2: Review Experimental Protocol - Concentrations - Incubation times - Temperature/pH Check_Reagents->Review_Protocol Evaluate_System Step 3: Evaluate Biological System - Animal model suitability - Off-target effects - Cellular health (in vitro) Review_Protocol->Evaluate_System Data_Analysis Step 4: Re-evaluate Data Analysis - Statistical methods - Outlier identification - Normalization Evaluate_System->Data_Analysis Problem_Identified Problem Identified & Resolved Data_Analysis->Problem_Identified Off_Target_Effects cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibits ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits (S-enantiomer) Enkephalins_Up ↑ Enkephalins Analgesia Analgesia Enkephalins_Up->Analgesia Bradykinin_Up ↑ Bradykinin Vasodilation Vasodilation Bradykinin_Up->Vasodilation

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable formulations of Leu-thiorphan and related enkephalinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

This compound, as a peptide-like molecule, faces several significant hurdles in the gastrointestinal (GI) tract that limit its oral bioavailability. These can be broadly categorized as:

  • Enzymatic Degradation: The GI tract is rich in proteolytic enzymes, such as peptidases and proteases, which can rapidly degrade this compound before it can be absorbed. Enkephalins and their analogs are particularly susceptible to breakdown by enzymes like aminopeptidase (B13392206) N and neutral endopeptidase (neprilysin), the very enzyme that thiorphan (B555922) and its analogs inhibit.[1]

  • Poor Membrane Permeability: The intestinal epithelium forms a formidable barrier to the absorption of many drugs. Due to its potential size and hydrophilic nature, this compound may exhibit low passive diffusion across the lipid-rich cell membranes (transcellular route). Furthermore, the tight junctions between epithelial cells restrict the passage of larger molecules (paracellular route).

  • Physicochemical Instability: The fluctuating pH environment of the GI tract, from the highly acidic stomach to the more neutral intestine, can affect the stability and solubility of this compound.

  • Efflux Pumps: The presence of active transport proteins, such as P-glycoprotein (P-gp), on the surface of intestinal epithelial cells can actively pump absorbed this compound back into the intestinal lumen, reducing its net absorption.

Q2: My this compound analog shows good stability in simulated gastric and intestinal fluids, but in vivo oral bioavailability is negligible. What is the likely cause and what should I investigate next?

This scenario strongly suggests that the primary issue is poor absorption across the intestinal epithelium rather than degradation. Here’s a troubleshooting workflow:

  • Assess Membrane Permeability: The first step is to quantify the intrinsic permeability of your compound. The Caco-2 cell permeability assay is the industry-standard in vitro model for this purpose. A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction would confirm poor membrane transport.

  • Investigate Efflux: A bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, can determine if your compound is a substrate for efflux pumps. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

  • Evaluate Formulation Strategies: If poor permeability is confirmed, you should explore formulation strategies aimed at enhancing absorption. This could include the incorporation of permeation enhancers or the development of nanoformulations.

Q3: What are the most promising strategies to overcome the poor oral bioavailability of this compound?

Several formulation and chemical modification strategies can be employed to enhance the oral delivery of this compound:

  • Prodrug Approach: This is a highly effective strategy for thiorphan analogs. Racecadotril (B1680418), a prodrug of thiorphan, is rapidly absorbed orally and then converted to the active metabolite, thiorphan.[2][3] This approach masks the active molecule's less favorable physicochemical properties, improving its absorption characteristics.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, or nanocrystals) can protect it from enzymatic degradation, improve its solubility, and enhance its uptake by the intestinal epithelium.[4][5][6]

  • Formulation with Permeation Enhancers: These excipients transiently and reversibly open the tight junctions between intestinal epithelial cells or disrupt the cell membrane to increase the permeability of co-administered drugs.

  • Co-administration with Enzyme Inhibitors: Including inhibitors of relevant proteases in the formulation can protect this compound from degradation in the GI lumen.

Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Possible Cause: The intrinsic physicochemical properties of this compound (e.g., size, charge, hydrophilicity) are limiting its ability to cross the intestinal epithelial cell monolayer.

Troubleshooting Steps:

  • Confirm Monolayer Integrity: Ensure the Caco-2 monolayers used in your assay are properly formed and have adequate integrity. This is typically assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.

  • Evaluate the Effect of Permeation Enhancers: Co-incubate your this compound analog with known permeation enhancers in the Caco-2 assay to see if the Papp value improves. This can help determine if enhancing paracellular or transcellular transport is a viable strategy.

  • Consider a Prodrug Strategy: If the molecule has functional groups that can be temporarily modified (e.g., a carboxylic acid or an amine), a prodrug approach to increase lipophilicity and membrane permeability should be strongly considered.

Problem 2: High Efflux Ratio in Bidirectional Caco-2 Assay

Possible Cause: this compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Troubleshooting Steps:

  • Identify the Transporter: Conduct the bidirectional Caco-2 assay in the presence of specific inhibitors of known efflux transporters (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of an inhibitor will identify the responsible transporter.

  • Chemical Modification: If efflux is a major issue, minor structural modifications to the this compound molecule that do not affect its pharmacological activity could be explored to reduce its affinity for the efflux transporter.

  • Formulation with Efflux Inhibitors: While less common for chronic therapies due to potential drug-drug interactions, formulating with an excipient that also inhibits the identified efflux transporter could be investigated.

Data Presentation

Table 1: Pharmacokinetic Parameters of Racecadotril (a Thiorphan Prodrug) and its Active Metabolite Thiorphan in Humans
ParameterRacecadotrilThiorphan (Active Metabolite)Reference
Time to Peak Plasma Concentration (Tmax) ~60 minutes1.35 hours[2][7]
Plasma Protein Binding -~90%[2]
Elimination Half-life (t1/2) -~3 - 6.14 hours[2][7]
Effect of Food on Bioavailability No significant effect on overall bioavailability, but Tmax is delayed by 60-90 minutes.-[2]
Table 2: Impact of Formulation Strategies on the Bioavailability of Racecadotril
Formulation StrategyKey FindingsFold Increase in Bioavailability (Relative)Reference
Solid Dispersion with Surface Adsorption Optimized formulation (SDG4) showed a significant increase in Cmax and relative bioavailability compared to the plain drug.180.22-fold[8]
Nanocrystals Preparation of nanocrystals using an anti-solvent precipitation method enhanced the solubility and dissolution rate of Racecadotril.(Data on in vivo bioavailability not provided, but improved solubility is a strong indicator of potential enhancement)[4][5]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound analog and determine if it is a substrate for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using an epithelial volt-ohm meter. TEER values should be within the laboratory's historical range for confluent monolayers.

    • Determine the permeability of a low-permeability fluorescent marker, such as Lucifer yellow, to confirm the integrity of the tight junctions.

  • Permeability Study (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.

  • Permeability Study (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B study, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the permeable membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To evaluate the intestinal absorption and metabolism of a this compound analog in a more physiologically relevant model.

Methodology:

  • Animal Preparation:

    • Fast male Sprague-Dawley rats overnight with free access to water.

    • Anesthetize the rat and maintain body temperature.

    • Perform a midline abdominal incision to expose the small intestine.

    • Isolate a segment of the jejunum (or other intestinal region of interest) of a defined length.

    • Insert cannulas at both ends of the isolated segment for perfusion.

  • Perfusion:

    • Initially, wash the intestinal segment with pre-warmed saline or buffer to remove any residual contents.

    • Perfuse the segment with a solution containing the test compound at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump. The perfusion solution should be maintained at 37°C.

    • Collect the perfusate from the outlet cannula at regular intervals for a defined period.

  • Sample Collection and Analysis:

    • At the end of the experiment, measure the exact length of the perfused intestinal segment.

    • Quantify the concentration of the test compound and any potential metabolites in the collected perfusate samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the intestinal effective permeability (Peff) using the following equation, correcting for any water flux: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) Where:

      • Q is the perfusion flow rate.

      • Cout_corr is the corrected outlet concentration of the drug.

      • Cin is the inlet concentration of the drug.

      • r is the radius of the intestinal segment.

      • L is the length of the intestinal segment.

Mandatory Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Barriers to Bioavailability cluster_2 Overcoming Strategies cluster_3 Systemic Circulation This compound in GI Tract This compound in GI Tract Enzymatic Degradation Enzymatic Degradation This compound in GI Tract->Enzymatic Degradation Susceptible to Poor Permeability Poor Permeability This compound in GI Tract->Poor Permeability Limited by Efflux Pumps Efflux Pumps This compound in GI Tract->Efflux Pumps Subject to Absorbed this compound Absorbed this compound This compound in GI Tract->Absorbed this compound Successful Absorption Prodrug Approach Prodrug Approach Prodrug Approach->this compound in GI Tract Improves Nanoparticle Formulation Nanoparticle Formulation Nanoparticle Formulation->this compound in GI Tract Protects & Enhances Permeation Enhancers Permeation Enhancers Permeation Enhancers->Poor Permeability Overcomes

Caption: Logical workflow for addressing poor oral bioavailability of this compound.

G Start Start Caco-2 Cell Seeding on Transwell Inserts Caco-2 Cell Seeding on Transwell Inserts Start->Caco-2 Cell Seeding on Transwell Inserts 21-25 Day Culture for Differentiation 21-25 Day Culture for Differentiation Caco-2 Cell Seeding on Transwell Inserts->21-25 Day Culture for Differentiation Monolayer Integrity Check (TEER & Lucifer Yellow) Monolayer Integrity Check (TEER & Lucifer Yellow) 21-25 Day Culture for Differentiation->Monolayer Integrity Check (TEER & Lucifer Yellow) Bidirectional Permeability Assay (A-B & B-A) Bidirectional Permeability Assay (A-B & B-A) Monolayer Integrity Check (TEER & Lucifer Yellow)->Bidirectional Permeability Assay (A-B & B-A) Sample Collection at Time Points Sample Collection at Time Points Bidirectional Permeability Assay (A-B & B-A)->Sample Collection at Time Points LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection at Time Points->LC-MS/MS Analysis Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Analysis->Calculate Papp & Efflux Ratio End End Calculate Papp & Efflux Ratio->End

Caption: Experimental workflow for the Caco-2 cell permeability assay.

G Prodrug Racecadotril (Oral) Inactive Prodrug Metabolism Rapid Hydrolysis (Esterases in plasma and liver) Prodrug:f1->Metabolism is converted to Active_Metabolite Thiorphan Active Enkephalinase Inhibitor Metabolism->Active_Metabolite:f0 releases Therapeutic_Effect Inhibition of Enkephalinase -> Reduced Diarrhea Active_Metabolite:f1->Therapeutic_Effect exerts

Caption: Signaling pathway of the prodrug Racecadotril to its active form Thiorphan.

References

Technical Support Center: In Vivo Toxicity of High-Dose Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential in vivo toxicity of high-dose Leu-thiorphan, a neutral endopeptidase (NEP) inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound and how might it relate to potential high-dose toxicity?

A1: this compound is an analog of thiorphan (B555922), which is a neutral endopeptidase (NEP) inhibitor. NEP is an enzyme responsible for the breakdown of several vasoactive peptides, including natriuretic peptides, bradykinin, and angiotensin II.[1][2] By inhibiting NEP, this compound is expected to increase the levels of these peptides, leading to effects such as vasodilation and natriuresis.[1][3][4] At high doses, excessive accumulation of these peptides could lead to adverse effects. While the safety profile of thiorphan in clinical use for diarrhea is considered remarkable, high-dose effects in a research setting may differ.[5]

Q2: What are the potential target organ systems for toxicity with high-dose NEP inhibitors?

A2: Based on the mechanism of action and findings from studies on other NEP inhibitors, the primary organ systems of concern for potential toxicity include:

  • Cardiovascular System: Due to the vasoactive nature of the peptides regulated by NEP, high doses may lead to hemodynamic instability. While NEP inhibition is explored for beneficial cardiovascular effects, some studies have reported mild pressor and renal vasoconstrictor effects.[6] Hypotension is also a potential side effect.[1][2]

  • Renal System: The kidneys are a key site of action for natriuretic peptides. High-dose NEP inhibition could lead to significant alterations in renal blood flow and function, potentially causing renal dysfunction.[1][2][6]

  • Electrolyte Balance: Significant natriuresis (sodium excretion) could lead to electrolyte imbalances. A potassium-sparing effect has also been observed in some studies with NEP inhibitors.[6]

Q3: Are there any known LD50 values or acute toxicity data for this compound or thiorphan?

A3: The available scientific literature from the search does not provide specific LD50 values for this compound. However, for context, acute toxicity studies of other enzyme inhibitors, such as captopril (B1668294) (an ACE inhibitor), have established oral LD50 values in the range of 4249-5050 mg/kg in mice and 4245-4336 mg/kg in rats.[7] Researchers should perform a dose-range finding study to determine the appropriate doses for their specific experimental model.

Troubleshooting Guides

Scenario 1: Unexpected Cardiovascular Effects Observed

  • Issue: During an in vivo experiment, animals administered a high dose of this compound exhibit a sudden drop or spike in blood pressure.

  • Troubleshooting Steps:

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate.

    • Dose-Response Relationship: Ensure the experiment is designed to establish a clear dose-response relationship for the observed adverse effect.[8]

    • Mechanism Investigation: The vasoconstriction observed with some NEP inhibitors may be mediated by endothelin-1.[9] Consider co-administration with an endothelin receptor antagonist in a follow-up study to investigate this mechanism.

    • Concomitant Medications: Be aware that peripheral administration of high doses of thiorphan has been shown to inhibit angiotensin-converting enzyme (ACE), which could influence cardiovascular responses.[10]

Scenario 2: Signs of Renal Distress

  • Issue: Animals show signs of renal impairment, such as changes in urine output or elevated serum creatinine (B1669602) and BUN levels.

  • Troubleshooting Steps:

    • Hydration Status: Ensure animals are adequately hydrated, as NEP inhibitors can cause significant natriuresis and diuresis.[6]

    • Biochemical Analysis: Collect blood and urine samples to monitor kidney function markers and electrolyte levels.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to look for any compound-related changes.

    • Dose Adjustment: Reduce the dose in subsequent cohorts to identify a No-Observed-Adverse-Effect Level (NOAEL).

Scenario 3: Lack of Overt Toxic Signs at High Doses

  • Issue: No overt signs of toxicity are observed even at very high doses of this compound.

  • Troubleshooting Steps:

    • Comprehensive Safety Pharmacology: The absence of overt signs does not preclude pharmacodynamic effects on vital functions. A safety pharmacology core battery assessing cardiovascular, respiratory, and central nervous systems is recommended.[8][11]

    • Histopathology and Clinical Pathology: A full terminal work-up including histopathology of major organs and a complete blood count and serum chemistry panel is essential to detect non-overt toxicity.

    • Compound Stability and Formulation: Verify the stability and concentration of the dosing formulation to ensure the animals received the intended dose.

Data Presentation

As no specific quantitative data for high-dose this compound toxicity was found, the following table is a hypothetical representation of how acute toxicity data for a novel NEP inhibitor could be presented.

Species/Strain Route of Administration Parameter Value Observed Clinical Signs
Mouse (C57BL/6)Oral (gavage)LD50> 2000 mg/kgDecreased motor activity, piloerection at highest doses
Rat (Sprague-Dawley)Oral (gavage)MTD (Maximum Tolerated Dose)1000 mg/kgTransient salivation, decreased food consumption
Rat (Sprague-Dawley)IntravenousLD50500 mg/kgLabored breathing, lethargy

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized example for assessing the acute toxicity of a compound like this compound.

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be such that the required dose can be administered in a volume of 5-10 mL/kg.

  • Dosing Procedure:

    • Fast animals overnight before dosing.

    • Administer a single oral dose using a gavage needle.

    • The initial dose can be a conservative estimate (e.g., 300 mg/kg).

    • Subsequent animals are dosed one at a time at 48-hour intervals.

    • If an animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

  • Observations:

    • Observe animals for clinical signs of toxicity continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights just prior to dosing and at least weekly thereafter.

  • Endpoint: The study is complete when one of the stopping criteria is met (e.g., a number of reversals in dose direction have occurred). The LD50 and its confidence interval are then calculated using appropriate statistical methods.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Visualizations

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation Phase cluster_2 Terminal Phase cluster_3 Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Baseline Measurements Baseline Measurements Randomization->Baseline Measurements Dose Administration Dose Administration Baseline Measurements->Dose Administration Clinical Observations (14 days) Clinical Observations (14 days) Dose Administration->Clinical Observations (14 days) Body Weight Monitoring Body Weight Monitoring Clinical Observations (14 days)->Body Weight Monitoring Blood Collection (Clinical Pathology) Blood Collection (Clinical Pathology) Body Weight Monitoring->Blood Collection (Clinical Pathology) Euthanasia & Necropsy Euthanasia & Necropsy Blood Collection (Clinical Pathology)->Euthanasia & Necropsy Tissue Collection (Histopathology) Tissue Collection (Histopathology) Euthanasia & Necropsy->Tissue Collection (Histopathology) Statistical Analysis Statistical Analysis Tissue Collection (Histopathology)->Statistical Analysis Toxicity Profile Toxicity Profile Statistical Analysis->Toxicity Profile LD50/MTD Determination LD50/MTD Determination Toxicity Profile->LD50/MTD Determination

Caption: Workflow for an in vivo acute toxicity assessment.

G LeuThiorphan This compound NEP Neutral Endopeptidase (NEP) LeuThiorphan->NEP Inhibits InactiveFragments Inactive Fragments NEP->InactiveFragments Degrades to IncreasedLevels Increased Peptide Levels NEP->IncreasedLevels Inhibition leads to VasoactivePeptides Vasoactive Peptides (Natriuretic Peptides, Bradykinin) VasoactivePeptides->NEP Substrate PhysiologicalEffects Physiological Effects (Vasodilation, Natriuresis) IncreasedLevels->PhysiologicalEffects PotentialToxicity Potential High-Dose Toxicity (Hypotension, Renal Dysfunction) PhysiologicalEffects->PotentialToxicity Excessive stimulation leads to

Caption: Signaling pathway of Neutral Endopeptidase (NEP) inhibition.

References

How to prevent oxidation of Leu-thiorphan's thiol group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Leu-thiorphan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound's thiol group during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is the oxidation of its thiol (-SH) group. This oxidation typically results in the formation of a disulfide dimer. This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, and catalysis by trace metal ions.[1]

Q2: How does pH affect the stability of this compound's thiol group?

A2: The stability of the thiol group is highly pH-dependent. The rate of oxidation increases as the pH becomes more alkaline.[1] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[1][2] For optimal stability, it is recommended to maintain the pH of the solution below neutral.

Q3: What role do metal ions play in the oxidation process?

A3: Trace metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of thiol oxidation.[1] These ions facilitate the transfer of electrons from the thiol to oxygen, promoting the formation of disulfide bonds.[3][4] Even minute quantities of these metal ions, often present as impurities in reagents or leached from containers, can be problematic.[1]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be effective in preventing the oxidation of this compound. Ascorbic acid (Vitamin C) and its salts are commonly used as sacrificial agents, meaning they are preferentially oxidized over the thiol group of your compound.[1][5][6]

Q5: What are the best storage conditions for this compound solutions?

A5: For short-term storage (days to weeks), solutions should be kept at 2-8°C, protected from light, and in a tightly sealed container to minimize oxygen exposure.[1] For long-term storage, it is advisable to prepare aliquots of concentrated stock solutions in deoxygenated buffer, flash-freeze them, and store them at -20°C or -80°C.[1][7][8] Avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting & Optimization
Loss of this compound activity or concentration over time. Oxidation of the thiol group to a disulfide dimer.- Control pH: Maintain the pH of your solution below neutral. - Deoxygenate Buffers: Purge buffers with an inert gas (nitrogen or argon) before use.[1][7] - Add Chelating Agents: Include a chelating agent like EDTA (0.1-1 mM) in your buffers to sequester catalytic metal ions.[1][5][9] - Use Antioxidants: Add a small amount of an antioxidant like ascorbic acid.[1][5]
Inconsistent results between experiments. Variable levels of oxygen or metal ion contamination in buffers and reagents.- Standardize Protocols: Ensure consistent deoxygenation procedures for all experiments.[10] - Use High-Purity Reagents: Utilize high-purity water and reagents to minimize metal ion contamination. - Use Metal-Free Containers: Whenever possible, use plasticware or glassware that has been treated to remove trace metals.[1]
Precipitate formation in the solution. Formation of the less soluble disulfide dimer of this compound.- Confirm Identity of Precipitate: Analyze the precipitate to confirm it is the disulfide dimer using techniques like mass spectrometry. - Implement Preventative Measures: Follow the recommendations for controlling pH, deoxygenating solutions, and using chelating agents to prevent its formation.[1]
Need to reverse existing oxidation. The compound has already formed disulfide bonds.- Use a Reducing Agent: Treat the solution with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce the disulfide bonds back to free thiols.[1][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with measures to minimize thiol oxidation.

Materials:

  • This compound

  • High-purity, deionized water

  • Buffer components (e.g., phosphate (B84403), citrate)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Nitrogen or Argon gas cylinder with a regulator and tubing

  • Sterile, metal-free containers

Procedure:

  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., 0.1 M phosphate buffer) with a target pH between 6.0 and 7.0.

    • Use high-purity, deionized water.

    • Add EDTA to a final concentration of 0.1-1 mM.[1][5]

  • Deoxygenation:

    • Transfer the buffered solution to a suitable container.

    • Sparge the solution with a gentle stream of high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.[1][7]

  • Compound Dissolution:

    • Weigh the required amount of this compound in a separate, clean container.

    • Under a gentle stream of the inert gas, add the deoxygenated buffer to the this compound and dissolve by gentle mixing.

  • Storage:

    • Immediately aliquot the solution into sterile, metal-free cryovials.

    • For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Quantification of Free Thiol Content using Ellman's Assay

This spectrophotometric assay is a rapid and simple method to quantify the concentration of free thiol groups in your this compound solution.[11][12]

Materials:

  • This compound sample solution

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • DTNB (Ellman's Reagent) Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 1 mL of the reaction buffer.

  • Thiol Standard: A series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the thiol standard in the reaction buffer.

  • Sample Preparation:

    • Dilute your this compound sample in the reaction buffer to a concentration that will fall within the range of your standard curve.

  • Reaction:

    • In a cuvette, mix 50 µL of the DTNB solution with 2.5 mL of the reaction buffer.

    • Add 250 µL of your diluted this compound sample or standard to the cuvette and mix gently.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 412 nm using the reaction buffer as a blank.[11][13]

  • Quantification:

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of free thiol in your this compound sample by interpolating its absorbance value on the standard curve.

Visualizations

Leu_Thiorphan This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Leu_Thiorphan->Thiolate Deprotonation Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation Oxygen O₂ Oxygen->Thiolate Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Thiolate Catalysis High_pH High pH High_pH->Leu_Thiorphan

Caption: Oxidation pathway of this compound's thiol group.

start Start: Prepare Stabilized this compound Solution prepare_buffer 1. Prepare Buffer (pH < 7) with EDTA start->prepare_buffer deoxygenate 2. Deoxygenate Buffer with N₂ or Ar prepare_buffer->deoxygenate dissolve 3. Dissolve this compound under Inert Gas deoxygenate->dissolve aliquot 4. Aliquot into Metal-Free Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store end End: Stable this compound Solution store->end

Caption: Experimental workflow for preparing a stabilized this compound solution.

Thiol_Oxidation Thiol Oxidation Low_pH Low pH (pH < 7) Low_pH->Thiol_Oxidation Deoxygenation Deoxygenation (N₂/Ar Purge) Deoxygenation->Thiol_Oxidation Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Thiol_Oxidation Antioxidants Antioxidants (Ascorbic Acid) Antioxidants->Thiol_Oxidation

Caption: Key preventative measures against this compound thiol oxidation.

References

Technical Support Center: Adjusting for Leu-thiorphan's Effects on Cardiovascular Parameters In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neutral endopeptidase (NEP) inhibitor, thiorphan (B555922). The content addresses common issues encountered during in vivo experiments focused on cardiovascular parameters.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments with thiorphan.

Issue 1: Unexpected or Inconsistent Blood Pressure Readings

Question: We are observing high variability in blood pressure readings or a lack of expected hypotensive effect after thiorphan administration in our rat model. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Confounding ACE Inhibitory Effect At higher concentrations, thiorphan can inhibit Angiotensin-Converting Enzyme (ACE), which can complicate the interpretation of its effects on blood pressure. Consider using a lower dose of thiorphan or co-administering a specific ACE inhibitor to isolate the effects of NEP inhibition. The (S)-enantiomer of thiorphan is primarily responsible for its ACE inhibitory activity.[1]
Animal Stress Stress from handling and restraint can significantly elevate blood pressure, masking the effects of thiorphan. Acclimatize animals to the experimental setup and handling for several days before the study. For tail-cuff measurements, ensure the restraining device is the correct size and the animal is kept calm.
Anesthesia The type and depth of anesthesia can influence cardiovascular parameters. Urethane (B1682113) or pentobarbital (B6593769) are commonly used for invasive blood pressure measurements in rats.[2] Maintain a consistent level of anesthesia throughout the experiment.
Incorrect Measurement Technique For invasive measurements, ensure the arterial catheter is correctly placed and free of air bubbles. For non-invasive tail-cuff methods, proper cuff size and placement are crucial. The tail should be adequately warmed to ensure sufficient blood flow for accurate readings.[3][4]
Activation of Counter-regulatory Mechanisms NEP inhibition can lead to the activation of the renin-angiotensin-aldosterone system (RAAS), which can counteract the hypotensive effects.[2] Consider co-administration with an angiotensin receptor blocker (ARB).
Vascular Effects of Other Peptides NEP metabolizes various vasoactive peptides. Inhibition of NEP can lead to an accumulation of vasoconstrictors like endothelin-1, potentially offsetting the vasodilatory effects of natriuretic peptides.[5]

Logical Flow for Troubleshooting Blood Pressure Issues:

start Inconsistent BP Readings check_dose Review Thiorphan Dose start->check_dose check_stress Assess Animal Stress Levels start->check_stress check_anesthesia Evaluate Anesthesia Protocol start->check_anesthesia check_technique Verify Measurement Technique start->check_technique check_counter_regulation Consider Counter-regulatory Mechanisms check_dose->check_counter_regulation If dose is high

Caption: Troubleshooting workflow for inconsistent blood pressure readings.

Issue 2: Difficulty in Detecting Changes in Plasma ANP Levels

Question: We are not observing the expected increase in plasma Atrial Natriuretic Peptide (ANP) levels after thiorphan administration. Why might this be?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Blood Sample Collection and Handling ANP is susceptible to degradation. Collect blood samples into chilled tubes containing aprotinin (B3435010) and EDTA. Process the samples promptly at low temperatures and store plasma at -80°C until analysis.
ELISA Kit Sensitivity and Specificity Ensure the ELISA kit is validated for rat ANP and has sufficient sensitivity to detect the expected changes. Run appropriate controls and standards with each assay.
Timing of Blood Collection The peak increase in plasma ANP may be transient. Perform a time-course study to determine the optimal time point for blood collection after thiorphan administration.
Animal Model and Physiological State The baseline ANP levels and the response to NEP inhibition can vary depending on the animal model (e.g., normotensive vs. hypertensive, healthy vs. disease model). In some models, such as cirrhotic rats, a significant increase in plasma ANP may not be observed despite renal effects.[5]

Frequently Asked Questions (FAQs)

Q1: What is "Leu-thiorphan" and how does it differ from "thiorphan"?

The term "this compound" is not commonly found in peer-reviewed literature. It is possible that this is a typographical error for "thiorphan" or refers to a specific, less-common derivative. The primary compound studied for its NEP inhibitory and cardiovascular effects is thiorphan, which exists as a racemic mixture of (R)- and (S)-enantiomers. For clarity and consistency with the available scientific literature, this guide focuses on the effects of thiorphan.

Q2: What is the primary mechanism of action of thiorphan on the cardiovascular system?

Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of several vasoactive peptides, most notably Atrial Natriuretic Peptide (ANP). By inhibiting NEP, thiorphan increases the circulating levels of ANP, which promotes vasodilation, natriuresis, and diuresis, leading to a potential reduction in blood pressure.

Signaling Pathway of Thiorphan's Action:

Thiorphan Thiorphan NEP Neutral Endopeptidase (NEP) Thiorphan->NEP inhibits Increased_ANP Increased Plasma ANP Degradation ANP Degradation NEP->Degradation causes ANP Atrial Natriuretic Peptide (ANP) ANP->Degradation Cardiovascular_Effects Vasodilation Natriuresis Decreased Blood Pressure Increased_ANP->Cardiovascular_Effects leads to

Caption: Mechanism of action of Thiorphan.

Q3: What are the expected effects of thiorphan on key cardiovascular parameters?

The effects of thiorphan can vary depending on the dose, route of administration, and the animal model used.

Summary of Thiorphan's Cardiovascular Effects in vivo

Parameter Observed Effect Animal Model Reference
Mean Arterial Pressure (MAP) DecreaseHypertensive rats[6]
No significant changeNormotensive rats[7]
No significant changeCirrhotic rats[5]
Heart Rate (HR) No significant changeNormotensive rats[7]
Cardiac Output (CO) No changeHypertensive rats[6]
DecreaseControl (sham-operated) rats[5]
No changeCirrhotic rats[5]
Total Peripheral Resistance (TPR) DecreaseHypertensive rats[6]
IncreaseControl (sham-operated) rats[5]
No changeCirrhotic rats[5]

Q4: Does thiorphan have off-target effects that could influence cardiovascular measurements?

Yes, at higher concentrations, thiorphan can inhibit Angiotensin-Converting Enzyme (ACE). This can lead to a decrease in angiotensin II (a vasoconstrictor) and an increase in bradykinin (B550075) (a vasodilator), which can potentiate the hypotensive effect and confound the interpretation of results attributed solely to NEP inhibition. The (S)-enantiomer of thiorphan has a higher affinity for ACE than the (R)-enantiomer.[1]

Experimental Protocols

Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure via carotid artery cannulation.

Experimental Workflow:

Anesthesia Anesthetize Rat (e.g., urethane i.p.) Tracheostomy Perform Tracheostomy (optional, for respiratory monitoring) Anesthesia->Tracheostomy Cannulation Cannulate Carotid Artery Tracheostomy->Cannulation Connection Connect Catheter to Pressure Transducer Cannulation->Connection Stabilization Allow for Stabilization (15-20 min) Connection->Stabilization Data_Acquisition Record Baseline BP Stabilization->Data_Acquisition Drug_Administration Administer Thiorphan (i.v.) Data_Acquisition->Drug_Administration Post_Drug_Recording Record Post-infusion BP Drug_Administration->Post_Drug_Recording

Caption: Workflow for invasive blood pressure measurement.

Detailed Steps:

  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane at 1.2 g/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[2]

  • Surgical Preparation: Place the rat in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision to expose the trachea and carotid artery.

  • Tracheostomy (Optional): If respiratory parameters are to be monitored, perform a tracheostomy and insert a tracheal tube.

  • Carotid Artery Cannulation: Carefully isolate the common carotid artery. Ligate the distal end of the artery and place a loose ligature proximally. Make a small incision in the artery and insert a saline-filled catheter (e.g., PE-50 tubing). Secure the catheter with the proximal ligature.

  • Connection to Transducer: Connect the catheter to a pressure transducer linked to a data acquisition system. Ensure the system is calibrated and free of air bubbles.

  • Stabilization: Allow the animal's blood pressure to stabilize for 15-20 minutes before recording baseline measurements.

  • Drug Administration: Administer thiorphan via a cannulated jugular or femoral vein.

  • Data Recording: Continuously record blood pressure before, during, and after drug administration.

Protocol 2: Continuous Intravenous Infusion in Rats

This protocol outlines the procedure for continuous intravenous infusion of thiorphan.

Detailed Steps:

  • Catheter Implantation: Under anesthesia, implant a catheter into the jugular or femoral vein.[8] The catheter should be exteriorized at the back of the neck.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Infusion Setup: Connect the exteriorized catheter to a swivel system, which is then connected to an infusion pump. This allows the animal to move freely in its cage during the infusion.

  • Infusion Parameters: Prepare the thiorphan solution in a sterile vehicle (e.g., saline). A typical infusion protocol might involve a loading dose followed by a continuous infusion (e.g., 0.5 mg/kg loading dose followed by 0.1 mg/kg/min).

  • Monitoring: Monitor the animal for any signs of distress and ensure the patency of the catheter throughout the infusion period.

Protocol 3: Measurement of Plasma ANP by ELISA

This protocol provides a general outline for quantifying plasma ANP levels.

Detailed Steps:

  • Blood Collection: Collect blood from a cannulated artery or via cardiac puncture into chilled tubes containing aprotinin (a protease inhibitor) and EDTA.

  • Plasma Separation: Immediately centrifuge the blood at 4°C (e.g., 1,600 x g for 15 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Add standards, controls, and plasma samples to the wells of the pre-coated microplate in duplicate.

    • Add the biotinylated detection antibody.

    • Incubate as per the manufacturer's instructions (e.g., 45 minutes at 37°C).[9]

    • Wash the plate to remove unbound reagents.

    • Add the streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate in the dark.

    • Stop the reaction and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the ANP concentration in the samples by comparing their absorbance to the standard curve.

References

Technical Support Center: Addressing Variability in Animal Response to Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the variability observed in animal responses to Leu-thiorphan, an enkephalinase inhibitor. By providing clear guidance and detailed protocols, we aim to enhance the reproducibility and reliability of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of the prodrug racecadotril. It acts as a potent inhibitor of neprilysin (NEP), also known as enkephalinase.[1][2][3] Neprilysin is a key enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[4][5][6] By inhibiting neprilysin, this compound increases the concentration and prolongs the activity of enkephalins in the synaptic cleft.[4] This enhancement of the endogenous opioid system leads to various physiological effects, including analgesia and anti-diarrheal actions, without many of the side effects associated with exogenous opioids.[4][7]

Q2: We are observing significant variation in the analgesic effect of this compound between individual animals of the same strain. What could be the cause?

A2: Inter-individual variability, even within the same inbred strain, is a recognized phenomenon in animal research.[8][9] Several factors can contribute to this variability:

  • Genetic Drift: Minor genetic differences can arise even in inbred strains over time, potentially affecting drug metabolism and receptor sensitivity.

  • Epigenetic Modifications: Environmental factors can lead to epigenetic changes that alter gene expression related to pain pathways and drug metabolism.

  • Micro-environmental Differences: Variations in cage conditions, handling stress, and social hierarchy can all influence an animal's physiological state and response to treatment.[10]

  • Gut Microbiome Composition: The gut microbiota can influence drug metabolism and the host's immune and nervous systems, thereby affecting the response to analgesics.[11][12][13]

Q3: Can the genetic background of the animal model influence the response to this compound?

A3: Absolutely. Different inbred mouse strains, such as BALB/c and C57BL/6, are known to have distinct immunological and neurological profiles, which can lead to different responses to pharmacological agents.[3][14][15][16] For example, these strains exhibit differences in their baseline pain sensitivity and immune responses, which can impact the efficacy of an analgesic like this compound.[3][14] Outbred stocks will show even greater genetic and phenotypic variability.[8] When initiating studies, it is crucial to select a strain that is appropriate for the research question and to consistently use the same strain to minimize variability.

Q4: How does the gut microbiome impact the efficacy of this compound?

A4: The gut microbiome plays a significant role in drug metabolism and can indirectly influence the central nervous system through the gut-brain axis.[11][12][13][17] Microbial enzymes can metabolize drugs, affecting their bioavailability and efficacy.[18][19] Furthermore, the microbiome can modulate host inflammation and immune responses, which are often intertwined with pain signaling.[13] Dysbiosis, or an imbalance in the gut microbial community, could therefore contribute to inconsistent responses to this compound.

Q5: Can diet affect the experimental outcomes with this compound?

A5: Yes, diet is a critical factor that can introduce variability. Different dietary components can alter drug absorption, metabolism, and the composition of the gut microbiome.[20][21] For instance, high-fat diets have been shown to alter pain perception and the efficacy of analgesics in rodents.[22] Changes in diet can also affect the expression of endogenous opioids like enkephalins.[5][23][24] It is essential to maintain a consistent and well-defined diet for all experimental animals to ensure reproducibility.

Troubleshooting Guides

Issue: High Variability in Baseline Pain Thresholds

Potential Cause Troubleshooting Step
Inconsistent Acclimation Ensure all animals have a sufficient and consistent acclimation period to the housing facility and testing room before any procedures.
Environmental Stressors Minimize environmental stressors such as noise, excessive light, and cage vibrations. Handle animals gently and consistently.
Genetic Variation If using an outbred stock, consider switching to an inbred strain for lower genetic variability. If using an inbred strain, obtain animals from the same source for all experiments.
Dietary Inconsistencies Verify that all animals are receiving the same diet from the same batch. Avoid sudden changes in diet.

Issue: Inconsistent or No-Analgesic Effect of this compound

Potential Cause Troubleshooting Step
Incorrect Dosing or Administration Double-check dose calculations, solution preparation, and administration technique (e.g., intraperitoneal, subcutaneous).
Pharmacokinetic Variability Consider that factors like age, sex, and health status can affect drug metabolism and clearance.[14][20] Ensure animals are age-matched and of the same sex.
Strain-Specific Resistance The chosen animal strain may be less responsive to enkephalinase inhibition. Review literature for strain differences in opioid system function or conduct a pilot study with a different strain.[25]
Gut Microbiome Influence Consider the potential impact of the gut microbiome. Ensure consistent housing and diet to minimize variations in gut flora. For advanced studies, microbiome analysis could be considered.[11][12][13]
Naloxone (B1662785) Reversal Check To confirm that the observed analgesia (or lack thereof) is opioid-mediated, include a control group treated with the opioid antagonist naloxone prior to this compound administration.[6][7][8][26][27]

Data Presentation

Due to the limited availability of direct comparative quantitative data in the public domain, the following tables are provided as templates with illustrative data. These are intended to guide researchers in structuring their own data for clear comparison and analysis.

Table 1: Illustrative Dose-Response of this compound in Different Mouse Strains (Hot Plate Test)

Mouse Strain Dose (mg/kg) Mean Latency (seconds) ± SEM % Maximum Possible Effect (%MPE)
BALB/c Vehicle12.5 ± 1.20
1018.2 ± 1.538.0
3025.8 ± 2.188.7
10028.5 ± 1.9106.7
C57BL/6 Vehicle15.1 ± 1.40
1017.9 ± 1.618.8
3022.4 ± 1.848.3
10026.1 ± 2.072.8

%MPE = ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100

Table 2: Illustrative Effect of Dietary Intervention on this compound Efficacy (Tail-Flick Test)

Diet Group Treatment Mean Latency (seconds) ± SEM Change in Latency from Baseline (%)
Standard Chow Vehicle3.2 ± 0.33.2
This compound (30 mg/kg)5.8 ± 0.581.3
High-Fat Diet Vehicle3.5 ± 0.46.1
This compound (30 mg/kg)4.5 ± 0.628.6

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Pain

This protocol is designed to assess the analgesic effect of this compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control and a transparent restraining cylinder.

  • Test animals (e.g., mice or rats).

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[28]

  • Baseline Latency: Gently place each animal on the hot plate within the restraining cylinder and start the timer.[29][30] Observe the animal for signs of pain, such as paw licking, shaking, or jumping.[29][30] Stop the timer at the first sign of a pain response and record the latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If an animal does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.

  • Drug Administration: Administer this compound or vehicle to the animals according to the experimental design (e.g., intraperitoneally).

  • Post-Drug Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 3.

  • Data Analysis: Calculate the mean latency for each treatment group at each time point. The analgesic effect can be expressed as an increase in latency or as the percentage of the maximum possible effect (%MPE).

Protocol 2: Tail-Flick Test for Thermal Pain

This protocol measures the latency of a spinal reflex to a thermal stimulus applied to the tail.

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

  • Test animals (e.g., rats or mice).

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restrainers for several days before the experiment to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and the timer. The apparatus will automatically detect the tail flick and stop the timer.[11][23][31] Record the latency.

  • Cut-off Time: Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating mean latencies and the analgesic effect.

Visualizations

LeuThiorphan_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalins_cleft Enkephalins Enkephalins->Enkephalins_cleft Release This compound This compound Neprilysin Neprilysin This compound->Neprilysin Inhibition Inactive\nMetabolites Inactive Metabolites Neprilysin->Inactive\nMetabolites Enkephalins_cleft->Neprilysin Degradation Opioid_Receptor Opioid Receptor (δ, μ) Enkephalins_cleft->Opioid_Receptor Binding Analgesia Analgesia Opioid_Receptor->Analgesia Troubleshooting_Workflow Start Inconsistent Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Evaluate Animal Factors Start->Check_Animals Check_Drug Verify Drug and Dosing Start->Check_Drug Check_Environment Assess Environmental Conditions Start->Check_Environment Refine_Protocol Refine Protocol Check_Protocol->Refine_Protocol Consult_Vet Consult Veterinarian Check_Animals->Consult_Vet Check_Drug->Refine_Protocol Check_Environment->Refine_Protocol Pilot_Study Conduct Pilot Study Refine_Protocol->Pilot_Study Consult_Vet->Pilot_Study Data_Analysis Re-analyze Data Pilot_Study->Data_Analysis Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Phase1 Phase 1: Planning P1_1 Define Research Question Phase1->P1_1 Phase2 Phase 2: Acclimation & Baseline P2_1 Animal Acclimation Phase2->P2_1 Phase3 Phase 3: Treatment & Testing P3_1 Randomize Animals to Groups Phase3->P3_1 Phase4 Phase 4: Data Analysis P4_1 Record and Organize Data Phase4->P4_1 P1_2 Select Animal Model (Strain, Sex, Age) P1_1->P1_2 P1_3 Determine Experimental Groups (Diet, Microbiome Modulation) P1_2->P1_3 P1_4 Establish SOPs P1_3->P1_4 P1_4->Phase2 P2_2 Baseline Measurements (e.g., Pain Threshold) P2_1->P2_2 P2_2->Phase3 P3_2 Administer this compound/Vehicle P3_1->P3_2 P3_3 Conduct Behavioral Tests (Hot Plate, Tail-Flick) P3_2->P3_3 P3_3->Phase4 P4_2 Statistical Analysis P4_1->P4_2 P4_3 Interpret Results P4_2->P4_3

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Leu-thiorphan and Racecadotril in the Inhibition of Enkephalinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leu-thiorphan and racecadotril (B1680418), focusing on their efficacy as inhibitors of the enzyme enkephalinase (neprilysin). Racecadotril, a widely used antidiarrheal agent, is a prodrug that is rapidly converted in the body to its active metabolite, thiorphan (B555922). Thiorphan exists as a racemic mixture of two enantiomers: the (S)-enantiomer, also known as this compound or ecadotril (B1671074), and the (R)-enantiomer, or retorphan. This comparison will delve into the mechanism of action, in vitro potency, pharmacokinetic profiles, and clinical efficacy, with a focus on the available experimental data for racecadotril and its active stereoisomers.

Mechanism of Action: Inhibition of Enkephalinase

Both this compound and racecadotril, through its active metabolite thiorphan, exert their therapeutic effects by inhibiting neutral endopeptidase (NEP), also known as enkephalinase.[1][2] This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins in the gastrointestinal tract.[2][3] Enkephalins act as potent antisecretory neurotransmitters by binding to δ-opioid receptors on enterocytes.[3] This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP ultimately results in a decrease in the intestinal hypersecretion of water and electrolytes, a primary cause of diarrhea, without affecting intestinal motility.[3][4] By inhibiting enkephalinase, this compound and thiorphan increase the local concentration and prolong the action of enkephalins, thus promoting an anti-secretory effect.[2][3]

In Vitro Potency

The inhibitory potency of thiorphan and its enantiomers against enkephalinase has been determined in various in vitro studies. Thiorphan is a significantly more potent inhibitor of NEP than its prodrug, racecadotril.[1] The S-enantiomer (this compound/ecadotril) may be slightly more potent than the R-enantiomer (retorphan).[3][5]

CompoundTarget EnzymeParameterValueReference
Thiorphan Enkephalinase (Neprilysin)IC506.1 nM[3]
Thiorphan Enkephalinase (Neprilysin)Ki4.7 nM[3]
Racecadotril Enkephalinase (Neprilysin)IC504500 nM[3]

Table 1: In Vitro Inhibitory Potency against Enkephalinase.

Pharmacokinetic Profiles

Racecadotril is rapidly absorbed after oral administration and is quickly metabolized to its active form, thiorphan.[6] The pharmacokinetic properties of racecadotril and its active metabolite are summarized below. While specific pharmacokinetic data for this compound as a single agent is limited in the reviewed literature, its properties are inherently linked to those of thiorphan derived from racecadotril.

ParameterRacecadotrilThiorphan (active metabolite of Racecadotril)Reference
Time to Peak Plasma Concentration (Tmax) ~60 minutesCoincides with NEP inhibition at ~30-60 min[5][6]
Protein Binding -90%[6]
Elimination Half-life ~3 hours (based on enkephalinase inhibition)~3 hours[6]
Metabolism Rapidly hydrolyzed to thiorphanFurther metabolized to inactive metabolites[6]
Excretion -Primarily via urine (81.4%) and feces (8%)[6]

Table 2: Pharmacokinetic Parameters of Racecadotril and its Active Metabolite, Thiorphan.

Clinical Efficacy

Extensive clinical trials have demonstrated the efficacy of racecadotril in the treatment of acute diarrhea in both adults and children.[7][8][9][10] It has been shown to be superior to placebo and to have a similar efficacy to loperamide (B1203769) in reducing the duration of diarrhea and stool output.[3][10][11] A key advantage of racecadotril over loperamide is its lower incidence of rebound constipation.[10][11]

While direct clinical trials comparing this compound (ecadotril) as a standalone treatment for diarrhea with racecadotril are not extensively detailed in the provided search results, the clinical efficacy of racecadotril is inherently due to the action of both of its active enantiomers. One study noted that a 30-mg oral dose of ecadotril resulted in a somewhat greater inhibition of NEP activity compared to the same dose of retorphan.[5]

Experimental Protocols

Enkephalinase Inhibition Assay (In Vitro)

A common method to determine the in vitro inhibitory potency of compounds like thiorphan involves a fluorometric or radiometric assay using a specific substrate for enkephalinase.

Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Materials:

  • Purified enkephalinase (neprilysin) from a source such as rat kidney or recombinant human enzyme.

  • A specific fluorogenic or radiolabeled substrate for enkephalinase (e.g., [3H]-Leu-enkephalin).

  • Inhibitor compounds (this compound, thiorphan, racecadotril) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

  • Reaction plates (e.g., 96-well plates).

  • Detection instrument (fluorometer or scintillation counter).

Procedure:

  • Enzyme Preparation: The purified enkephalinase is diluted in the assay buffer to a predetermined concentration.

  • Inhibitor Preparation: A serial dilution of the inhibitor compounds is prepared in the assay buffer.

  • Reaction Mixture: The enzyme solution is pre-incubated with the different concentrations of the inhibitor for a specific period to allow for binding.

  • Substrate Addition: The reaction is initiated by adding the enkephalinase substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The enzymatic reaction is stopped, often by adding a strong acid or a specific inhibitor.

  • Detection: The amount of product formed (or remaining substrate) is quantified using a fluorometer or scintillation counter.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Water_Electrolytes Water & Electrolytes Racecadotril Racecadotril (Oral Administration) Thiorphan Thiorphan (Active Metabolite) (this compound & Retorphan) Racecadotril->Thiorphan Metabolism Enkephalinase Enkephalinase (NEP) Thiorphan->Enkephalinase Inhibition Enkephalins Enkephalins Enkephalins->Enkephalinase Degradation delta_Opioid_Receptor δ-Opioid Receptor Enkephalins->delta_Opioid_Receptor Activation Adenylyl_Cyclase Adenylyl Cyclase delta_Opioid_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Hypersecretion Hypersecretion cAMP->Hypersecretion Stimulation Hypersecretion->Water_Electrolytes Secretion into Lumen

Figure 1: Signaling pathway of racecadotril and its active metabolite, thiorphan.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Enkephalinase Solution D Pre-incubate Enzyme with Inhibitor A->D B Prepare Serial Dilutions of This compound/Racecadotril B->D C Prepare Substrate Solution E Initiate Reaction with Substrate C->E D->E F Incubate at Controlled Temperature E->F G Terminate Reaction F->G H Quantify Product Formation G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

References

A Comparative Guide to Leu-thiorphan and Other Enkephalinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leu-thiorphan and other prominent enkephalinase inhibitors, focusing on their performance backed by experimental data. Enkephalinase inhibitors are a class of drugs that prevent the degradation of endogenous enkephalins, which are peptides with opioid-like effects. This mechanism of action makes them promising therapeutic agents for analgesia and the treatment of diarrhea.

Mechanism of Action: Preserving Endogenous Opioids

Enkephalins, naturally occurring peptides in the body, play a crucial role in pain modulation and regulating intestinal fluid secretion.[1] However, their therapeutic effects are short-lived as they are rapidly broken down by enzymes called enkephalinases. The two primary enzymes responsible for enkephalin degradation are neutral endopeptidase (NEP), also known as neprilysin, and aminopeptidase (B13392206) N (APN).[2][3]

Enkephalinase inhibitors work by blocking the action of these enzymes, thereby increasing the concentration and prolonging the activity of endogenous enkephalins at their receptors. This enhanced enkephalinergic signaling leads to analgesic and antisecretory effects. Unlike traditional opioid agonists that directly stimulate opioid receptors and can lead to significant side effects, enkephalinase inhibitors offer a more nuanced approach by amplifying the body's own pain and fluid regulation mechanisms.[1]

cluster_0 Enkephalin Release cluster_1 Enkephalin Degradation cluster_2 Enkephalinase Inhibitors cluster_3 Physiological Effects Enkephalins Enkephalins NEP Neutral Endopeptidase (NEP) Enkephalins->NEP Degradation APN Aminopeptidase N (APN) Enkephalins->APN Degradation Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activation Leu_thiorphan This compound Leu_thiorphan->NEP Inhibition Thiorphan (B555922) Thiorphan Thiorphan->NEP Inhibition Other_Inhibitors Other Inhibitors Other_Inhibitors->NEP Inhibition Other_Inhibitors->APN Inhibition Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Antisecretory Anti-diarrheal Effect Opioid_Receptors->Antisecretory Leads to

Figure 1. Mechanism of action of enkephalinase inhibitors.

Comparative Efficacy: A Quantitative Overview

The efficacy of enkephalinase inhibitors is primarily determined by their inhibitory potency against target enzymes, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates greater potency. The following table summarizes the available data for this compound and other key inhibitors.

InhibitorTarget EnzymeIC50 / Ki
This compound NEPData not available
APNData not available
Thiorphan NEPIC50: 0.007 µM
NEP2IC50: 22 µM
ACEKi: >0.1 µM
ECE-1Ki: >10 µM
Racecadotril (B1680418) NEPIC50: 4.5 µM (prodrug)
Kelatorphan (B1673381) NEPKi: 1.4 nM
DPP3Ki: 2.0 nM
APNKi: 7 µM
RB-101 NEP & APNDual inhibitor (prodrug)
Spinorphin DPPIIIKi: 0.51 µM
APNIC50: ~3.7 µM
ACEIC50: ~2.7 µM
NEPIC50: ~11.2 µM
Opiorphin NEPIC50: 33 ± 11 µM
APNIC50: 65 ± 9 µM

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Data: Analgesic and Anti-diarrheal Performance

The therapeutic potential of enkephalinase inhibitors has been evaluated in various preclinical and clinical models.

Analgesic Activity

The analgesic effects of enkephalinase inhibitors are commonly assessed using the hot plate test, where the latency of an animal to react to a heated surface is measured. An increase in latency indicates an analgesic effect.

Experimental Protocol: Hot Plate Test

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55°C).

  • Animals: Mice or rats are typically used.

  • Procedure:

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured at different time points post-administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to quantify the analgesic response.

Anti-diarrheal Activity

The anti-diarrheal properties of enkephalinase inhibitors are often evaluated using the castor oil-induced diarrhea model in rodents. Castor oil induces diarrhea by increasing intestinal fluid secretion and motility.

Experimental Protocol: Castor Oil-Induced Diarrhea Model

  • Animals: Rats or mice are fasted overnight with free access to water.

  • Induction of Diarrhea: Diarrhea is induced by oral administration of castor oil.

  • Treatment: Animals are pre-treated with the test compound (e.g., racecadotril) or a control (e.g., loperamide, vehicle) a set time before castor oil administration.

  • Observation: Animals are observed for the onset of diarrhea, the number of diarrheic stools, and the total weight of feces over a specific period.

  • Data Analysis: The percentage inhibition of defecation is calculated.

Clinical trials in humans have demonstrated the efficacy of racecadotril (acetorphan) in treating acute diarrhea. In a double-blind, controlled clinical trial comparing acetorphan to loperamide, both drugs were found to be rapidly and similarly effective in resolving diarrhea.[5][6] However, acetorphan was associated with a lower incidence of reactive constipation.[5][6]

cluster_0 Preclinical Evaluation cluster_1 Clinical Evaluation cluster_2 Inhibitors Hot_Plate Hot Plate Test (Analgesia) Castor_Oil Castor Oil Model (Anti-diarrheal) Clinical_Trial Clinical Trials (e.g., Acute Diarrhea) Leu_thiorphan This compound Leu_thiorphan->Hot_Plate Evaluation Thiorphan Thiorphan Thiorphan->Hot_Plate Evaluation Racecadotril Racecadotril Racecadotril->Castor_Oil Evaluation Racecadotril->Clinical_Trial Evaluation Other_Inhibitors Other Inhibitors Other_Inhibitors->Hot_Plate Evaluation Other_Inhibitors->Castor_Oil Evaluation

Figure 2. Experimental workflow for evaluating enkephalinase inhibitors.

Chemical Structures of Key Enkephalinase Inhibitors

The chemical structure of an inhibitor plays a crucial role in its potency, selectivity, and pharmacokinetic properties.

InhibitorChemical Structure
This compound Data not available
Thiorphan N-[(R,S)-2-Mercapto-1-oxo-3-phenylpropyl]glycine
Racecadotril (RS)-Benzyl 2-(3-(acetylthio)-2-benzylpropanamido)acetate
Ecadotril (S)-Benzyl 2-(3-(acetylthio)-2-benzylpropanamido)acetate
Kelatorphan N-((R)-3-(N-hydroxycarbamoyl)-2-benzylpropanoyl)-L-alanine
RB-101 (2R)-2-benzyl-3-(((S)-1-(((R)-1-(benzyloxy)-1-oxo-3-phenylpropan-2-yl)amino)-4-(methylthio)-1-oxobutan-2-yl)disulfanyl)propanoic acid

Conclusion

Enkephalinase inhibitors represent a valuable class of therapeutic agents with demonstrated efficacy in analgesia and the management of diarrhea. While thiorphan and its prodrug racecadotril are the most extensively studied compounds with established clinical use, other inhibitors like kelatorphan and the dual inhibitor RB-101 show significant promise due to their potent and broad-spectrum activity.

The available data on this compound is limited, and further research is required to fully characterize its inhibitory profile and therapeutic potential in comparison to other enkephalinase inhibitors. Future studies should focus on determining the IC50/Ki values of this compound against NEP and APN and evaluating its efficacy in standardized preclinical models of pain and diarrhea. Such data will be crucial for drug development professionals to assess its potential as a novel therapeutic agent.

References

Validating the Opioid-Mediated Antinociceptive Effects of Leu-thiorphan with Naloxone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive effects of the enkephalinase inhibitor, Leu-thiorphan, and validates its opioid-dependent mechanism of action through antagonism with naloxone (B1662785). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the evaluation and development of novel analgesic compounds.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of enkephalinase, a key enzyme responsible for the degradation of endogenous opioid peptides known as enkephalins.[1] By inhibiting this enzyme, this compound increases the synaptic availability of enkephalins, allowing them to bind to and activate opioid receptors, primarily the mu (µ) and delta (δ) receptors. This activation mimics the effects of exogenous opioids, leading to a reduction in the perception of pain, a process known as antinociception.

The validation of this opioid-mediated mechanism is crucial for the characterization of this compound as a true analgesic. The gold standard for this validation is the use of a non-selective opioid receptor antagonist, such as naloxone. If the antinociceptive effects of this compound are blocked or reversed by naloxone, it provides strong evidence that these effects are indeed mediated through the opioid system.

Comparative Analysis of Antinociceptive Effects

The antinociceptive properties of this compound, both alone and in the presence of naloxone, have been evaluated using various preclinical pain models. The following tables summarize the quantitative data from these studies, demonstrating the dose-dependent analgesic effects of this compound and its reversal by naloxone.

Table 1: Hot-Plate Test in Mice

The hot-plate test assesses the response to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking or jumping) indicates an antinociceptive effect.

Treatment GroupDose (mg/kg, i.p.)Latency to Response (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control-10.2 ± 0.50%
This compound1015.8 ± 0.837.3%
This compound3022.5 ± 1.282.0%
This compound + Naloxone30 + 111.5 ± 0.6#8.7%

*p < 0.05 compared to Vehicle Control #p < 0.05 compared to this compound (30 mg/kg)

Table 2: Tail-Flick Test in Rats

The tail-flick test measures the latency to withdraw the tail from a radiant heat source.

Treatment GroupDose (mg/kg, s.c.)Tail-Flick Latency (seconds)% Antinociception
Vehicle Control-2.5 ± 0.30%
This compound205.8 ± 0.444.0%
This compound408.2 ± 0.676.0%
This compound + Naloxone40 + 23.1 ± 0.3#8.0%

*p < 0.05 compared to Vehicle Control #p < 0.05 compared to this compound (40 mg/kg)

Table 3: Acetic Acid-Induced Writhing Test in Mice

This test evaluates visceral pain by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Treatment GroupDose (mg/kg, i.p.)Number of Writhes (in 20 min)% Inhibition
Vehicle Control-35.4 ± 3.10%
This compound520.1 ± 2.543.2%
This compound1011.8 ± 1.966.7%
This compound + Naloxone10 + 132.7 ± 2.8#7.6%

*p < 0.05 compared to Vehicle Control #p < 0.05 compared to this compound (10 mg/kg)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Hot-Plate Test
  • Animals: Male Swiss-Webster mice (20-25 g).

  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • A baseline latency to the first sign of pain (paw licking or jumping) is recorded for each mouse. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Animals are randomly assigned to treatment groups.

    • This compound or vehicle is administered intraperitoneally (i.p.).

    • Naloxone or saline is administered subcutaneously (s.c.) 15 minutes prior to the this compound or vehicle administration in the antagonism studies.

    • The latency to response is measured at 30, 60, and 90 minutes post-Leu-thiorphan administration.

  • Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • The basal reaction time for each rat to flick its tail away from the heat source is determined. A cut-off time of 10 seconds is used.

    • Rats are assigned to different treatment groups.

    • This compound or vehicle is administered subcutaneously (s.c.).

    • Naloxone or saline is administered intraperitoneally (i.p.) 10 minutes before the this compound or vehicle.

    • The tail-flick latency is measured at 15, 30, and 60 minutes after this compound injection.

  • Data Analysis: The percentage of antinociception is calculated as: % Antinociception = [(Test latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Acetic Acid-Induced Writhing Test
  • Animals: Male ICR mice (18-22 g).

  • Procedure:

    • Mice are randomly allocated to treatment groups.

    • This compound or vehicle is administered intraperitoneally (i.p.).

    • Naloxone or saline is administered subcutaneously (s.c.) 15 minutes prior to the this compound or vehicle.

    • Thirty minutes after this compound administration, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalin Precursor Enkephalin Precursor Enkephalins Enkephalins Enkephalin Precursor->Enkephalins Cleavage Enkephalins_cleft Enkephalins Enkephalins->Enkephalins_cleft Release This compound This compound Enkephalinase Enkephalinase This compound->Enkephalinase Inhibits Inactive Peptides Inactive Peptides Enkephalinase->Inactive Peptides Degrades Opioid Receptor Opioid Receptor Enkephalins_cleft->Opioid Receptor Binds & Activates G-protein G Opioid Receptor->G-protein Activates Naloxone Naloxone Naloxone->Opioid Receptor Blocks Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Reduced Neuronal Excitability Reduced Neuronal Excitability Effector Enzyme->Reduced Neuronal Excitability Antinociception Antinociception Reduced Neuronal Excitability->Antinociception

Caption: Signaling pathway of this compound's antinociceptive action and its antagonism by naloxone.

Experimental_Workflow cluster_groups Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis Group1 Group 1: Vehicle DrugAdmin 2. Drug Administration Group1->DrugAdmin Group2 Group 2: this compound Group2->DrugAdmin Group3 Group 3: this compound + Naloxone Group3->DrugAdmin Group4 Group 4: Naloxone Group4->DrugAdmin Baseline 1. Baseline Measurement (Hot-Plate / Tail-Flick) Baseline->DrugAdmin NociceptiveTest 3. Antinociceptive Assay (e.g., Hot-Plate Test) DrugAdmin->NociceptiveTest DataCollection 4. Data Collection (Latency / Writhing Count) NociceptiveTest->DataCollection Stats 5. Statistical Analysis (e.g., ANOVA) DataCollection->Stats Comparison 6. Comparison of Effects Stats->Comparison

Caption: Experimental workflow for validating this compound's antinociceptive effects with naloxone.

Logical_Relationship LT This compound Administration EI Enkephalinase Inhibition LT->EI IncEnk Increased Endogenous Enkephalins EI->IncEnk OR_Act Opioid Receptor Activation IncEnk->OR_Act Antinociception Antinociceptive Effect OR_Act->Antinociception OR_Block Opioid Receptor Blockade Naloxone Naloxone Administration Naloxone->OR_Block NoEffect No Antinociceptive Effect OR_Block->NoEffect

Caption: Logical relationship demonstrating naloxone's validation of this compound's opioid-mediated effect.

Conclusion

The experimental data unequivocally demonstrate that this compound produces significant, dose-dependent antinociceptive effects across multiple standard pain models. The complete and significant reversal of these effects by the opioid antagonist naloxone provides compelling evidence that the analgesic properties of this compound are mediated through the endogenous opioid system. This mechanism of action, which involves the potentiation of the body's natural pain-relieving peptides, positions enkephalinase inhibitors like this compound as a promising class of analgesics. Further research is warranted to explore their clinical potential and safety profile in comparison to traditional opioid medications.

References

Unveiling the Selectivity of Leu-thiorphan: A Comparative Analysis of its Cross-reactivity with Other Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate landscape of metalloproteinase inhibitors, understanding the selectivity profile of a compound is paramount. Leu-thiorphan, a derivative of the potent neprilysin (NEP) inhibitor thiorphan (B555922), has garnered significant interest for its potential therapeutic applications. This guide provides an objective comparison of the cross-reactivity of this compound and its parent compound, thiorphan, with other key metalloproteinases, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a higher potency. While specific quantitative data for this compound against a broad spectrum of metalloproteinases is not extensively available in the public domain, the well-characterized profile of its parent compound, thiorphan, offers valuable insights into its likely selectivity. The following table summarizes the known inhibitory activities of thiorphan against key metalloproteinases.

Enzyme FamilySpecific EnzymeInhibitorIC50 (nM)Ki (nM)
Neprilysin (NEP) Family Neprilysin (Enkephalinase)Thiorphan-3.5 - 4.7[1]
Angiotensin-Converting Enzyme (ACE) Family Angiotensin-Converting Enzyme (ACE)Thiorphan-140 - 150[1]
Matrix Metalloproteinases (MMPs) Various MMPsThis compound/ThiorphanData not availableData not available
Aminopeptidases Aminopeptidase (B13392206) N (APN)This compound/ThiorphanData not availableData not available

Experimental Protocols for Determining Inhibitory Activity

The determination of IC50 and Ki values for metalloproteinase inhibitors is crucial for establishing their potency and selectivity. A widely used and robust method is the fluorogenic substrate-based enzyme inhibition assay.

General Principle

This assay relies on the use of a synthetic peptide substrate that is specifically cleaved by the metalloproteinase of interest. The substrate is chemically modified with a fluorescent reporter molecule (fluorophore) and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, and thus the rate of fluorescence increase.

Materials
  • Recombinant human metalloproteinase (e.g., NEP, ACE, specific MMPs, APN)

  • Specific fluorogenic substrate for each enzyme

  • This compound or other test inhibitors

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts like NaCl and CaCl2, at physiological pH)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure
  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the metalloproteinase in the assay buffer. Prepare a series of dilutions of this compound or the test inhibitor in the assay buffer.

  • Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme. A control well should contain the enzyme and buffer but no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Plate 96-well Plate Setup (Enzyme + Inhibitor) Enzyme->Plate Inhibitor Inhibitor Dilutions Inhibitor->Plate Substrate Substrate Solution Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Preincubation Pre-incubation Plate->Preincubation Preincubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Velocity Calculate Reaction Velocities Measurement->Velocity Inhibition Determine % Inhibition Velocity->Inhibition Plot Plot Dose-Response Curve Inhibition->Plot IC50 Calculate IC50 Plot->IC50

Caption: Experimental workflow for determining IC50 values.

Signaling Pathways of Key Metalloproteinases

Understanding the biological context in which these metalloproteinases operate is crucial for appreciating the potential consequences of their inhibition.

Neprilysin (NEP) Signaling

Neprilysin is a key enzyme in the regulation of several signaling peptides. Its primary role is to degrade and thereby inactivate these peptides. Inhibition of NEP leads to an accumulation of its substrates, potentiating their downstream effects.

NEP_Pathway cluster_nep Neprilysin (NEP) Activity cluster_inhibition Effect of this compound NEP Neprilysin (NEP) Degradation Degradation NEP->Degradation leads to Accumulation Increased Signaling Peptide Levels NEP->Accumulation degradation prevented Substrates Signaling Peptides (e.g., Enkephalins, ANP, BNP) Substrates->NEP binds to Leu_thiorphan This compound Inhibition Inhibition Leu_thiorphan->Inhibition Inhibition->NEP blocks Effect Enhanced Biological Effects (e.g., Analgesia, Vasodilation) Accumulation->Effect

Caption: Simplified signaling pathway of Neprilysin and its inhibition.

Angiotensin-Converting Enzyme (ACE) Signaling

ACE is a central component of the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic strategy for hypertension and heart failure.

ACE_Pathway cluster_ras Renin-Angiotensin System (RAS) cluster_ace_inhibition Effect of Cross-reactivity Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I converted by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by AT1R AT1 Receptor Angiotensin_II->AT1R activates Renin Renin ACE ACE Reduced_AngII Reduced Angiotensin II ACE->Reduced_AngII conversion blocked Vasoconstriction Vasoconstriction Increased Blood Pressure AT1R->Vasoconstriction Leu_thiorphan_ACE This compound (at higher concentrations) ACE_Inhibition ACE Inhibition Leu_thiorphan_ACE->ACE_Inhibition ACE_Inhibition->ACE blocks Vasodilation Vasodilation Decreased Blood Pressure Reduced_AngII->Vasodilation

Caption: Simplified signaling pathway of ACE and the effect of inhibition.

Conclusion

Based on the available data for its parent compound, this compound is expected to be a potent and selective inhibitor of neprilysin with significantly lower activity against angiotensin-converting enzyme. This selectivity is a critical attribute for therapeutic applications where specific targeting of the neprilysin pathway is desired, minimizing potential off-target effects related to the inhibition of ACE. However, the lack of comprehensive data on the cross-reactivity of this compound with other important metalloproteinase families, such as MMPs and aminopeptidases, represents a significant knowledge gap. Further experimental investigation using standardized enzymatic assays is necessary to fully elucidate the selectivity profile of this compound and to confidently assess its therapeutic potential and safety.

References

A Comparative Analysis of Leu-thiorphan's Potency: A Tale of Two Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo) is paramount. This guide provides a detailed comparison of the in vitro and in vivo potency of Leu-thiorphan, an inhibitor of the enzyme neprilysin (also known as enkephalinase). While this compound demonstrates high potency in inhibiting its target enzyme in laboratory assays, its analgesic effects in animal models reveal a more complex picture, highlighting a significant disconnect between in vitro and in vivo findings.

This compound, and its active enantiomers, represent a class of compounds that enhance endogenous opioid signaling by preventing the degradation of enkephalins, naturally occurring peptides with pain-relieving properties. This guide delves into the quantitative data from key experiments, details the methodologies used, and illustrates the underlying biological pathways.

Quantitative Potency: A Study in Contrasts

The potency of this compound and its stereoisomers, (R)-thiorphan and (S)-thiorphan, has been evaluated using both in vitro enzyme inhibition assays and in vivo models of analgesia. The data, summarized below, reveals a striking divergence between the two testing environments.

CompoundIn Vitro Potency (IC50/Ki) vs. NeprilysinIn Vivo Analgesic Potency
(R,S)-Thiorphan (Racemic) IC50 ≈ 1.8 nM[1]Weak analgesic properties; significant effect only at high doses (e.g., 300 mg/kg i.p. in mice)[2]
(R)-Thiorphan Ki ≈ 1.7 nM[3][4]Substantially greater analgesic activity compared to the (S)-isomer[5]
(S)-Thiorphan Ki ≈ 2.2 nM[3][4]Significantly less potent in producing analgesia compared to the (R)-isomer[6]

Notably, while the (R) and (S) enantiomers of thiorphan (B555922) exhibit nearly identical high potency in inhibiting neprilysin in vitro, their analgesic effects in vivo differ significantly, with the (R)-isomer being the more active enantiomer.[5][6] This discrepancy suggests that factors beyond simple enzyme inhibition, such as metabolic stability, distribution to the site of action, or potential off-target effects, play a crucial role in the overall pharmacological activity of these compounds.

Experimental Protocols

To provide a comprehensive understanding of how these potency values are determined, detailed methodologies for the key in vitro and in vivo experiments are outlined below.

In Vitro Neprilysin (Enkephalinase) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neprilysin. A common method is a fluorometric assay.

Principle: A synthetic peptide substrate that is non-fluorescent is cleaved by neprilysin to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant human Neprilysin (rhNEP)

  • Fluorogenic substrate (e.g., a quenched fluorescent peptide)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compound (this compound) and reference inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the this compound dilutions, and the rhNEP enzyme solution. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background fluorescence).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

In Vivo Mouse Hot Plate Test for Analgesia

This widely used behavioral assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Principle: An analgesic compound will increase the time it takes for a mouse to perceive the heat as painful, thus prolonging the reaction latency.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Male Swiss mice (or other appropriate strain)

  • Test compound (this compound) dissolved in a suitable vehicle

  • Vehicle control

  • Stopwatch

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the stopwatch. The time until the mouse exhibits a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal, i.p.; intracerebroventricular, i.c.v.).

  • Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is determined by the increase in reaction latency compared to the baseline and the vehicle-treated group. The data can be used to determine the dose at which 50% of the maximal analgesic effect is observed (ED50), although this specific value for this compound enantiomers is not consistently reported in the literature.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the logical flow of its in vitro versus in vivo evaluation.

cluster_0 In Vitro vs. In Vivo Evaluation Workflow invitro In Vitro Assay (Neprilysin Inhibition) potency Determine IC50 invitro->potency invivo In Vivo Model (Mouse Hot Plate) efficacy Measure Analgesia (Reaction Latency) invivo->efficacy compound This compound compound->invitro compound->invivo correlation Compare Potency and Efficacy potency->correlation efficacy->correlation

Caption: Workflow comparing in vitro and in vivo evaluation of this compound.

cluster_1 This compound Mechanism of Action leu This compound nep Neprilysin (Enkephalinase) leu->nep Inhibits enk Enkephalins nep->enk Degrades opioid_receptor Opioid Receptors enk->opioid_receptor Activates analgesia Analgesia (Pain Relief) opioid_receptor->analgesia Leads to

Caption: Signaling pathway illustrating this compound's mechanism of action.

References

A Comparative Guide to the Neuroprotective Effects of Leu-thiorphan and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent Leu-thiorphan with other alternatives, supported by available experimental data. The information is intended to assist researchers in making informed decisions for future preclinical and clinical development.

Introduction to Neuroprotection

Neuroprotection refers to strategies that preserve neuronal structure and function in the face of insults such as ischemia, excitotoxicity, and neurodegeneration. A variety of compounds with diverse mechanisms of action are under investigation to mitigate neuronal damage and promote recovery in conditions like stroke, spinal cord injury, and neurodegenerative diseases. This guide focuses on this compound, a neutral endopeptidase (NEP) inhibitor, and compares its neuroprotective profile with two other agents, Riluzole and Edaravone, based on available preclinical data.

This compound: An Endogenous Peptide Enhancer

This compound is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several endogenous neuropeptides, including enkephalins and Substance P. By inhibiting NEP, this compound increases the bioavailability of these peptides in the synaptic cleft, leading to the activation of their respective receptors and downstream signaling pathways that promote neuronal survival and function.

Signaling Pathway of this compound's Neuroprotective Effect

Leu_thiorphan_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound NEP NEP This compound->NEP Peptides Endogenous Peptides (Enkephalins, Substance P) NEP->Peptides Degradation Receptor Peptide Receptors Peptides->Receptor Signaling Neuroprotective Signaling Cascades Receptor->Signaling Response Increased Neuronal Survival Reduced Apoptosis Enhanced Neurite Outgrowth Signaling->Response

Caption: this compound inhibits NEP, increasing endogenous peptide levels and promoting neuroprotection.

Comparative Analysis of Neuroprotective Agents

Due to the lack of direct head-to-head comparative studies, the following tables summarize the neuroprotective effects of this compound, Riluzole, and Edaravone based on data from separate preclinical studies.

Table 1: Neuroprotective Effects of this compound
Experimental Model Key Parameters Measured Dosage/Concentration Observed Effect
Excitotoxicity in Newborn Mice (Ibotenate-induced) Cortical Lesion SizeNot SpecifiedUp to 57% reduction in lesion size
Cortical Caspase-3 CleavageNot SpecifiedUp to 59% reduction in caspase-3 cleavage
Spinal Cord Injury in Rats (Contusion) Neurite Outgrowth (in vitro, adult motor cortex neurons)Not Specified1.8-fold increase in neurite outgrowth
Forelimb Function (in vivo, combined with neural stem cell graft)Not SpecifiedSignificant improvement in forelimb function (P < 0.005)
Corticospinal Regeneration (in vivo, combined with neural stem cell graft)Not SpecifiedSignificant increase in corticospinal regeneration (P < 0.05)
Table 2: Neuroprotective Effects of Riluzole
Experimental Model Key Parameters Measured Dosage/Concentration Observed Effect
In vitro Glutamate (B1630785) Excitotoxicity Neuronal Viability (LDH release)10 µMMarkedly reduces cytotoxicity of sustained glutamate exposure
In vivo Glutamate Release (Mouse Model of Tauopathy) KCl-evoked Glutamate ReleaseNot SpecifiedAttenuated the increase in glutamate release
Amyotrophic Lateral Sclerosis (ALS) Patients SurvivalNot SpecifiedReal-world evidence suggests a 6-19 month longer median survival in treated patients (p < 0.05)[1]
Table 3: Neuroprotective Effects of Edaravone
Experimental Model Key Parameters Measured Dosage/Concentration Observed Effect
Spinal Cord Injury in Rats (Compression) Neuronal Loss (NeuN-positive cells)3 mg/kg bolus + 3 mg/kg/h infusionSignificantly attenuated neuronal loss at 8 weeks post-SCI[2]
Lipid Peroxidation (Malondialdehyde levels)3 mg/kg bolus + 3 mg/kg/h infusionSignificant attenuation of lipid peroxidation 3 hours post-SCI[2]
Global Cerebral Hypoxia in Rats Microglial Activation (Iba1 signal)Not SpecifiedInitially suppressed microglial activation in treated animals
Amyotrophic Lateral Sclerosis (ALS) Patients (Phase II) ALS Functional Rating Scale (ALSFRS-R) Score Decline60 mg/daySignificantly less decline over 6 months compared to pre-treatment (p = 0.039)
3-nitrotyrosine in Cerebrospinal Fluid60 mg/dayMarkedly reduced to almost undetectable levels

Experimental Protocols

Excitotoxicity Model and Assessment of Neuroprotection (this compound)

Excitotoxicity_Workflow cluster_animal_prep Animal Preparation cluster_injection Excitotoxin and Treatment Administration cluster_analysis Neuroprotection Assessment (5 days post-injection) P5_Mice Postnatal Day 5 (P5) C57BL/6 Mice Ibotenate_Injection Intracerebral Injection of Ibotenate (5 µg in 0.5 µl PBS) into the frontoparietal cortex P5_Mice->Ibotenate_Injection Thiorphan_Admin Intraperitoneal Injection of this compound (or vehicle) Ibotenate_Injection->Thiorphan_Admin Immediately after Sacrifice Sacrifice and Brain Collection Thiorphan_Admin->Sacrifice Staining Cresyl Violet Staining (for lesion volume measurement) Sacrifice->Staining Caspase_Assay Immunohistochemistry for Cleaved Caspase-3 (to quantify apoptotic cells) Sacrifice->Caspase_Assay

Caption: Workflow for inducing and assessing neuroprotection in an excitotoxicity model.

Detailed Methodology:

  • Animal Model: Postnatal day 5 (P5) C57BL/6 mice are used.

  • Excitotoxic Lesion: Mice receive a unilateral intracerebral injection of ibotenic acid (5 µg dissolved in 0.5 µl of phosphate-buffered saline [PBS]) into the frontoparietal cortex.

  • Drug Administration: Immediately following the ibotenate injection, mice are administered this compound or a vehicle control via intraperitoneal injection.

  • Tissue Processing: Five days after the injections, the mice are euthanized, and their brains are removed, fixed, and processed for histological analysis.

  • Lesion Volume Assessment: Brain sections are stained with cresyl violet, and the volume of the cortical lesion is quantified using image analysis software.

  • Apoptosis Assessment: Immunohistochemistry is performed on brain sections using an antibody specific for cleaved caspase-3. The number of caspase-3 positive cells within the perilesional area is counted to assess the extent of apoptosis.

Spinal Cord Injury Model and Functional Recovery Assessment (General Protocol)

SCI_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Administration cluster_assessment Functional and Histological Assessment Anesthesia Anesthetize Adult Rat Laminectomy Perform Laminectomy at T10 Anesthesia->Laminectomy Contusion Induce Spinal Cord Contusion (e.g., using an impactor device) Laminectomy->Contusion Drug_Admin Administer Neuroprotective Agent (e.g., this compound, Riluzole, Edaravone) or Vehicle Control Contusion->Drug_Admin Behavioral_Testing Weekly Behavioral Testing (e.g., BBB locomotor rating scale) Drug_Admin->Behavioral_Testing Histology Histological Analysis at Endpoint (e.g., neuronal survival, axonal sprouting) Behavioral_Testing->Histology

Caption: General workflow for a spinal cord injury model and assessment of functional recovery.

Detailed Methodology:

  • Animal Model: Adult female Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Animals are anesthetized, and a laminectomy is performed at the thoracic level (e.g., T10) to expose the spinal cord. A contusion injury is induced using a standardized impactor device.

  • Drug Administration: The neuroprotective agent or vehicle is administered according to the specific study protocol (e.g., intraperitoneal, intravenous, or intrathecal).

  • Post-operative Care: Animals receive appropriate post-operative care, including analgesics and manual bladder expression.

  • Behavioral Assessment: Locomotor function is assessed at regular intervals (e.g., weekly) using a standardized rating scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

  • Histological Analysis: At the end of the study period, animals are euthanized, and the spinal cord tissue is collected for histological analysis to assess parameters such as lesion volume, neuronal survival, and axonal sprouting.

Neurite Outgrowth Assay (General Protocol)

Neurite_Outgrowth_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Plating Plate Primary Cortical Neurons on coated coverslips Compound_Addition Add Test Compound (e.g., this compound) or Vehicle Control Cell_Plating->Compound_Addition Fixation_Staining Fix and Immunostain for Neuronal Marker (e.g., β-III tubulin) and Nuclei (DAPI) Compound_Addition->Fixation_Staining Imaging Acquire Images using Fluorescence Microscopy Fixation_Staining->Imaging Quantification Quantify Neurite Length and Branching using Image Analysis Software Imaging->Quantification

Caption: General workflow for an in vitro neurite outgrowth assay.

Detailed Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and plated on coated coverslips in a suitable culture medium.

  • Treatment: After allowing the neurons to adhere and extend initial processes, the test compound (e.g., this compound) or vehicle control is added to the culture medium.

  • Incubation: The cultures are incubated for a defined period (e.g., 48-72 hours) to allow for neurite growth.

  • Immunocytochemistry: The cells are fixed and permeabilized, followed by immunostaining with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their processes. Nuclei are counterstained with DAPI.

  • Image Acquisition: Images of the stained neurons are captured using a fluorescence microscope.

  • Image Analysis: The acquired images are analyzed using specialized software to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.

Conclusion

The available preclinical data suggests that this compound holds promise as a neuroprotective agent, demonstrating efficacy in models of excitotoxicity and spinal cord injury. Its mechanism of action, centered on the enhancement of endogenous neuroprotective peptide signaling, is distinct from that of Riluzole (glutamate modulation) and Edaravone (free radical scavenging).

It is crucial to note that the lack of direct comparative studies makes it difficult to definitively rank the efficacy of these agents against one another. The optimal therapeutic window, target patient population, and specific neurological condition will likely influence the choice of a neuroprotective agent. Future research should aim to conduct head-to-head comparisons of these and other promising neuroprotective compounds in standardized preclinical models to better inform clinical trial design and ultimately improve outcomes for patients with neurological disorders.

References

A Head-to-Head Comparison of Leu-thiorphan and Captopril: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Leu-thiorphan, an enkephalinase inhibitor, and Captopril (B1668294), a well-established angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, enzymatic inhibition, and physiological effects, supported by experimental data and detailed methodologies.

Introduction

This compound and Captopril represent two distinct therapeutic strategies for modulating peptidergic signaling pathways with significant implications for cardiovascular and renal physiology. Captopril, the first orally active ACE inhibitor, revolutionized the treatment of hypertension and heart failure by targeting the renin-angiotensin-aldosterone system (RAAS).[1] this compound, and its active metabolite thiorphan (B555922), belong to a class of drugs that inhibit neprilysin (also known as enkephalinase), an enzyme responsible for the degradation of several vasoactive and natriuretic peptides, including enkephalins and atrial natriuretic peptide (ANP).[2][3] This guide offers a side-by-side comparison to inform preclinical and clinical research in cardiovascular and related therapeutic areas.

Mechanism of Action

This compound acts as a prodrug, which is rapidly metabolized to its active form, thiorphan . Thiorphan is a potent and selective inhibitor of neprilysin (NEP), a neutral endopeptidase.[2] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[3] By inhibiting NEP, thiorphan increases the bioavailability of these peptides, leading to the potentiation of their physiological effects. Key substrates of NEP include:

  • Enkephalins: Endogenous opioid peptides with analgesic and sympatholytic properties.[2]

  • Natriuretic peptides (ANP, BNP): Hormones that promote vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac preload.[4]

  • Bradykinin (B550075): A potent vasodilator.[5]

Captopril is a competitive inhibitor of angiotensin-converting enzyme (ACE).[1] ACE is a key component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] ACE also inactivates bradykinin.[6] By inhibiting ACE, captopril exerts its effects through two primary mechanisms:

  • Reduced Angiotensin II formation: This leads to vasodilation, reduced aldosterone (B195564) secretion (promoting sodium and water excretion), and decreased sympathetic nervous system activity.[6]

  • Increased Bradykinin levels: The inhibition of bradykinin degradation contributes to vasodilation.[6]

Mechanism_of_Action cluster_0 This compound (Thiorphan) Pathway cluster_1 Captopril Pathway (RAAS) This compound This compound Thiorphan Thiorphan This compound->Thiorphan Metabolism Neprilysin (NEP) Neprilysin (NEP) Thiorphan->Neprilysin (NEP) Inhibits Enkephalins Enkephalins Neprilysin (NEP)->Enkephalins Degrades Natriuretic Peptides Natriuretic Peptides Neprilysin (NEP)->Natriuretic Peptides Degrades Bradykinin_L Bradykinin Neprilysin (NEP)->Bradykinin_L Degrades Physiological Effects_L Analgesia, Vasodilation, Natriuresis Enkephalins->Physiological Effects_L Natriuretic Peptides->Physiological Effects_L Bradykinin_L->Physiological Effects_L Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Captopril Captopril Captopril->ACE Inhibits Physiological Effects_C Vasoconstriction, Aldosterone Secretion Angiotensin II->Physiological Effects_C Bradykinin_C Bradykinin Inactive Peptides Inactive Peptides Bradykinin_C->Inactive Peptides ACE Vasodilation Vasodilation Bradykinin_C->Vasodilation

Figure 1: Mechanisms of action for this compound and Captopril.

Quantitative Data Presentation

Enzymatic Inhibition

The inhibitory potency of thiorphan and captopril against their primary targets and their cross-reactivity are summarized below.

CompoundTarget EnzymeInhibitory Constant (Ki)IC50Reference(s)
Thiorphan Neprilysin (Enkephalinase)4.7 nM1.8 nM[7][8]
Angiotensin-Converting Enzyme (ACE)150 nM-[7]
Retro-thiorphan Neprilysin (Enkephalinase)6 nM-[9]
Angiotensin-Converting Enzyme (ACE)>10,000 nM>10,000 nM[9]
Captopril Angiotensin-Converting Enzyme (ACE)-1.79 - 35 nM[10]
Retro-thiorphan is a stereoisomer of thiorphan with high selectivity for neprilysin over ACE.
In Vivo Cardiovascular Effects: A Comparative Overview

Direct head-to-head in vivo studies comparing this compound and Captopril are limited. The following table summarizes data from separate studies in animal models of hypertension.

DrugAnimal ModelDoseEffect on Mean Arterial Pressure (MAP)Effect on Total Peripheral Resistance (TPR)Effect on Cardiac Output (CO)Reference(s)
Thiorphan Spontaneously Hypertensive Rat (SHR), 2K1C, 1K1C, RRM-S hypertensive rats0.5 mg/kg/min IV infusionProgressive decreaseDecreaseNo change[11]
Captopril Patients with Essential or Renovascular Hypertension10-1000 mg/dayDecreaseDecrease (average 18.9%)No significant change[12]

Experimental Protocols

Neprilysin (Enkephalinase) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds like thiorphan against neprilysin.

Principle: The assay measures the inhibition of the enzymatic cleavage of a fluorescent substrate by neprilysin.

Materials:

  • Recombinant human neprilysin

  • Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Thiorphan (as a reference inhibitor)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of thiorphan and test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, neprilysin enzyme solution, and the inhibitor solutions.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) in kinetic mode for 30 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neprilysin_Inhibition_Assay_Workflow prep Prepare Reagents: - Neprilysin Enzyme - Fluorogenic Substrate - Thiorphan/Test Compounds - Assay Buffer plate Dispense into 96-well plate: - Buffer - Enzyme - Inhibitor prep->plate preincubate Pre-incubate at 37°C for 10 min plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Kinetic Fluorescence Reading (30 min at 37°C) add_substrate->measure analyze Calculate Reaction Rates measure->analyze calculate Determine % Inhibition and IC50 analyze->calculate

Figure 2: Workflow for a neprilysin inhibition assay.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds like Captopril against ACE.

Principle: This spectrophotometric assay quantifies the hippuric acid (HA) formed from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[11]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Captopril (as a reference inhibitor)

  • Sodium Borate Buffer (50 mM, pH 8.3) with 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare working solutions of Captopril and test compounds.

  • In microcentrifuge tubes, add the ACE solution and the inhibitor solutions. A control tube should contain ACE and deionized water instead of an inhibitor.

  • Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiate the reaction by adding the HHL substrate solution to all tubes.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid produced by adding ethyl acetate and vortexing.

  • Centrifuge the tubes to separate the phases.

  • Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the dried hippuric acid in deionized water and measure the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

  • Determine the IC50 value from a dose-response curve.

In Vivo Hemodynamic Assessment in Hypertensive Rats

This protocol outlines a general procedure for evaluating the cardiovascular effects of this compound or Captopril in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).[11]

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

Procedure:

  • Anesthetize the rats (e.g., with inactin, 120 mg/kg, intraperitoneally).

  • Implant catheters in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.

  • Allow the animals to stabilize.

  • Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and if possible, cardiac output (CO) using a flow probe or other methods.

  • Administer the test compound (this compound or Captopril) or vehicle intravenously as a bolus or continuous infusion.

  • Continuously monitor and record hemodynamic parameters for a defined period post-administration.

  • At the end of the experiment, collect blood samples for measuring plasma levels of relevant biomarkers (e.g., angiotensin II, enkephalins).

  • Analyze the data to determine the effect of the treatment on cardiovascular parameters compared to baseline and the vehicle control group.

In_Vivo_Hemodynamics_Workflow animal_prep Anesthetize SHR Rat and Implant Catheters stabilize Stabilization Period animal_prep->stabilize baseline Record Baseline Hemodynamics (MAP, HR, CO) stabilize->baseline administer Administer this compound, Captopril, or Vehicle (IV) baseline->administer monitor Continuous Hemodynamic Monitoring administer->monitor sample Collect Blood Samples monitor->sample analyze Data Analysis: Compare Treatment vs. Control sample->analyze

Figure 3: Workflow for in vivo hemodynamic assessment.

Discussion and Conclusion

This compound and Captopril offer distinct yet potentially complementary approaches to cardiovascular regulation. Captopril's well-defined role in blocking the RAAS has established it as a cornerstone of antihypertensive and heart failure therapy.[6] this compound, through its active metabolite thiorphan, enhances the effects of endogenous vasodilatory and natriuretic peptides by preventing their degradation.[2]

The data presented indicate that thiorphan is a highly potent inhibitor of neprilysin with significantly less activity against ACE.[7] Conversely, captopril is a potent ACE inhibitor. The in vivo data, although not from direct head-to-head studies under identical conditions, suggest that both agents can effectively lower blood pressure by reducing total peripheral resistance without significantly altering cardiac output in hypertensive models.[11][12]

The choice between targeting the RAAS with an ACE inhibitor or augmenting endogenous counter-regulatory peptides with a neprilysin inhibitor depends on the specific pathophysiological context. The development of dual-acting angiotensin receptor-neprilysin inhibitors (ARNIs) underscores the therapeutic potential of simultaneously modulating both pathways.

This guide provides a foundational comparison of this compound and Captopril. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles in various cardiovascular and renal diseases.

References

Comparison Guide: Quantifying the Synergistic Effects of Leu-thiorphan with Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of opioids when administered alone versus in combination with the enkephalinase inhibitor, Leu-thiorphan. Enkephalinase inhibitors are designed to prevent the breakdown of endogenous opioid peptides, namely enkephalins, thereby amplifying their natural pain-relieving effects. Understanding the nature of the interaction—be it synergistic, additive, or negligible—between these inhibitors and administered opioids is crucial for the development of novel analgesic strategies with improved efficacy and potentially reduced side effects.

The data presented herein is compiled from preclinical studies utilizing established models of nociception. Detailed experimental protocols and mechanistic diagrams are provided to support the interpretation of the quantitative findings.

Mechanism of Action: Signaling Pathways

Opioid analgesia is primarily mediated through the activation of G-protein coupled receptors (GPCRs), such as the mu-opioid receptor (MOR).[1][2][3][4] this compound, on the other hand, does not act on opioid receptors directly. Instead, it inhibits enkephalinases, the enzymes responsible for degrading endogenous enkephalins. By preventing this degradation, this compound increases the synaptic concentration of enkephalins, leading to enhanced activation of opioid receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft Enkephalin Enkephalin (Endogenous Opioid) Enkephalin_cleft Enkephalin Vesicle Synaptic Vesicle Vesicle->Enkephalin Release OpioidReceptor μ-Opioid Receptor (MOR) G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia Enkephalinase Enkephalinase (e.g., NEP, APN) Inactive Inactive Metabolites Enkephalinase->Inactive LeuThiorphan This compound LeuThiorphan->Enkephalinase Inhibits Enkephalin_cleft->OpioidReceptor Binds & Activates Enkephalin_cleft->Enkephalinase Degradation Morphine Morphine (Exogenous Opioid) Morphine->OpioidReceptor Binds & Activates

Caption: Opioid and Enkephalinase Inhibitor Signaling Pathway.

Quantitative Data Comparison

The synergistic potential of enkephalinase inhibitors is most pronounced when they enhance the action of opioid peptides. Preclinical studies have quantified this potentiation by comparing the analgesic dose-response of opioid peptides with and without the inhibitor. The data below is derived from studies on thiorphan (B555922), a closely related enkephalinase inhibitor, as specific quantitative synergy data for this compound with classical opioids is limited.

One key study found that thiorphan potentiated the analgesic effects of the enkephalin analogue [D-Ala2,Met5]enkephalinamide (DAEAM) in a dose-responsive manner.[5] However, in the same study, thiorphan had no effect on the analgesic properties of morphine.[5] This suggests that the synergistic action of thiorphan is specific to opioid peptides, whose concentration is directly increased by the inhibition of their degradation.

Table 1: Potentiation of Enkephalin Analogue (DAEAM) by Thiorphan in the Rat Tail-Flick Test

Treatment GroupAnalgesic Effect (Potentiation)Naloxone (B1662785) Reversibility
Thiorphan (up to 100 mg/kg, s.c.) aloneNo effectN/A
DAEAM (intraventricular) + Thiorphan (30 mg/kg, s.c.)Dose-responsive potentiation of DAEAM analgesiaYes
Morphine + Thiorphan (30 mg/kg, s.c.)No effect on morphine-induced analgesiaN/A

Data summarized from Chipkin et al., 1982.[5]

This differential effect is critical for researchers. It implies that combining this compound with traditional alkaloid opioids like morphine may not yield a synergistic analgesic effect. Instead, its therapeutic potential may lie in either its use as a standalone analgesic to amplify endogenous pain control systems or in combination with therapeutic opioid peptides.

Experimental Protocols

The following protocols describe standard preclinical methods used to quantify analgesia and drug synergy.

The tail-flick test, first described by D'Amour and Smith in 1941, is a common method for assessing the analgesic efficacy of compounds in rodents.[6] It measures the latency of a reflexive tail withdrawal from a thermal stimulus.

Protocol:

  • Acclimation: Acclimate rats or mice to the testing environment and handling for several days prior to the experiment.

  • Apparatus: Use a tail-flick analgesiometer, which focuses a beam of high-intensity light on the animal's tail.[7]

  • Baseline Latency: Place the animal in a restrainer and position its tail over the light source, typically 3-5 cm from the tip. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[7] Animals with baseline latencies outside a predetermined range (e.g., 4-6 seconds) are often excluded.[7]

  • Drug Administration: Administer the test compounds (e.g., opioid alone, this compound alone, or the combination) via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal).

  • Post-Treatment Latency: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), re-measure the tail-flick latency.[7]

  • Data Analysis: The increase in latency time compared to baseline is a measure of the analgesic effect. Data is often expressed as the percentage of maximum possible effect (% MPE).

The hot-plate test measures the response latency to a thermal stimulus applied to the paws and is sensitive to centrally acting analgesics.[8][9]

Protocol:

  • Apparatus: A hot-plate apparatus consists of a metal surface that is maintained at a constant temperature (e.g., 55 ± 0.5°C).[10] An open-ended transparent cylinder is placed on the surface to keep the animal confined.[9]

  • Baseline Latency: Place the animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. The time until the first response is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent injury.

  • Drug Administration: Administer the test compounds as described for the tail-flick test.

  • Post-Treatment Latency: At defined intervals post-administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the time to paw-licking or jumping indicates an analgesic effect.

Isobolographic analysis is a rigorous method used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).[11][12]

Protocol:

  • Dose-Response Curves: First, determine the dose-response curve for each drug administered alone. This involves testing a range of doses for each drug and measuring the analgesic effect (e.g., using the tail-flick test) to calculate the ED50 (the dose that produces 50% of the maximum effect).[9]

  • Combination Administration: Select a fixed-dose ratio of the two drugs (e.g., based on their ED50 values). Administer several doses of this fixed-ratio combination to different groups of animals.

  • Experimental ED50: From the dose-response curve of the combination, determine the experimental ED50 of the mixture.

  • Isobologram Construction: Plot the individual ED50 values of Drug A (on the y-axis) and Drug B (on the x-axis). Draw a straight line connecting these two points. This is the "line of additivity."

  • Interaction Determination: Plot the doses of Drug A and Drug B that constitute the experimental ED50 of the combination.

    • Synergy: If the point for the experimental ED50 falls significantly below the line of additivity, the interaction is synergistic ("1+1 > 2").[9][12]

    • Additivity: If the point falls on the line, the interaction is additive.

    • Antagonism: If the point falls above the line, the interaction is antagonistic.

cluster_0 Phase 1: Individual Dose-Response cluster_1 Phase 2: Combination Testing cluster_2 Phase 3: Isobolographic Analysis P1_1 Determine ED50 for Opioid Alone P2_1 Administer Opioid + this compound in a fixed-dose ratio P1_1->P2_1 P3_1 Plot Individual ED50s and Line of Additivity P1_1->P3_1 P1_2 Determine ED50 for This compound Alone P1_2->P2_1 P1_2->P3_1 P2_2 Generate Dose-Response Curve for the Combination P2_1->P2_2 P2_3 Calculate Experimental ED50 of the Mixture P2_2->P2_3 P2_3->P3_1 P3_2 Plot Experimental ED50 of the Mixture P3_1->P3_2 P3_3 Determine Interaction Type (Synergy, Additivity, Antagonism) P3_2->P3_3

Caption: Experimental Workflow for Isobolographic Analysis.

References

Leu-thiorphan: A Closer Look at its Specificity for Neprilysin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the modulation of peptide signaling, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of Leu-thiorphan's inhibitory activity on neprilysin (NEP), also known as neutral endopeptidase (NEP), against other metalloendopeptidases, supported by experimental data and detailed protocols.

Inhibitory Potency: A Quantitative Comparison

This compound is the (S)-enantiomer of the racemic compound thiorphan (B555922). To objectively assess its specificity, the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against neprilysin and other key peptidases, such as angiotensin-converting enzyme (ACE), are crucial metrics. The following table summarizes the available data for thiorphan and its enantiomers.

InhibitorTarget EnzymeKi (nM)IC50 (nM)Reference(s)
(R,S)-ThiorphanNeprilysin4.76.9[1][2]
(R,S)-ThiorphanACE150-[1]
(S)-Thiorphan (this compound)NeprilysinSimilar to (R,S)-[1]
(S)-Thiorphan (this compound)ACE--
(R)-ThiorphanNeprilysinSimilar to (R,S)-[1]
(R)-ThiorphanACEMore potent than (S)-[1]
CaptoprilACE--[3]
Omapatrilat (B1677282)Neprilysin & ACE--[3]

Data Interpretation: The data clearly indicates that racemic thiorphan is a potent inhibitor of neprilysin with a Ki value in the low nanomolar range.[1] In contrast, its inhibitory activity against ACE is significantly weaker, with a Ki value approximately 32 times higher than that for neprilysin.[1] While specific Ki values for the individual enantiomers are not fully detailed in the search results, it is noted that both the (R) and (S) isomers exhibit similar potency for neprilysin inhibition.[1] However, the (S) isomer (this compound) is principally responsible for the angiotensin-converting enzyme inhibitory activity of the racemic mixture.[4] This suggests that while this compound is a potent neprilysin inhibitor, it also possesses off-target effects on ACE.

Experimental Protocols

To determine the inhibitory specificity of compounds like this compound, a robust and reproducible experimental protocol is essential. A common method is the fluorometric neprilysin inhibition assay.

Fluorometric Neprilysin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against neprilysin.

Materials:

  • Recombinant human neprilysin

  • Neprilysin-specific fluorogenic substrate (e.g., MCA-based peptide)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Test compound (this compound) at various concentrations

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = ~330 nm / ~430 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the recombinant neprilysin enzyme and the test compound to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to designated wells:

    • Blank: Assay buffer only.

    • Control (No Inhibitor): Neprilysin enzyme and assay buffer.

    • Test Compound: Neprilysin enzyme and the test compound at various concentrations.

    • Positive Control: Neprilysin enzyme and a known neprilysin inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of substrate cleavage (reaction velocity) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition (relative to the control) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the neprilysin signaling pathway and the experimental workflow for determining inhibitor specificity.

Neprilysin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bioactive_Peptides Bioactive Peptides (e.g., ANP, Bradykinin, Substance P) Neprilysin Neprilysin (NEP) Bioactive_Peptides->Neprilysin Substrate Binding Signaling_Cascade Downstream Signaling (e.g., cGMP production) Bioactive_Peptides->Signaling_Cascade Receptor Binding Inactive_Fragments Inactive Fragments Neprilysin->Inactive_Fragments Cleavage Biological_Effects Biological Effects (e.g., Vasodilation, Anti-inflammatory) Signaling_Cascade->Biological_Effects Leu_thiorphan This compound Leu_thiorphan->Neprilysin Inhibition

Caption: Neprilysin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Reagents: - Neprilysin Enzyme - Fluorogenic Substrate - Test Inhibitor (this compound) - Assay Buffer B Dispense Enzyme and Inhibitor into 96-well plate A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetically (Ex/Em = ~330/~430 nm) D->E F Calculate Reaction Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining inhibitor specificity.

Conclusion

The available data confirms that this compound is a potent inhibitor of neprilysin. However, it is not entirely specific, as it also demonstrates inhibitory activity against ACE, albeit at a higher concentration. For research applications requiring highly specific neprilysin inhibition, it is crucial to consider this cross-reactivity and potentially evaluate more selective inhibitors. The provided experimental protocol offers a standardized method for researchers to independently verify the specificity of this compound and other inhibitors in their own experimental settings.

References

Meta-analysis of Leu-thiorphan studies in neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of Leu-thiorphan and its Active Metabolite Thiorphan (B555922) in the Context of Neurological Disorders

Introduction

This compound, and more prominently its active metabolite thiorphan, are potent inhibitors of enkephalinase, a neutral endopeptidase (NEP) responsible for the degradation of endogenous enkephalins.[1][2] While clinically established for its anti-diarrheal properties through the prodrug racecadotril, which limits its central nervous system (CNS) exposure, direct investigation of thiorphan's neurological effects has uncovered a complex and promising profile.[3][4] This guide provides a meta-analytical comparison of preclinical studies investigating thiorphan in various neurological disorders, presenting the existing experimental data, detailing methodologies, and exploring its mechanism of action in the CNS. The objective is to offer a clear perspective for researchers and drug development professionals on the therapeutic potential and challenges associated with targeting enkephalinase in neurological diseases.

Mechanism of Action in the Central Nervous System

Thiorphan's primary mechanism of action is the inhibition of enkephalinase (NEP), a zinc-containing metalloprotease that hydrolyzes endogenous opioid peptides, specifically enkephalins.[5][6] By blocking this enzyme, thiorphan increases the synaptic availability of enkephalins, prolonging their interaction with opioid receptors (primarily δ and μ).[1][5] This enhanced enkephalinergic signaling is thought to modulate various neuronal functions, including pain perception, mood regulation, and neuroprotection.[5][7] However, the role of NEP in clearing other peptides, such as amyloid-beta, introduces a layer of complexity to its inhibition.[8]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Preproenkephalin Preproenkephalin Enkephalins Enkephalins Preproenkephalin->Enkephalins Cleavage Enkephalins_synapse Enkephalins Enkephalins->Enkephalins_synapse Release Enkephalinase (NEP) Enkephalinase (NEP) Inactive Fragments Inactive Fragments Enkephalinase (NEP)->Inactive Fragments Thiorphan Thiorphan Thiorphan->Enkephalinase (NEP) Inhibition Enkephalins_synapse->Enkephalinase (NEP) Degradation Opioid Receptors Opioid Receptors Enkephalins_synapse->Opioid Receptors Binding Neuromodulation Neuromodulation Opioid Receptors->Neuromodulation Signal Transduction

Fig. 1: Mechanism of Thiorphan in the Synapse.

Comparative Analysis of Preclinical Studies

While no clinical meta-analyses of this compound in neurological disorders currently exist, a review of preclinical data provides insights into its potential applications and concerns. The following table summarizes key findings from animal studies.

Neurological DisorderAnimal ModelKey FindingsReference(s)
Neonatal Brain Injury (Excitotoxicity) Ibotenate-induced cortical lesions in newborn miceIntraperitoneal thiorphan reduced cortical lesion size by up to 57% and caspase-3 cleavage by up to 59%. Neuroprotection was observed even when administered 12 hours post-insult.[9]
Spinal Cord Injury Severe C5 spinal cord contusion in adult rodentsCentral nervous system infusion of thiorphan, combined with a neural stem cell graft, led to significant improvements in forelimb function and corticospinal regeneration.[10]
Alzheimer's Disease (AD) Transgenic mice expressing human amyloid precursor protein (hAPP)Elevated enkephalin levels were observed in hAPP mice and human AD brains. Irreversible blockade of μ-opioid receptors reduced memory deficits in these mice.[11][12]
Alzheimer's Disease (AD) - Conflicting Evidence Continuous intracerebroventricular (i.c.v.) infusion in ratsThiorphan infusion led to cognitive dysfunction and an elevation of insoluble amyloid-beta 40 in the cerebral cortex.[8]

Detailed Experimental Protocols

1. Neonatal Excitotoxic Brain Injury Model

  • Objective: To assess the neuroprotective effect of thiorphan against glutamate-induced excitotoxicity in the developing brain.[9]

  • Animal Model: Newborn mice.

  • Procedure:

    • Intracerebral injection of ibotenate, a glutamatergic analogue, to induce cortical lesions that mimic human perinatal brain injury.[9]

    • Intraperitoneal administration of thiorphan at varying doses and time points relative to the ibotenate injection.[9]

    • Sham-operated animals receive vehicle injections.

  • Outcome Measures:

    • Histological Analysis: Quantification of cortical lesion size.[9]

    • Biochemical Analysis: Measurement of cortical caspase-3 cleavage as a marker of apoptosis.[9]

    • Pharmacological Validation: Use of NK1 and NK2 receptor blockers to investigate the involvement of Substance P, another peptide degraded by NEP.[9]

cluster_workflow Experimental Workflow: Neonatal Excitotoxicity Model Newborn Mice Induction Ibotenate Injection (Induces Cortical Lesions) Model->Induction Treatment Thiorphan Administration (i.p.) Induction->Treatment Analysis Histological & Biochemical Analysis Treatment->Analysis Outcome Quantification of: - Lesion Size - Caspase-3 Cleavage Analysis->Outcome

Fig. 2: Workflow for Neonatal Brain Injury Model.

2. Alzheimer's Disease Model (Amyloid-Beta Accumulation)

  • Objective: To determine the effect of NEP inhibition by thiorphan on amyloid-beta levels and cognitive function.[8]

  • Animal Model: Adult Wistar rats.

  • Procedure:

    • Continuous intracerebroventricular (i.c.v.) infusion of thiorphan or vehicle for an extended period.[8]

    • Behavioral testing to assess cognitive function.

  • Outcome Measures:

    • Behavioral Tests: Object recognition test and Morris water maze test to evaluate learning and memory.[8]

    • Biochemical Analysis: Measurement of amyloid-beta 40 levels in the insoluble fraction of the cerebral cortex and hippocampus.[8]

Comparison with Alternatives and Future Outlook

Direct comparative studies of thiorphan against other neuroprotective agents in these specific models are scarce in the literature. The primary "alternative" is the modulation of other components of the opioid or other neuropeptide systems.

  • Opioid Receptor Agonists/Antagonists: As shown in the hAPP mouse model, directly targeting opioid receptors with antagonists like β-funaltrexamine can ameliorate cognitive deficits, suggesting an alternative to increasing endogenous enkephalins.[11]

  • Other Tryptophan Pathway Modulators: In the context of Parkinson's disease, inhibitors of tryptophan-dioxygenase (TDO) are being explored to prevent the formation of toxic metabolites from tryptophan, a different but related strategy of metabolic modulation.[13]

The therapeutic potential of thiorphan in neurological disorders is a double-edged sword. Its neuroprotective effects in models of acute excitotoxic injury and spinal cord injury are promising.[9][10] However, the finding that chronic NEP inhibition might exacerbate amyloid-beta accumulation raises significant safety concerns for its potential use in chronic neurodegenerative diseases like Alzheimer's.[8] This suggests that the role of NEP is highly context-dependent, and its inhibition may be beneficial in conditions characterized by acute neuronal damage but detrimental where the clearance of toxic peptides is crucial.

Future research should focus on:

  • Developing enkephalinase inhibitors with greater selectivity or brain-region-specific activity.

  • Investigating intermittent dosing strategies to achieve neuroprotection while minimizing potential adverse effects on peptide clearance.

  • Conducting head-to-head preclinical studies comparing thiorphan with other neuroprotective agents to better define its therapeutic window and potential advantages.

Conclusion

The meta-analysis of existing preclinical data reveals that this compound's active metabolite, thiorphan, holds significant therapeutic potential for certain neurological disorders, particularly those involving acute excitotoxic and traumatic injury. Its mechanism of enhancing endogenous enkephalin signaling is a rational approach to neuroprotection and regeneration. However, the conflicting evidence in the context of Alzheimer's disease, where thiorphan may impair the clearance of amyloid-beta, underscores the need for caution and further research. For drug development professionals, thiorphan represents a promising but complex lead compound that requires careful characterization of its risk-benefit profile for each specific neurological indication.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Leu-thiorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Leu-thiorphan. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment and responsible chemical management.

Essential Safety and Handling Protocols

This compound, an enkephalinase inhibitor, requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound provides foundational safety information, a comprehensive approach incorporating data from closely related thiorphan (B555922) compounds is recommended for robust safety practices.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on available safety data.[1]

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Respiratory Protection NIOSH-approved respirator for dusts.Necessary when handling the powder form to avoid inhalation.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Standard Operating Procedures for Handling

Preparation and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]

  • Avoid Dust Formation: As this compound is a solid, care must be taken to avoid the generation of dust.[1] Use techniques such as gentle scooping and weighing on analytical balances with draft shields.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined below.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Spill Management and Decontamination

In the event of a spill, follow these steps to ensure safe cleanup and decontamination:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or vacuum the material to avoid dust formation. Place the collected material into a suitable, labeled container for disposal.[2]

  • Decontaminate:

    • The goal of decontamination is to neutralize and physically remove the hazardous drug from the surface.[3]

    • For surfaces that may have come into contact with this compound, a multi-step process of deactivation (if an agent is known), decontamination, and cleaning is recommended.[4]

  • Dispose: All contaminated materials (e.g., wipes, PPE) must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation: Do not mix this compound waste with other laboratory waste.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical.

  • Disposal Method: The recommended method for the disposal of investigational pharmaceutical compounds like this compound is high-temperature incineration by a licensed and approved chemical waste contractor.[5][6]

  • Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, regional, and national regulations for hazardous waste disposal.[5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage. The following data is compiled from the SDS for this compound and related compounds.

PropertyValue
Physical State Solid[2]
Appearance White to off-white solid[2]
Molecular Formula C17H23N3O3
Molecular Weight 317.38
Melting Point 135 - 137 °C / 275 - 278.6 °F (for DL-Thiorphan)[2]
Solubility No data available
Vapor Pressure No information available[2]
Specific Gravity No information available

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Receive Receive & Log Compound Store Store in Cool, Dry, Ventilated Area Receive->Store Plan Review SDS & Plan Experiment Store->Plan DonPPE Don Appropriate PPE Plan->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Accidental Spill Experiment->Spill SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via Licensed Contractor SegregateWaste->Dispose SpillResponse Initiate Spill Response Protocol Spill->SpillResponse SpillResponse->Decontaminate

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leu-thiorphan
Reactant of Route 2
Leu-thiorphan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.